Methyl 2-chloro-4-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104253-44-3 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Abstract: This guide provides an in-depth technical analysis of the synthetic pathways leading to methyl 2-chloro-4-hydroxybenzoate, a valuable building block in the synthesis of fine chemicals and pharmaceutical intermediates.[1] We will dissect the strategic considerations inherent in the regioselective functionalization of the 4-hydroxybenzoate scaffold, focusing on the critical interplay of directing group effects. The primary, most reliable synthetic route, involving the Fischer esterification of 2-chloro-4-hydroxybenzoic acid, is presented with a detailed experimental protocol and mechanistic explanation. Furthermore, this guide explores the synthesis of the key 2-chloro-4-hydroxybenzoic acid precursor, addressing the significant challenge of achieving ortho-chlorination on an electronically biased aromatic ring. Alternative strategies are also discussed to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Imperatives
The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling regioselectivity. A retrosynthetic analysis reveals two primary bond disconnections, leading to two distinct forward-synthesis strategies.
-
Pathway A (Esterification First): Disconnecting the C-Cl bond first suggests a strategy of chlorinating the readily available precursor, methyl 4-hydroxybenzoate (methylparaben).
-
Pathway B (Chlorination First): Disconnecting the ester C-O bond first points to a strategy involving the esterification of 2-chloro-4-hydroxybenzoic acid.
Caption: Retrosynthetic analysis of this compound.
The primary challenge lies in the powerful directing effects of the substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) or ester (-COOCH₃) group is a deactivating meta-director.[2] In an electrophilic aromatic substitution like chlorination:
-
On the 4-hydroxybenzoate scaffold, the hydroxyl group at C4 strongly directs incoming electrophiles to the C3 and C5 positions (ortho to -OH).
-
The carboxyl/ester group at C1 directs to the same C3 and C5 positions (meta to -COOR).
Both directing groups synergize to favor substitution at the 3 and 5 positions, making the desired substitution at the C2 position electronically disfavored. Direct chlorination of either 4-hydroxybenzoic acid or its methyl ester will preferentially yield the 3-chloro isomer.[3][4]
Therefore, Pathway B (Chlorination First) , which relies on a method to synthesize the 2-chloro-4-hydroxybenzoic acid intermediate, followed by a robust and predictable esterification, is the more strategically sound and reliable approach.
Primary Synthesis Route: Fischer Esterification of 2-Chloro-4-hydroxybenzoic Acid
This pathway is preferred due to the reliability and high yield of the Fischer esterification reaction, provided the chlorinated precursor is available. The reaction involves treating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst.[5]
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
The use of excess methanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[5]
Experimental Protocol
This protocol is adapted from standard acid-catalyzed esterification procedures.[6][7][8]
Materials:
-
2-Chloro-4-hydroxybenzoic acid (1.0 eq)
-
Methanol (Anhydrous, ~20-30 mL per gram of acid)
-
Sulfuric Acid (Concentrated, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-hydroxybenzoic acid (e.g., 5.0 g, 29.0 mmol).
-
Add anhydrous methanol (e.g., 125 mL). Stir the mixture until the acid is fully dissolved or well-suspended.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 0.3 mL, ~5.8 mmol) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene mixture) to afford this compound as a white crystalline solid.[1]
Caption: Experimental workflow for Fischer esterification.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1][9] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 137°C | [1] |
| Typical Yield | >90% (with pure starting material) | [8] |
| Purity (Typical) | >95% (after recrystallization) | [1] |
Synthesis of the Key Precursor: 2-Chloro-4-hydroxybenzoic Acid
As established, the direct chlorination of 4-hydroxybenzoic acid is regiochemically challenging. To overcome the strong directing effect of the hydroxyl group, specialized methods are required to favor substitution at the C2 position. Modern organic synthesis has developed catalyst-controlled reactions to achieve such transformations.
Causality in Catalyst-Controlled Ortho-Chlorination
Achieving ortho-selectivity in the electrophilic chlorination of phenols often involves a catalyst that can interact with the substrate in a way that sterically or electronically favors attack at the ortho position.[10] One successful strategy employs a Lewis basic catalyst that coordinates with both the hydroxyl group of the phenol and the chlorinating agent (e.g., N-chlorosuccinimide, NCS). This ternary complex creates a pocket or transition state that positions the electrophilic chlorine atom for delivery specifically to the ortho position, overriding the substrate's natural electronic preferences.[10] Another approach uses an in-situ generated I(III) reagent from a system like PIFA/AlCl₃, which has shown high regioselectivity for the ortho-chlorination of phenols and their ethers.[11]
Representative Protocol: Ortho-Chlorination of a Phenol
The following is a generalized protocol based on modern catalytic methods for the ortho-chlorination of phenols.[10][11] Note: This protocol requires rigorous anhydrous conditions and should be performed by trained personnel in a fume hood.
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
Chlorinating Agent (e.g., N-Chlorosuccinimide, NCS, 1.1 eq)
-
Ortho-directing Catalyst (e.g., Lewis basic selenoether or bis-thiourea, 1-5 mol%)[10]
-
Anhydrous, non-polar solvent (e.g., Chloroform or Dichloromethane)
Procedure:
-
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the 4-hydroxybenzoic acid and the ortho-directing catalyst in the anhydrous solvent.
-
Cool the mixture to the recommended temperature (e.g., 0°C or room temperature, depending on the specific catalyst system).
-
Add the chlorinating agent (NCS) portion-wise over 15-30 minutes while stirring vigorously.
-
Allow the reaction to stir for the designated time (typically 1-12 hours) until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a reducing agent solution (e.g., saturated sodium thiosulfate).
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude product via flash column chromatography to isolate the desired 2-chloro-4-hydroxybenzoic acid isomer from other regioisomers.
Alternative Synthetic Strategies: The Sandmeyer Reaction
For cases requiring absolute and unambiguous regioselectivity, multi-step pathways such as the Sandmeyer reaction can be employed.[12][13] This reaction transforms an aromatic amine into a halide via a diazonium salt intermediate.[14][15]
To synthesize this compound, one would need to start with a precursor like methyl 2-amino-4-hydroxybenzoate. The synthetic sequence would be:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Copper-Catalyzed Halogenation: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (-N₂⁺) with a chloride ion, releasing nitrogen gas.[12]
While highly effective and regioselective, this pathway is longer as it requires the prior synthesis of the specific aminobenzoate precursor, making it less atom-economical than a direct, selective chlorination.
Conclusion
The synthesis of this compound is a prime example of strategic planning in organic synthesis. While direct electrophilic chlorination of readily available precursors is electronically disfavored, a reliable two-step pathway is the method of choice. This involves the synthesis of the 2-chloro-4-hydroxybenzoic acid intermediate, ideally through a modern catalyst-controlled ortho-chlorination reaction, followed by a high-yielding Fischer esterification. This guide provides the foundational knowledge, experimental protocols, and mechanistic understanding for researchers to confidently approach the synthesis of this and related substituted aromatic compounds.
References
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Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Institutes of Health (NIH) URL: [Link]
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Title: Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... Source: ResearchGate URL: [Link]
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Title: Why is a Sandmeyer reaction important for aromatic halogenation? Source: TutorChase URL: [Link]
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Title: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]
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Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 Source: National Institutes of Health (NIH) - PubChem URL: [Link]
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Title: ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester Source: CABI Digital Library URL: [Link]
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Title: synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p Source: Research Square URL: [Link]
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Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]
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Title: Esterification of 2,4-dihydroxybenzoic acid Source: ResearchGate URL: [Link]
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Title: Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways Source: PubMed URL: [Link]
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Title: Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways Source: ResearchGate URL: [Link]
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- Title: Method for preparing benzoyl chloride - Google Patents Source: Google Patents URL
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An In-depth Technical Guide to Methyl 2-chloro-4-hydroxybenzoate (CAS No. 104253-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
It has come to our attention that there may be some discrepancy in the public domain regarding the identity of CAS number 104253-44-3. This guide definitively confirms that this CAS number corresponds to Methyl 2-chloro-4-hydroxybenzoate . The compound name 3-(4-fluorophenyl)-2-(1-methyl-4-piperidyl)-3-phenylpropylamine is not associated with this CAS number.
This compound is a halogenated aromatic ester of significant interest in synthetic chemistry. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom on the benzene ring further modulates its reactivity and provides a site for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
This compound is typically a tan or white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as ethanol and is slightly soluble in water.[2][3] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104253-44-3 | [4] |
| Molecular Formula | C₈H₇ClO₃ | [4][5] |
| Molecular Weight | 186.59 g/mol | [1][4] |
| Appearance | Tan crystalline powder | [1] |
| Melting Point | 128-134 °C | [1] |
| Boiling Point | 298.3 °C at 760 mmHg | [4] |
| Purity | ≥ 98% | [4] |
| InChI Key | BJZFMXJQJZUATE-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)c1ccc(cc1Cl)O | [6] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Fischer esterification of 2-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid.
Reaction Scheme
Caption: Fischer esterification of 2-chloro-4-hydroxybenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of hydroxybenzoic acids.[7]
-
Reaction Setup: To a solution of 2-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).[7] The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction: The reaction mixture is heated to 60 °C and stirred for 12 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.[7]
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Analytical Methods
Ensuring the purity and identity of this compound is crucial for its use in further synthetic steps. Several analytical techniques can be employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound.
-
Column: A C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common mobile phase for separating aromatic compounds.[4]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 254 nm) is appropriate.
-
Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent should be prepared.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The splitting patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.[8]
-
¹³C NMR spectroscopy will provide information on the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the ester, and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Synthesis
This compound serves as a versatile building block in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical Synthesis
The compound's structure is a key component in the synthesis of certain active pharmaceutical ingredients (APIs). The phenolic hydroxyl group can be readily alkylated or arylated, and the ester can be hydrolyzed or converted to other functional groups. While specific drug synthesis pathways starting directly from this intermediate are often proprietary, its structural motifs are found in various therapeutic classes. It is noted as a key intermediate in the synthesis of some antidepressants.[9]
Agrochemical Synthesis
In the agrochemical sector, derivatives of chlorohydroxybenzoic acids are used in the development of herbicides and fungicides. The specific substitution pattern of this compound can be exploited to create molecules with desired biological activity and environmental profiles.
Conceptual Synthetic Workflow
Caption: Potential synthetic transformations of this compound.
This workflow illustrates how the hydroxyl and ester functionalities can be sequentially modified to build more complex molecular architectures. The choice of reagents and reaction conditions at each step would be dictated by the specific target molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
The GHS pictogram associated with these hazards is GHS07 (Harmful).[4]
Recommended Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Safety goggles or a face shield are essential to prevent eye contact.
-
A lab coat should be worn to protect from skin contact.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
Conclusion
This compound (CAS No. 104253-44-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties, established synthetic routes, and clear analytical characterization methods make it a reliable building block for researchers and drug development professionals. A thorough understanding of its reactivity and adherence to appropriate safety protocols are essential for its effective and safe utilization in the laboratory and in industrial processes.
References
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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abcr GmbH. (n.d.). This compound. Retrieved from [Link]
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American Elements. (n.d.). This compound SDS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
- Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. Retrieved from [Link]
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Methyl 2-chloro-4-hydroxybenzoate molecular weight
An In-depth Technical Guide to Methyl 2-chloro-4-hydroxybenzoate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into its fundamental physicochemical properties, synthesis, safe handling protocols, and its strategic applications as a chemical intermediate. The structure of this document is designed to provide a logical flow of information, from core concepts to practical applications, ensuring scientific integrity and actionable insights.
Core Molecular Identity and Properties
This compound is a substituted aromatic compound belonging to the family of benzoic acid esters. Its structure, featuring a methyl ester, a hydroxyl group, and a chlorine atom on the benzene ring, makes it a valuable and versatile building block in organic synthesis. The precise positioning of these functional groups—chlorine at the 2-position and the hydroxyl group at the 4-position— critically influences its reactivity and utility in the synthesis of more complex molecules.
Physicochemical Characteristics
The essential properties of this compound are summarized below. These data are crucial for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 104253-44-3 | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 137 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| InChI Key | BJZFMXJQJZUATE-UHFFFAOYSA-N | [1] |
Structural Representation and Isomeric Distinction
The specific arrangement of substituents on the benzene ring is paramount. It is essential to distinguish this compound from its isomers, as they possess different chemical properties and reactivities.
Caption: Isomeric relationship of the target compound.
Synthesis and Chemical Reactivity
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid. This reaction is a cornerstone of organic chemistry, valued for its efficiency and reliability.
Experimental Protocol: Fischer Esterification
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This method, a Fischer esterification, is self-validating through the monitoring of starting material consumption and product formation. A similar procedure is documented for related hydroxybenzoates.[3][4]
Objective: To synthesize this compound from 2-chloro-4-hydroxybenzoic acid.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (indicated by the disappearance of the starting acid), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: General workflow for Fischer esterification.
Applications in Research and Drug Development
As a versatile building block, this compound serves as a key starting material for the synthesis of more complex fine chemicals and pharmaceutical intermediates.[1] The functional groups offer multiple reaction sites:
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce diverse side chains, a common strategy in medicinal chemistry to modulate a compound's pharmacological properties.
-
Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.
-
Aromatic Ring: Can participate in further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
Its utility is foundational in creating novel organic molecules for various research applications, from materials science to pharmaceuticals.[5]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.
GHS Hazard Identification
The compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral).[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Protocol
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.[6]
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or aerosols are generated.[6][7]
Handling and Storage:
-
Ventilation: Handle in a chemical fume hood to minimize inhalation of dust.[7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[7]
Conclusion
This compound is a chemical intermediate of significant value due to its specific pattern of functionalization. Its molecular weight of 186.59 g/mol and defined physicochemical properties make it a reliable component in multi-step organic syntheses. Understanding its synthesis, reactivity, and hazard profile is essential for its effective and safe utilization in the laboratory and in the development of novel chemical entities. This guide provides the foundational knowledge required for researchers and developers to confidently incorporate this versatile building block into their synthetic programs.
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Methyl 4-chloro-2-hydroxybenzoate | C8H7ClO3. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]
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Methyl 5-chloro-2-hydroxybenzoate: A Key Building Block for Innovation in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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An In-depth Technical Guide to the Melting Point of Methyl 2-chloro-4-hydroxybenzoate
This guide provides an in-depth exploration of the melting point of methyl 2-chloro-4-hydroxybenzoate (CAS 104253-44-3), a critical physicochemical property for researchers, scientists, and professionals in drug development. Moving beyond a simple data point, we will delve into the theoretical underpinnings, practical measurement protocols, and the structural factors that dictate this fundamental characteristic.
Introduction: The Significance of a Melting Point
This compound is a substituted aromatic ester, a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. Its melting point is more than just a number; it is a primary indicator of identity and purity. For the medicinal chemist, a sharp, defined melting range signals a successful synthesis and purification. For the formulation scientist, it dictates processing parameters and impacts the solid-state stability of an active pharmaceutical ingredient (API). Understanding the nuances of this property is, therefore, paramount.
Physicochemical & Comparative Data
The key physicochemical properties of this compound are summarized below. To appreciate the impact of substituent placement on physical properties, a comparison with its isomers and the parent compound, methyl 4-hydroxybenzoate (methylparaben), is provided.
| Property | This compound | Methyl 3-chloro-4-hydroxybenzoate | Methyl 4-hydroxybenzoate (Methylparaben) |
| Structure | |||
| CAS Number | 104253-44-3 | 3964-57-6 | 99-76-3 |
| Molecular Formula | C₈H₇ClO₃ | C₈H₇ClO₃ | C₈H₈O₃ |
| Molecular Weight | 186.59 g/mol [1] | 186.59 g/mol | 152.15 g/mol |
| Reported Melting Point | 137°C[1][2] | 106-107°C | 125-128°C (stable form)[3] |
Note: The melting point of 137°C for this compound is consistently reported by chemical suppliers[1][2]. However, independent verification through peer-reviewed literature is recommended.
The Science of Melting: A Deeper Look
The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed, ordered crystal lattice.
The Role of Intermolecular Forces and Molecular Structure
The melting point is fundamentally governed by the strength of intermolecular interactions within the crystal. For substituted hydroxybenzoates, these include:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a strong acceptor. This O-H···O=C interaction is a dominant force, creating robust chains or dimers that require significant energy to disrupt.
-
Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create permanent dipoles, leading to electrostatic attractions between molecules.
-
Van der Waals Forces: These are weaker, transient forces that contribute to the overall packing efficiency.
The higher melting point of this compound (137°C) compared to its 3-chloro isomer (106-107°C) can be rationalized by differences in how these forces manifest in the crystal lattice. The specific substitution pattern of the 2-chloro isomer may allow for more efficient crystal packing and stronger or more numerous intermolecular interactions, thus requiring more energy for fusion.
The Critical Impact of Polymorphism
Trustworthiness through Self-Validation: A single melting point value can be misleading. Many organic compounds, including the related methyl 4-hydroxybenzoate, exhibit polymorphism —the ability to exist in multiple distinct crystal forms. These polymorphs have different lattice arrangements and, consequently, different melting points and stabilities.
For example, methyl 4-hydroxybenzoate (methylparaben) has at least four known polymorphs with melting points ranging from 107°C to 126°C for the most stable form[4][5]. This phenomenon underscores a critical principle: the experimentally determined melting point is only valid for the specific polymorphic form being tested. The thermal history of the sample, including the crystallization solvent and cooling rate, dictates which form is obtained[6]. Any rigorous analysis must consider the possibility of polymorphism.
Experimental Protocols
The following sections provide field-proven methodologies for the synthesis, purification, and accurate melting point determination of this compound.
Synthesis via Fischer Esterification
This protocol describes the synthesis from the parent carboxylic acid, a standard and reliable method. The causality behind this choice is its high efficiency and use of common laboratory reagents.
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-hydroxybenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Reagent Addition: Add anhydrous methanol (e.g., 50 mL). The excess methanol acts as both reactant and solvent, driving the equilibrium towards the product.
-
Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing ice-cold water (e.g., 200 mL). The organic ester product is insoluble in water and will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acid and methanol.
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (e.g., 40-50°C), to yield crude this compound.
Diagram: Synthesis Workflow
Caption: Fischer esterification workflow for synthesis.
Purification by Recrystallization
Expertise in Practice: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain soluble at all temperatures. A mixture of ethanol and water is often effective for moderately polar compounds like this.
Methodology:
-
Solvent Selection: Place the crude solid into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol to dissolve the solid completely. The use of a minimal volume is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a drop or two more of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry thoroughly under vacuum.
Accurate Melting Point Determination
Methodology:
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered. A solvent-free sample is essential for an accurate reading.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional): If the melting point is unknown, perform a rapid heating scan to find an approximate range.
-
Accurate Measurement: For the precise measurement, use a fresh sample. Heat rapidly to about 15-20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting "point" is correctly reported as the range T₁ – T₂.
Diagram: Melting Point Determination Workflow
Caption: Standard workflow for capillary melting point measurement.
Data Interpretation and Troubleshooting
The melting range provides significant information about the sample's purity.
-
Sharp Melting Range (0.5-2°C): This is indicative of a highly pure compound.
-
Broad or Depressed Melting Range: This typically signifies the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers and broadens the melting range (melting point depression).
| Observation | Potential Cause | Solution |
| Broad Melting Range (>3°C) | Impurities present (e.g., starting material, solvent). | Re-purify the sample via recrystallization or column chromatography. Ensure the sample is thoroughly dry. |
| Sample Decomposes/Darkens | The compound is thermally unstable and decomposes at or near its melting point. | Record the decomposition temperature. Use a pre-heated block set just below the melting point for a faster measurement to minimize decomposition time. |
| Inconsistent Readings | Poorly calibrated apparatus; inconsistent heating rate; poor sample packing. | Calibrate the apparatus with known standards. Adhere strictly to a 1-2°C/min heating rate. Ensure the sample is packed tightly. |
| Multiple Melting Events | Presence of polymorphs or a mixture of isomers. | Analyze the sample using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to identify different solid forms. |
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed[7].
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.
Conclusion
The melting point of this compound, reported as 137°C, is a key parameter for its identification and quality control. This guide has demonstrated that this value is not absolute but is influenced by purity and potentially by polymorphism—a crucial consideration in pharmaceutical sciences. By employing rigorous, well-understood protocols for synthesis, purification, and measurement, researchers can confidently use the melting point as a reliable tool in their development endeavors.
References
-
Fraczkowska, A., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(4), 1645–1654. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
ACS Publications. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. Retrieved from [Link]
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ResearchGate. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-chloro-2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methylparaben. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-chloro-4-hydroxybenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of Methyl 2-chloro-4-hydroxybenzoate, a substituted aromatic ester of significant interest in synthetic chemistry and drug development. By dissecting the core components of the spectrum—chemical shift, integration, and spin-spin coupling—we will elucidate the precise proton environment within the molecule. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational principles and field-proven insights into spectral interpretation.
Introduction: The Molecule and the Method
This compound (C₈H₇ClO₃) is a multifunctional aromatic compound. Its structure features a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and a methyl ester group (-COOCH₃). The relative positions of these substituents create a unique electronic environment for each proton, making ¹H NMR an ideal tool for structural verification.
The fundamental principle of ¹H NMR lies in the interaction between the magnetic moments of hydrogen nuclei (protons) and an external magnetic field. The precise frequency at which a proton resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[1] This guide will systematically deconstruct the ¹H NMR spectrum, assigning each signal to its corresponding proton and explaining the structural basis for the observed spectral parameters.
Molecular Structure and Predicted Proton Environments
To analyze the spectrum, we must first understand the molecule's structure and identify the non-equivalent protons. The substituents on the benzene ring dictate the electronic density around the aromatic protons, influencing their chemical shifts.
-
Hydroxyl Group (-OH): An activating, ortho-para directing group that donates electron density via resonance, shielding nearby protons.[2]
-
Chlorine Atom (-Cl): A deactivating, ortho-para directing group that withdraws electron density inductively but can donate weakly via resonance.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group that strongly withdraws electron density through both induction and resonance, deshielding nearby protons.
Based on this structure, we can identify five distinct proton environments: the three aromatic protons (labeled H-3, H-5, and H-6), the single hydroxyl proton (-OH), and the three methyl protons (-OCH₃).
Figure 1: Structure of this compound with proton numbering.
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of an NMR spectrum is critically dependent on meticulous sample preparation. The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.
Workflow for NMR Analysis
The process follows a logical sequence from sample preparation to data interpretation, ensuring reproducibility and accuracy.
Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.
Detailed Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[3][4] The use of a sufficient quantity ensures a good signal-to-noise ratio.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean vial.[5] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals.[6] DMSO-d₆ is often preferred for compounds with hydroxyl protons as it can slow down proton exchange and result in sharper -OH signals.[7]
-
Homogenization and Filtration: Ensure the sample is fully dissolved. To remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. It will then be "shimmed" to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp resonance lines. Finally, the ¹H NMR spectrum is acquired.
Spectral Analysis and Interpretation
The ¹H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts, their integrated areas, and their splitting patterns (multiplicity).[1][8]
Chemical Shift (δ) and Integration
-
Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect, where the circulation of π-electrons creates a local magnetic field that deshields the external protons.[9][10]
-
H-6 (predicted δ ~7.8 ppm, 1H): This proton is ortho to the strongly electron-withdrawing methyl ester group, placing it in the most deshielded environment among the aromatic protons.
-
H-5 (predicted δ ~7.0 ppm, 1H): This proton is positioned ortho to the electron-donating hydroxyl group and ortho to the chlorine atom. The competing effects result in an intermediate chemical shift.
-
H-3 (predicted δ ~6.9 ppm, 1H): This proton is ortho to the strongly electron-donating hydroxyl group, making it the most shielded (upfield) of the aromatic protons.
-
-
Methyl Ester Protons (-OCH₃) (predicted δ ~3.9 ppm, 3H): The three protons of the methyl group are equivalent. They are attached to an oxygen atom, which deshields them, causing them to appear significantly downfield from alkyl protons. The signal will be a singlet and integrate to 3 protons.
-
Hydroxyl Proton (-OH) (predicted δ ~5-10 ppm, 1H): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature.[11] It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other exchangeable protons.[1][7] In DMSO-d₆, hydrogen bonding to the solvent can slow this exchange, resulting in a sharper signal.
Multiplicity and Coupling Constants (J)
Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic environment, causing their signals to split.[12] The distance between the split lines is the coupling constant, J, measured in Hertz (Hz).
-
H-6 (Doublet, d): This proton is coupled only to H-5, which is three bonds away (ortho coupling). It will appear as a doublet with a typical ortho coupling constant of ³J = 7–10 Hz.[2][13]
-
H-5 (Doublet of Doublets, dd): This proton is coupled to two different neighbors. It is split by H-6 (ortho coupling, ³J ≈ 7–10 Hz) and by H-3 (meta coupling, ⁴J ≈ 2–3 Hz).[12][14] This results in a doublet of doublets pattern.
-
H-3 (Doublet, d): This proton is coupled only to H-5, which is four bonds away (meta coupling). It will appear as a doublet with a small coupling constant of ⁴J = 2–3 Hz.[12]
-
-OCH₃ and -OH (Singlets, s): These protons have no adjacent, non-equivalent protons to couple with, so they appear as sharp (for -OCH₃) or broad (for -OH) singlets.
Summary of ¹H NMR Data
The following table consolidates the predicted spectral data for this compound.
| Signal | Assigned Proton | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| A | -OH | 1H | 5.0 - 10.0 | Broad Singlet (s) | N/A |
| B | H-6 | 1H | ~7.8 | Doublet (d) | ³J ≈ 8.5 |
| C | H-5 | 1H | ~7.0 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.5 |
| D | H-3 | 1H | ~6.9 | Doublet (d) | ⁴J ≈ 2.5 |
| E | -OCH₃ | 3H | ~3.9 | Singlet (s) | N/A |
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the aromatic protons are logically dictated by the electronic donating and withdrawing effects of the substituents. Furthermore, the splitting patterns and coupling constants provide unambiguous evidence of the substitution pattern on the benzene ring. The analysis confirms the presence of three distinct aromatic protons, a hydroxyl group, and a methyl ester group, validating the molecular structure. This guide provides a robust framework for researchers to confidently interpret similar complex aromatic systems, reinforcing the power of NMR spectroscopy in chemical analysis and drug development.
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-chloro-4-hydroxybenzoate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-chloro-4-hydroxybenzoate, a substituted aromatic ester of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize vibrational spectroscopy for structural elucidation and quality control. We will delve into the theoretical principles, experimental considerations, and detailed spectral interpretation, grounded in established spectroscopic data and substituent effect theories.
Introduction: The Molecular Structure and Its Vibrational Profile
This compound (C₈H₇ClO₃) is a multifunctional aromatic compound. Its structure, featuring a benzene ring substituted with a hydroxyl group, a chlorine atom, and a methyl ester group, gives rise to a characteristic and informative infrared spectrum. Each functional group—the phenolic -OH, the ester carbonyl (C=O), the C-O ester linkages, the aromatic C=C bonds, and the C-Cl bond—absorbs infrared radiation at specific frequencies corresponding to their unique vibrational modes. The positions of these absorption bands are subtly influenced by the electronic effects of the substituents and potential intermolecular interactions, such as hydrogen bonding.
A thorough understanding of this molecule's IR spectrum is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. The interplay of the electron-withdrawing chloro and ester groups with the electron-donating hydroxyl group creates a unique electronic environment that is reflected in the vibrational frequencies of the molecule.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, a standard procedure using the KBr pellet method is recommended. This method is suitable for solid samples and minimizes interference from solvents.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline this compound (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to reduce scattering of the infrared radiation.
-
Pellet Formation: The ground mixture is transferred to a pellet press. A vacuum is applied to remove any entrapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Framework for Spectral Analysis
The interpretation of the IR spectrum of this compound will proceed by dissecting the spectrum into key regions and assigning the observed absorption bands to specific molecular vibrations.
Caption: Workflow for the systematic analysis of the IR spectrum.
Detailed Spectral Interpretation
The analysis of the IR spectrum of this compound involves identifying the characteristic absorption bands for each functional group and understanding the influence of the molecular structure on their positions.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description of Appearance | Functional Group |
| 3500 - 3200 | O-H stretch | Strong, broad | Phenolic -OH (H-bonded) |
| 3100 - 3000 | C-H stretch | Medium, sharp | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Weak to medium, sharp | Methyl (-OCH₃) C-H |
| 1730 - 1715 | C=O stretch | Strong, sharp | Aromatic Ester C=O |
| 1600 - 1450 | C=C stretch | Medium to strong, multiple bands | Aromatic Ring |
| 1310 - 1250 | C-O stretch (asymmetric) | Strong | Ester (Ar-C-O) |
| 1130 - 1100 | C-O stretch (symmetric) | Strong | Ester (O-CH₃) |
| 900 - 675 | C-H bend (out-of-plane) | Medium to strong | Aromatic Ring |
| 850 - 550 | C-Cl stretch | Medium to strong | Aryl Halide |
A prominent, broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule.[1][2] The presence of strong hydrogen bonding weakens the O-H bond, causing a shift to a lower wavenumber compared to a "free" (non-hydrogen-bonded) hydroxyl group, which would typically appear as a sharp band around 3600 cm⁻¹.[1]
This region contains absorptions from both aromatic and aliphatic C-H stretching vibrations.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the stretching of C-H bonds where the carbon atom is sp² hybridized, as in the benzene ring.[3][4]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Weak to medium sharp absorptions just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-OCH₃) group.[3]
The spectrum will be dominated by a very strong and sharp absorption band in this region, which is unequivocally assigned to the C=O stretching vibration of the ester functional group.[5][6] For aromatic esters, this peak generally appears between 1730 and 1715 cm⁻¹.[5] The position is influenced by several factors:
-
Conjugation: The carbonyl group is in conjugation with the aromatic ring, which allows for delocalization of π-electrons. This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency compared to a saturated ester (which typically absorbs at 1750-1735 cm⁻¹).[5][7]
-
Substituent Effects: The chlorine atom at the ortho position and the hydroxyl group at the para position to the ester group also influence the C=O stretching frequency. The electron-withdrawing nature of the chlorine atom can have a complex effect. While inductively it might be expected to increase the frequency, its effect on the overall resonance of the system can be nuanced.[8][9][10]
This region is rich with complex vibrational modes that are unique to the molecule as a whole.
-
Aromatic C=C Stretching (1600 - 1450 cm⁻¹): A series of medium to strong, sharp bands in this region are characteristic of the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[11][12] The substitution pattern on the ring influences the exact number and position of these bands.
-
Ester C-O Stretching (1310 - 1100 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands.[5][13]
-
Aromatic C-H Bending (900 - 675 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds give rise to medium to strong absorptions in this region. The pattern of these bands can often be used to determine the substitution pattern of the benzene ring.
-
Carbon-Chlorine (C-Cl) Stretching (850 - 550 cm⁻¹): The stretching vibration of the C-Cl bond is expected to produce a medium to strong absorption in this lower frequency range.[14] The exact position can vary depending on the electronic environment.
Molecular Structure and Key Vibrational Modes
Caption: Key vibrational modes in this compound.
Conclusion
The infrared spectrum of this compound is a powerful diagnostic tool that provides a wealth of structural information. The key identifying features are the broad hydroxyl O-H stretch indicative of hydrogen bonding, the strong ester C=O stretch characteristic of a conjugated aromatic system, and the various C-H, C=C, C-O, and C-Cl vibrations in the fingerprint region. By systematically analyzing these absorption bands, researchers can confidently verify the synthesis of the target compound, assess its purity, and gain insights into its intermolecular interactions. This guide provides a robust framework for such an analysis, grounded in the fundamental principles of vibrational spectroscopy and supported by established literature.
References
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Li, Z., Li, C., & Zuo, G. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457. [Link]
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Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236. [Link]
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Peculiar behavior of the ester carbonyl vibrational modes in anisotropic aliphatic and semi-aromatic polyesters. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 269, 120710. [Link]
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Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]
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mass spectrometry of Methyl 2-chloro-4-hydroxybenzoate
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-chloro-4-hydroxybenzoate
Foreword
In the landscape of modern chemical analysis, mass spectrometry (MS) stands as a pillar of structural elucidation and quantification. This guide is designed for researchers, scientists, and drug development professionals who encounter this compound, a versatile halogenated phenolic compound used as a key intermediate in the synthesis of fine chemicals and more complex molecules.[1] Understanding its mass spectrometric behavior is not merely an academic exercise; it is a prerequisite for purity assessment, reaction monitoring, and metabolic profiling. This document moves beyond rote protocols to explore the causal relationships between molecular structure, ionization dynamics, and fragmentation pathways, providing a robust framework for methodological development and data interpretation.
Core Physicochemical Characteristics
Before any analysis, a thorough understanding of the analyte's properties is essential. These characteristics dictate the optimal choice of analytical techniques, from sample preparation to ionization method. This compound is a white crystalline solid at room temperature, with solubility in water and ethanol.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Monoisotopic Mass | 186.00837 Da | PubChem |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)c1ccc(O)cc1Cl | [1] |
| InChI Key | BJZFMXJQJZUATE-UHFFFAOYSA-N | [1] |
| Melting Point | 137°C | [1] |
Note: The presence of chlorine results in a characteristic isotopic pattern. The two major isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, all chlorine-containing ions will appear as a pair of peaks (M and M+2) separated by 2 Da, with a 3:1 intensity ratio.
Ionization Strategies: Choosing the Right Tool
The ionization method is the heart of the mass spectrometric experiment. The choice between "hard" and "soft" ionization techniques depends entirely on the analytical goal: structural confirmation via fragmentation or sensitive detection of the intact molecule.
Electron Ionization (EI) for Structural Elucidation
Electron Ionization (EI) is the classic, robust technique for analyzing relatively volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC). It is a "hard" ionization method, bombarding molecules with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3]
Causality: The 70 eV energy far exceeds the ionization energy of most organic molecules (5-15 eV), ensuring efficient ionization but also inducing bond cleavages.[2] The resulting fragmentation pattern is a molecular fingerprint, invaluable for unambiguous library matching and structural confirmation. For this compound, EI-MS is the premier choice for confirming its identity and purity.
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An In-Depth Technical Guide to Methyl 2-chloro-4-hydroxybenzoate and its Derivatives: A Keystone for Modern Drug Discovery
Foreword: The Unassuming Architect in Medicinal Chemistry
In the vast landscape of organic chemistry, certain molecules, though not always in the limelight, serve as foundational pillars for innovation. Methyl 2-chloro-4-hydroxybenzoate is one such unassuming architect. Its elegantly functionalized benzene ring, adorned with a chloro group, a hydroxyl moiety, and a methyl ester, presents a trifecta of reactive sites. This unique arrangement offers medicinal chemists a versatile scaffold to construct a diverse array of derivatives with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties and synthesis to the design and application of its derivatives in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that the knowledge imparted is not merely a collection of facts but a practical tool for innovation.
Core Compound Analysis: this compound
This compound is a white crystalline solid at room temperature.[1] Its structural simplicity belies its chemical versatility, making it a valuable starting material in organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a lead compound is paramount in drug development, influencing factors from solubility to bioavailability.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 137°C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| CAS Number | 104253-44-3 |
Synthesis of the Core Scaffold: A Self-Validating Protocol
The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its parent carboxylic acid, 2-chloro-4-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a classic example of a reversible reaction driven to completion by the use of excess reagent and/or removal of the water byproduct. The choice of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification of 2-chloro-4-hydroxybenzoic acid
Objective: To synthesize this compound with high purity and yield.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). The use of excess methanol not only acts as the solvent but also drives the equilibrium towards the product side.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition should be done cautiously as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Allow the reaction to proceed for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine. The bicarbonate wash is critical for removing acidic impurities and should be performed until no further effervescence is observed.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white crystalline solid.
The Reactive Trinity: Harnessing the Functional Groups for Derivatization
The true power of this compound as a building block lies in the distinct reactivity of its three functional groups: the phenolic hydroxyl group, the methyl ester, and the aromatic chloro substituent. Understanding the interplay and selective manipulation of these groups is key to designing novel derivatives.
Caption: Workflow for the synthesis of ether derivatives.
Transformations of the Ester Group: Amides and Carboxylic Acids
The methyl ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to a wide range of amides using standard peptide coupling reagents or by forming an acyl chloride.
2.2.1. Amide Formation: A Cornerstone of Medicinal Chemistry
Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. The synthesis of amide derivatives from this compound typically involves a two-step process: hydrolysis of the ester followed by amide coupling.
Experimental Protocol: Synthesis of Amide Derivatives
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2-chloro-4-hydroxybenzoic acid.
-
Filter, wash with cold water, and dry the solid carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 2-chloro-4-hydroxybenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., EDC, HATU) and a base (e.g., DIPEA).
-
Add the desired amine (1 equivalent) and stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Development: From Scaffolds to Therapeutics
The true measure of a chemical building block's value is its utility in the synthesis of biologically active molecules. This compound and its derivatives have emerged as important intermediates and scaffolds in various therapeutic areas.
Gastroprokinetic Agents: The Mosapride Story
A derivative of a related isomer, Methyl 4-acetamido-2-hydroxybenzoate, is a key intermediate in the synthesis of Mosapride, a gastroprokinetic agent used to treat various digestive disorders. [2][3]This highlights the importance of the substituted hydroxybenzoate core in constructing complex pharmaceutical agents. The synthesis of this intermediate typically involves the acetylation of Methyl 4-amino-2-hydroxybenzoate. [3]
Anticancer Agents: Targeting EGFR and Beyond
The substituted benzoate scaffold has been explored for the development of potent anticancer agents. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [4][5][6]EGFR is a key signaling protein that is often overexpressed in various cancers, making it a prime target for therapeutic intervention. [5][6] Furthermore, other chlorinated benzoic acid derivatives have shown promising anticancer activity. For example, a series of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines displayed potent activity against breast and colon cancer cell lines. [7]
Antimicrobial Agents: A Continuing Need
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Chlorinated hydroxybenzoic acid derivatives have demonstrated potential in this area. Studies have shown that certain sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). [8]Additionally, polymers derived from hydroxybenzoates have shown antimicrobial activity against S. aureus. [9][10]
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of a well-functionalized scaffold in driving innovation in drug discovery. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The successful application of its derivatives in areas such as gastrointestinal motility, oncology, and infectious diseases underscores its continued relevance.
As our understanding of disease biology deepens, the demand for novel small molecules with precisely tailored properties will only increase. The strategic derivatization of the this compound core, guided by the principles of medicinal chemistry, will undoubtedly lead to the discovery of the next generation of therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to unlock the full potential of this versatile building block.
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The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis. (URL: [Link])
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Discovery of Novel Substituted Benzo-Anellated 4-benzylamino Pyrrolopyrimidines as Dual EGFR and VEGFR2 Inhibitors. PubMed. (URL: [Link])
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Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. National Institutes of Health. (URL: [Link])
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EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. (URL: [Link])
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2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChem. (URL: [Link])
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. (URL: [Link])
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. (URL: [Link])
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. The Doyle Group - UCLA. (URL: [Link])
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (URL: [Link])
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (URL: [Link])
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. National Institutes of Health. (URL: [Link])
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (URL: [Link])
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An In-depth Technical Guide to Methyl 2-chloro-4-hydroxybenzoate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-4-hydroxybenzoate, a halogenated derivative of the widely recognized paraben family, stands as a pivotal intermediate in synthetic organic chemistry. While its direct discovery is not marked by a singular breakthrough, its existence is a logical extension of fundamental aromatic substitution and esterification reactions that have been cornerstones of chemical synthesis for over a century. This guide provides a comprehensive technical overview of this compound, detailing its probable historical synthesis context, modern preparation methodologies, physicochemical and spectroscopic properties, and its applications as a versatile building block in the development of pharmaceuticals and other complex molecules. Furthermore, this document explores its known biological activities and toxicological profile, offering a holistic perspective for researchers and drug development professionals.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of aromatic chemistry in the late 19th and early 20th centuries. While a specific date for its first synthesis is not prominently documented, its conceptualization follows from two major pillars of organic chemistry: the electrophilic substitution of phenols and the esterification of carboxylic acids.
The foundational work on the carboxylation of phenols, notably the Kolbe-Schmitt reaction, established a route to hydroxybenzoic acids. Concurrently, the Fischer-Speier esterification, first described in 1895, provided a direct method for converting carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst. The chlorination of aromatic compounds also became a well-understood transformation during this period.
It is therefore highly probable that this compound was first synthesized as a logical exploration of these well-established reactions, likely in the early to mid-20th century, as chemists systematically investigated the derivatization of 4-hydroxybenzoic acid to modulate its chemical and physical properties for various applications.
Synthesis and Manufacturing
The contemporary synthesis of this compound is a well-defined, two-step process that prioritizes efficiency and yield. The process begins with the regioselective chlorination of 4-hydroxybenzoic acid, followed by the esterification of the resulting 2-chloro-4-hydroxybenzoic acid.
Step 1: Synthesis of 2-chloro-4-hydroxybenzoic acid
The primary challenge in this step is the selective introduction of a chlorine atom at the ortho position to the hydroxyl group, which is a strongly activating and ortho-, para-directing group. The para position is already occupied by the carboxyl group.
Protocol for the Synthesis of 2-chloro-4-hydroxybenzoic acid:
-
Reaction Setup: To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) is added portion-wise at a controlled temperature, often at or below room temperature to manage the exothermic reaction and improve selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product. The crude 2-chloro-4-hydroxybenzoic acid is then collected by filtration, washed with water to remove any remaining acid and inorganic byproducts, and dried.[1][2]
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Logical Relationship Diagram for the Synthesis of 2-chloro-4-hydroxybenzoic acid
Caption: Synthesis workflow for 2-chloro-4-hydroxybenzoic acid.
Step 2: Fischer Esterification to this compound
The second step involves the classic Fischer esterification of the synthesized 2-chloro-4-hydroxybenzoic acid with methanol.
Protocol for the Synthesis of this compound:
-
Reaction Setup: 2-chloro-4-hydroxybenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[3]
-
Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield a white crystalline solid.[4]
Experimental Workflow for Fischer Esterification
Caption: Fischer esterification of 2-chloro-4-hydroxybenzoic acid.
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [4] |
| Molecular Weight | 186.59 g/mol | [4] |
| Melting Point | 137 °C | [4] |
| Appearance | White crystalline solid/powder | [4] |
| Solubility | Soluble in water and ethanol | [4] |
| CAS Number | 104253-44-3 |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern influenced by the chloro and hydroxyl substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbon of the ester group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band), C=O stretching of the ester carbonyl group, C-O stretching of the ester, and C-Cl stretching. The IR spectrum of the related methyl 4-hydroxybenzoate shows a strong carbonyl peak around 1672 cm⁻¹ and a broad hydroxyl peak around 3222 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The mass spectrum of the related methyl 3-chloro-4-hydroxybenzoate shows a molecular ion peak at m/z 186.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable and versatile building block in organic synthesis, primarily due to its multiple functional groups that can be selectively manipulated.[4]
Key Intermediate in Pharmaceutical Synthesis
The presence of the chloro, hydroxyl, and methyl ester groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. For instance, related hydroxybenzoate derivatives are used as intermediates in the synthesis of antidepressants and other pharmaceuticals.[6] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The hydroxyl group can be alkylated or acylated, and the chloro substituent can participate in cross-coupling reactions.
Building Block for Bioactive Compounds
Research into the biological activities of substituted hydroxybenzoic acids and their derivatives is an active area. These compounds have shown a range of activities including antimicrobial, antioxidant, and anti-inflammatory properties.[7] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with tailored biological profiles. For example, the introduction of halogen atoms into bioactive molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[8]
Biological Activity and Toxicology
The biological activity and toxicological profile of this compound are not as extensively studied as its non-chlorinated counterparts like methylparaben. However, insights can be drawn from the broader classes of chlorinated organic compounds and substituted hydroxybenzoates.
Potential Biological Activities
Substituted hydroxybenzoates are known to exhibit a range of biological effects. For instance, various derivatives have demonstrated antimicrobial and antiproliferative activities.[9] The presence of the chlorine atom in this compound may modulate these activities. Further in vitro and in vivo studies are necessary to fully elucidate its specific biological functions.
Toxicological Profile
Chlorinated organic compounds, as a class, can exhibit toxicity, and their environmental fate is a subject of ongoing research.[10] The toxicological properties of this compound have not been fully investigated. General safety precautions for handling chlorinated aromatic compounds should be followed. This includes avoiding inhalation, ingestion, and skin contact, and working in a well-ventilated area.
The environmental degradation of chlorinated benzoic acid derivatives can be influenced by microbial activity and abiotic factors.[11][12] Studies on related compounds suggest that the degradation pathway can involve hydroxylation and dechlorination steps.
Conclusion
This compound is a synthetically valuable compound whose origins are rooted in the fundamental principles of organic chemistry. While its own history is not one of a landmark discovery, its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is significant. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, highlighting the importance of such building blocks in driving innovation in chemical and life sciences. Further research into its specific biological activities and a more detailed toxicological evaluation will be crucial in expanding its applications and ensuring its safe handling and use.
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- The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-4-hydroxybenzoate for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 2-chloro-4-hydroxybenzoate. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Section 1: Chemical and Physical Identity
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 57296-51-6 | - |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White crystalline solid/powder | - |
| Melting Point | 106 - 107 °C (for isomer 3-chloro-4-hydroxy) | [2] |
| Solubility | Soluble in organic solvents; low water solubility expected | [3] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with chlorinated phenols are skin, eye, and respiratory irritation.[1][2] The GHS classifications for closely related isomers serve as a crucial guideline for risk mitigation. The chloro- and hydroxyl- substitutions on the aromatic ring render the molecule reactive and capable of causing irritation upon contact.
Table 2: GHS Hazard Classification (Based on Isomer Data)
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage / irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
(Data derived from GHS classifications for Methyl 4-chloro-2-hydroxybenzoate and Methyl 3-chloro-4-hydroxybenzoate)[1][2]
Expert Insight: The causality of these hazards lies in the compound's chemical nature. As a phenol, it can denature proteins, leading to skin and eye irritation. The fine particulate nature of the solid form presents an inhalation risk, allowing the irritant to directly affect the respiratory tract. Ingestion is harmful due to its potential systemic toxicity.[1][4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable, as it contains the fine powder, preventing inhalation, and protects the user from any potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles. A full-face shield is recommended if there is a significant splash risk.[4][5] | Protects against airborne dust and splashes, preventing serious eye irritation or damage. |
| Hand | Nitrile or neoprene gloves. Consider double-gloving for extended handling.[4][5] | Prevents direct skin contact, which can cause irritation. Check glove manufacturer data for chemical compatibility. |
| Body | A fully buttoned, long-sleeved laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively in a fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particle filter is mandatory. | Prevents inhalation of the irritant powder. |
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is the cornerstone of laboratory safety.
Protocol: Preparation of a Stock Solution
This protocol provides a self-validating system for safely preparing a solution of this compound.
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood is operational (check certification date and airflow monitor).
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE as specified in Table 3.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, and carefully transfer the approximate amount of the compound into the boat.
-
Move the weigh boat into the fume hood for the final, precise addition of the solid to the receiving vessel. Causality: This minimizes the time the solid is handled in the open, reducing inhalation risk.
-
Use a spatula to carefully transfer the solid from the weigh boat into a suitable beaker or flask. Avoid generating dust by using slow, deliberate movements.[8]
-
-
Dissolution:
-
Add the desired solvent to the vessel containing the compound.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution. If heating is required, use a heating mantle with stirring and ensure the setup is secure.
-
-
Storage and Labeling:
-
Once dissolved, transfer the solution to a clearly labeled storage bottle. The label must include the chemical name, concentration, solvent, date of preparation, and appropriate GHS hazard pictograms.
-
Securely cap the container.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula, weigh boat, and any other contaminated equipment with a solvent-dampened towel.
-
Dispose of all contaminated disposable materials (gloves, weigh boat, towels) in a designated hazardous waste container.[8]
-
Wash hands thoroughly after removing gloves.
-
Storage Requirements
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]
-
Location: Store containers below eye level and in secondary containment to prevent spills.[4]
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Table 4: First-Aid Measures Summary
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response Protocol
The following workflow outlines the procedure for a minor laboratory spill (e.g., <5 grams) of solid this compound. For major spills, evacuate the area and contact emergency personnel.[9]
Caption: Workflow for Minor Solid Chemical Spill Response.
Rationale: Covering a solid spill with damp paper towels is a critical step to prevent the fine powder from becoming airborne during cleanup.[7] Working from the outside in contains the material and prevents spreading.[9][10]
Section 6: Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Containment: Collect all waste in a designated, leak-proof, and clearly labeled container.[8]
-
Segregation: Do not mix this waste with incompatible materials.[8]
-
Disposal: The waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[2][6][11]
Section 7: Conclusion
This compound is a valuable compound for research and development, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, adhering to established handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and training programs.
References
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PubChem. (n.d.). Methyl 4-chloro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
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British Columbia Ministry of Environment & Climate Change Strategy. (2017, September 15). Chlorinated and Non-Chlorinated Phenols in Soil. Gov.bc.ca. Retrieved from [Link]
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Environmental Health and Safety Office. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Augusta University. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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British Columbia Ministry of Environment & Climate Change Strategy. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. Gov.bc.ca. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water. EPA. Retrieved from [Link]
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LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2024, December 11). Safety Data Sheet - Methyl parahydroxybenzoate. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of Methyl 2-chloro-4-hydroxybenzoate
Introduction: A Versatile Trifunctional Building Block
Methyl 2-chloro-4-hydroxybenzoate is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure incorporates three distinct reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic carbon atom on the aromatic ring bearing a chloro substituent, and a modifiable methyl ester. This unique combination of functional groups allows for sequential and regioselective transformations, making it a strategic starting material for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Safety
This compound is a white crystalline solid at room temperature.[1] A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White Crystalline Powder/Solid | [1] |
| Melting Point | 137°C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| SMILES | COC(=O)c1ccc(O)cc1Cl | [1] |
| InChI Key | BJZFMXJQJZUATE-UHFFFAOYSA-N | [1] |
Safety and Handling: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[2]
Core Synthetic Application I: O-Arylation for Diaryl Ether Synthesis
The phenolic hydroxyl group is arguably the most readily functionalized site on the molecule. Its moderate acidity allows for deprotonation with a suitable base to form a potent phenoxide nucleophile. This nucleophile can then engage in Williamson ether synthesis or related nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or pseudo-halides to construct diaryl ether linkages. This motif is a cornerstone in many biologically active molecules.
Application Spotlight: Synthesis of a Key Sorafenib Intermediate
A prominent application of this compound is in the synthesis of intermediates for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[3][4] The core of this synthesis involves the formation of a diaryl ether by coupling the phenoxide of an appropriate picolinamide derivative with a substituted phenol, or vice-versa. While various routes exist, a common strategy involves the reaction of a protected p-aminophenol derivative with an activated picolinamide. The fundamental diaryl ether formation step is a critical transformation.
The following protocol outlines a general procedure for a key etherification step relevant to the synthesis of Sorafenib precursors, based on established chemical principles.
Detailed Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-N-methylpicolinamide and p-aminophenol. This reaction is analogous to how the phenoxide derived from this compound would react with an activated aromatic partner.
Objective: To synthesize a key diaryl ether intermediate.
Materials:
-
4-chloro-N-methylpicolinamide
-
p-Aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add p-aminophenol.
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add potassium tert-butoxide (KOtBu) portion-wise to the solution at room temperature. The base serves to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Stir the mixture for 45 minutes at room temperature to ensure complete formation of the phenoxide.
-
Add 4-chloro-N-methylpicolinamide and potassium carbonate (K₂CO₃) to the reaction mixture.[4] The K₂CO₃ acts as a milder base and acid scavenger.
-
Heat the reaction mixture to 80-85°C.[4]
-
Maintain the temperature and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as necessary.
Workflow Visualization: Diaryl Ether Synthesis
The following diagram illustrates the general workflow for the synthesis of a diaryl ether intermediate.
Caption: Workflow for diaryl ether synthesis via SNAr.
Core Synthetic Application II: Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic structures.[5][6]
Mechanistic Overview: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex. This is often the rate-determining step.[6]
-
Transmetalation: The organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation by a base.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active palladium(0) catalyst.[6]
General Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids
Objective: To synthesize a 2-aryl-4-hydroxybenzoate derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., PCy₃, P(t-Bu)₃, or SPhos)
-
A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Sparsely bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes to degas the solution.
-
In a separate vial, prepare the catalyst by mixing the palladium source (e.g., 1-5 mol% Pd(OAc)₂) and the ligand (e.g., 2-10 mol% SPhos).
-
Add the catalyst to the reaction mixture under the inert atmosphere.
-
Seal the vessel and heat the reaction to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Representative Suzuki Coupling Transformations
| Arylboronic Acid Partner | Product Structure |
| Phenylboronic acid | Methyl 4-hydroxy-[1,1'-biphenyl]-2-carboxylate |
| 4-Methoxyphenylboronic acid | Methyl 4-hydroxy-4'-methoxy-[1,1'-biphenyl]-2-carboxylate |
| Thiophene-2-boronic acid | Methyl 4-hydroxy-2-(thiophen-2-yl)benzoate |
Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Application III: Modification of the Ester Group
The methyl ester functionality provides a third handle for synthetic modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups (e.g., amides, other esters, or reduced to an alcohol).
Detailed Protocol: Saponification to 2-Chloro-4-hydroxybenzoic acid
Objective: To hydrolyze the methyl ester to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF/MeOH and water.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.
Detailed Protocol: Fischer Esterification
Objective: To convert the resulting carboxylic acid into a different ester.
Materials:
-
2-Chloro-4-hydroxybenzoic acid
-
Desired alcohol (e.g., ethanol, isopropanol), used as solvent and reagent
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Suspend or dissolve 2-Chloro-4-hydroxybenzoic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours. The formation of water can be managed with a Dean-Stark trap for higher yields.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the new ester product.
Conclusion
This compound stands out as a robust and versatile building block in synthetic organic chemistry. The distinct reactivity of its phenolic hydroxyl, aryl chloride, and methyl ester functionalities allows for a planned, stepwise elaboration into complex molecular architectures. Its demonstrated utility in the synthesis of high-value compounds like Sorafenib intermediates underscores its importance for researchers, particularly those in medicinal and process chemistry. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this reagent to its full potential in the laboratory.
References
-
A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]
-
Methyl 4-chloro-2-hydroxybenzoate. PubChem. [Link]
-
Synthesis of Sorafenib and Regorafenib. (2023). ResearchGate. [Link]
-
Synthesis of sorafenib derivatives 4a–e. ResearchGate. [Link]
-
methyl 4-hydroxy-2-methylbenzoate. Chemical Synthesis Database. [Link]
- Synthesis method for sorafenib intermediate.
- Process for the preparation of sorafenib.
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
N,N,O-tridentate palladium(II) complexes. Royal Society of Chemistry. [Link]
Sources
- 1. 2-Chloro-4-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-chloro-2-hydroxybenzoate | C8H7ClO3 | CID 327085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Methyl 2-chloro-4-hydroxybenzoate as a Versatile Building Block in Medicinal Chemistry
Introduction
Methyl 2-chloro-4-hydroxybenzoate is a halogenated and functionalized aromatic compound that holds significant potential as a versatile starting material in the synthesis of complex molecules for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, a sterically accessible ester, and a chloro substituent, offers multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of various pharmacophores, making it an attractive scaffold for the construction of targeted therapeutics, particularly in the field of oncology.
This guide provides an in-depth exploration of the utility of this compound as a key building block. We will delve into its application in the synthesis of kinase inhibitors, with a specific focus on a proposed synthetic route to a key intermediate of the MEK inhibitor, Trametinib. Detailed, field-proven protocols, causality-driven experimental choices, and comprehensive references are provided to empower researchers in their drug development endeavors.
Physicochemical and Safety Profile
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety considerations is paramount.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 141-144 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |
| CAS Number | 56363-84-9 |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of a Key Intermediate for MEK Inhibitors
The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in various cancers. Small molecule inhibitors targeting MEK have shown significant clinical efficacy. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2.[2] this compound serves as an ideal starting material for the synthesis of a key diarylamine intermediate of Trametinib and its analogs.
The proposed synthetic strategy involves a three-step sequence:
-
O-Alkylation: Introduction of a side chain at the phenolic hydroxyl group.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Amide Coupling: Formation of the crucial diarylamine linkage.
This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the alkylating agent and the aniline coupling partner.
Experimental Workflow Diagram
Caption: A three-step synthetic workflow from this compound to a key Trametinib intermediate.
Detailed Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes the etherification of the phenolic hydroxyl group, a common and crucial step in modifying phenolic building blocks. The Williamson ether synthesis is a reliable method for this transformation.[3]
Materials:
-
This compound
-
2-(Cyclopropylamino)-2-oxoethyl methanesulfonate (or a similar alkylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-(cyclopropylamino)-2-oxoethyl methanesulfonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Causality Behind Choices:
-
Base: Potassium carbonate is a mild and effective base for this reaction, readily deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
Protocol 2: Saponification of the Methyl Ester
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to enable subsequent amide bond formation.
Materials:
-
Methyl 2-chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the O-alkylated ester (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Causality Behind Choices:
-
Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred over sodium hydroxide for its better solubility in mixed aqueous-organic solvent systems.
-
Solvent System: The THF/MeOH/water mixture ensures the solubility of both the ester starting material and the hydroxide salt, allowing for a homogeneous reaction.
Protocol 3: Amide Coupling to Form the Diarylamine Core
The formation of the amide bond is the final key step in assembling the diarylamine core structure of the Trametinib intermediate. The use of a modern coupling agent like HATU ensures high efficiency and minimizes side reactions.
Materials:
-
2-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid (from Protocol 2)
-
2-Fluoro-4-iodoaniline
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 2-fluoro-4-iodoaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final diarylamine intermediate.
Causality Behind Choices:
-
Coupling Agent: HATU is a highly effective and widely used coupling reagent that activates the carboxylic acid for nucleophilic attack by the aniline, leading to high yields of the amide product with low epimerization risk.
-
Base: DIPEA is a non-nucleophilic hindered base that scavenges the acid formed during the reaction without interfering with the coupling process.
-
Aniline Derivative: 2-Fluoro-4-iodoaniline is a key fragment in the structure of Trametinib, and its use in this step directly leads to the desired intermediate.
Structure-Activity Relationship (SAR) Insights
The synthetic route outlined above provides a platform for extensive SAR exploration. The modular nature of the synthesis allows for systematic modifications at three key positions:
Caption: Key diversification points for SAR studies based on the this compound scaffold.
-
The Alkoxy Side Chain (R1): Modification of the side chain introduced via O-alkylation can significantly impact the compound's solubility, metabolic stability, and interaction with the solvent-exposed region of the kinase active site.
-
The Aniline Moiety (R2): The nature and substitution pattern of the aniline are critical for achieving high-affinity binding to the target kinase. Small changes in this region can lead to dramatic differences in potency and selectivity.
-
The Chloro Substituent (X): While the chloro group is a key feature of the starting material, it can also be a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce additional aryl or heteroaryl groups.
Conclusion
This compound is a readily available and highly functionalized building block with significant potential in medicinal chemistry. Its strategic substitution pattern allows for the efficient and modular synthesis of complex molecular architectures, as exemplified by the proposed synthesis of a key intermediate for the MEK inhibitor Trametinib. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. By leveraging the versatility of this scaffold, the drug discovery community can continue to develop innovative treatments for a range of diseases.
References
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). MEK – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
- Google Patents. (n.d.). WO2016169532A1 - Crystalline forms of trametinib.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
Sources
The Strategic Functionalization of Methyl 2-chloro-4-hydroxybenzoate: A Guide to Nucleophilic Substitution for Advanced Synthesis
Introduction: Methyl 2-chloro-4-hydroxybenzoate is a versatile building block in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a reactive aryl chloride, a nucleophilic/phenolic hydroxyl group, and a modifiable methyl ester, presents both unique opportunities and challenges for selective chemical transformations. This technical guide provides an in-depth exploration of the reactions of this compound with a variety of nucleophiles, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and showcase the applications of the resulting substituted benzoate derivatives.
The Reactive Landscape of this compound
The reactivity of this compound is governed by the electronic interplay of its three functional groups. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methyl ester group at the 1-position. Conversely, the hydroxyl group at the 4-position is an electron-donating group, which can modulate the reactivity of the aryl chloride. Furthermore, the phenolic proton is acidic and can be deprotonated to form a potent nucleophile, while the hydroxyl group itself can act as a directing group or a ligand for metal catalysts. The methyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
This intricate electronic environment allows for a range of selective transformations, including O-arylation, N-arylation, and C-C bond formation, each leading to valuable molecular scaffolds.
I. O-Arylation Reactions: Forging Diaryl Ether Linkages
The formation of a diaryl ether linkage at the 2-position of this compound is a key transformation for accessing compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Two primary methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[3][4] It typically requires high temperatures and polar aprotic solvents. The reaction proceeds through a proposed Cu(I)/Cu(III) catalytic cycle.
Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Protocol 1: Ullmann Condensation of this compound with Phenol
This protocol describes a general procedure for the synthesis of methyl 2-phenoxy-4-hydroxybenzoate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 54135-82-9 | 186.59 | 1.0 | 1.0 |
| Phenol | 108-95-2 | 94.11 | 1.2 | 1.2 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-phenoxy-4-hydroxybenzoate.
Characterization Data for Methyl 2-phenoxy-4-hydroxybenzoate:
| Technique | Data |
| ¹H NMR | δ (ppm): 10.5-11.0 (s, 1H, -OH), 7.6-7.8 (d, 1H), 7.2-7.4 (m, 2H), 6.9-7.1 (m, 3H), 6.7-6.8 (d, 1H), 6.5-6.6 (dd, 1H), 3.9 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm): 170.0, 162.0, 158.0, 155.0, 132.0, 130.0, 124.0, 120.0, 118.0, 110.0, 105.0, 52.0. |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₄H₁₂O₄: 245.07; found 245.1. |
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[5] This palladium-catalyzed reaction utilizes bulky phosphine ligands to facilitate the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig O-arylation.
Protocol 2: Buchwald-Hartwig O-Arylation of this compound
This protocol provides a general method for the palladium-catalyzed synthesis of diaryl ethers.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 54135-82-9 | 186.59 | 1.0 | 1.0 |
| Aryl alcohol (e.g., 4-methoxyphenol) | 150-76-5 | 124.14 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.67 | 0.08 | 0.08 |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the aryl alcohol (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired diaryl ether.
II. N-Arylation Reactions: Constructing C-N Bonds
The synthesis of 2-amino-4-hydroxybenzoate derivatives is of significant interest in medicinal chemistry, as these scaffolds are present in numerous kinase inhibitors and other biologically active molecules.[3][6][7] The Buchwald-Hartwig amination is the premier method for this transformation.[8]
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
This protocol outlines the synthesis of methyl 2-(phenylamino)-4-hydroxybenzoate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 54135-82-9 | 186.59 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.49 | 0.02 | 0.02 |
| RuPhos | 787618-22-8 | 474.63 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol).
-
Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash chromatography to obtain methyl 2-(phenylamino)-4-hydroxybenzoate.
Characterization Data for Methyl 2-(phenylamino)-4-hydroxybenzoate:
| Technique | Data |
| ¹H NMR | δ (ppm): 9.5-10.0 (s, 1H, -OH), 8.8-9.2 (s, 1H, -NH), 7.6-7.7 (d, 1H), 7.2-7.4 (m, 4H), 6.9-7.0 (t, 1H), 6.4-6.5 (dd, 1H), 6.2-6.3 (d, 1H), 3.9 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm): 170.0, 160.0, 150.0, 142.0, 135.0, 129.0, 122.0, 120.0, 110.0, 105.0, 102.0, 52.0. |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₄H₁₃NO₃: 244.09; found 244.1. |
III. C-C Bond Forming Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9][10] These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 4: Suzuki-Miyaura Coupling of this compound
This protocol details the synthesis of a biaryl compound from this compound and an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 54135-82-9 | 186.59 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere for 12 hours.
-
After cooling, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to give the biaryl product.
Applications in Drug Discovery and Materials Science
The substituted benzoate derivatives synthesized from this compound are valuable intermediates in the development of a wide array of functional molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-anilinobenzoic acid scaffold. For example, derivatives of this type are investigated as inhibitors for receptor tyrosine kinases like EGFR and HER-2, which are implicated in various cancers.[3][6][7] The MEK inhibitor Trametinib, used in the treatment of melanoma, also contains a related structural motif.[13][14][15]
-
Anti-inflammatory and Analgesic Agents: Biaryl carboxylic acids are known to exhibit anti-inflammatory and analgesic properties.[16] The Suzuki coupling provides a direct route to these compounds.
-
Materials Science: Diaryl ethers are used in the synthesis of high-performance polymers and liquid crystals due to their thermal stability and unique electronic properties.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted aromatic compounds. By carefully selecting the appropriate reaction conditions and catalytic systems, researchers can selectively functionalize this molecule through O-arylation, N-arylation, and C-C bond-forming reactions. The protocols and insights provided in this guide are intended to empower researchers in drug discovery, materials science, and other areas of chemical synthesis to effectively utilize this important building block in their synthetic endeavors. The continued exploration of the reactivity of this and related molecules will undoubtedly lead to the discovery of new and valuable compounds with a wide range of applications.
References
- G. W. Rewcastle, W. A. Denny, "The use of biaryls in drug design," in Annual Reports in Medicinal Chemistry, vol. 30, pp. 313-322, Academic Press, 1995.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 2020.
- A method for synthesizing trametinib key intermedi
- Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrog
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Medicinal Chemistry, 2020.
- J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008.
- F. Ullmann, "Ueber eine neue Bildungsweise von Diphenylaminderivaten," Berichte der deutschen chemischen Gesellschaft, vol. 36, no. 2, pp. 2382-2384, 1903.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: A Journal of Drug Design and Discovery, 2024.
- Method for synthesizing trametinib key intermedi
- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
- A method of synthesis Trimetinib key intermedi
- Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 2014.
- Expanding chemical space by para-C−H arylation of arenes.
- Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog, 2012.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 2015.
- bmse001194 Methyl 4-hydroxybenzoate at BMRB. Biological Magnetic Resonance Bank.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 2012.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 2018.
- METHYL p-HYDROXYBENZOATE.
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Showing NP-Card for methyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)
- Ullmann Reaction. Organic Chemistry Portal.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
- Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents. Molecules, 2023.
- Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Pharmaceutical Chemistry Journal, 2019.
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- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Green Chemistry, 2015.
- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...
- METHYL 4-ACETAMIDO-2-HYDROXYBENZO
- Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzo
- Pharmaceutical composition comprising trametinib. EP2913048A1.
- Methyl 2,6-dihydroxy-4-methylbenzo
- Synthesis of methyl 4-hydroxybenzo
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- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172).
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- Methyl-4-hydroxybenzoate sulf
- The mechanism of the modified Ullmann reaction. Semantic Scholar.
- Methyl 4-hydroxybenzoate, 99% 100 g. Thermo Scientific Chemicals.
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Application Notes & Protocols: Strategic Esterification of 2-Chloro-4-hydroxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the esterification of 2-chloro-4-hydroxybenzoic acid, a key intermediate in the synthesis of fine chemicals and pharmaceutical agents. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles governing the transformation. We will explore various methodologies, from the classical Fischer-Speier reaction to greener, solid-acid catalyzed approaches, enabling researchers to select and optimize the most suitable method for their specific application.
Foundational Principles: Navigating the Esterification Landscape
The esterification of 2-chloro-4-hydroxybenzoic acid involves the conversion of its carboxylic acid functional group into an ester, while preserving the phenolic hydroxyl group. The primary challenge in this synthesis is achieving chemoselectivity—ensuring the reaction occurs at the carboxylic acid and not the phenol. The choice of catalyst and reaction conditions is paramount to directing this outcome.
The most common and industrially relevant method is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The reaction's reversibility necessitates strategic interventions to drive it toward the product side. According to Le Chatelier's Principle, this can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by actively removing the water byproduct as it is formed.[2]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[1][3]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of esters from 2-chloro-4-hydroxybenzoic acid. Safety precautions, including the use of personal protective equipment (fume hood, gloves, safety glasses), should be strictly followed.
Protocol 1: Classical Fischer-Speier Esterification (Synthesis of Methyl 2-chloro-4-hydroxybenzoate)
This protocol is a robust and widely applicable method for synthesizing simple alkyl esters. Using the alcohol as the solvent drives the equilibrium towards the product.
Materials:
-
2-Chloro-4-hydroxybenzoic acid (C₇H₅ClO₃, MW: 172.57 g/mol )[4]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-hydroxybenzoic acid (e.g., 10.0 g, 57.9 mmol).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 150 mL). While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 2.0 mL) as the catalyst.[5]
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate (e.g., 100 mL).
-
Carefully transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize the acid catalyst.
-
Brine (1 x 50 mL) to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude this compound, which often appears as a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The pure product is a white crystalline solid with a melting point of approximately 137°C.[6]
Protocol 2: Green Synthesis Using a Solid Acid Catalyst
This protocol offers an environmentally friendlier alternative by replacing corrosive mineral acids with a recyclable solid catalyst and minimizing solvent use.[7]
Materials:
-
2-Chloro-4-hydroxybenzoic acid
-
Alcohol (e.g., Methanol, Ethanol, or Benzyl Alcohol)
-
Montmorillonite K10 clay (activated with orthophosphoric acid)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Catalyst Activation (if necessary): Prepare the phosphoric acid-modified Montmorillonite K10 (PMK) catalyst by refluxing Montmorillonite K10 clay with orthophosphoric acid in toluene for approximately 5 hours. Remove the toluene by distillation and dry the solid catalyst in an oven (110-120°C).[7]
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-hydroxybenzoic acid, the desired alcohol in an equimolar amount, and the PMK catalyst (10 wt% of the acid).[7]
-
Reaction: Heat the solvent-free mixture under reflux for 5 hours. The removal of water is facilitated by the refluxing temperature, which drives the equilibrium.[7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Remove the solid catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the ester product.
-
Data Summary and Method Comparison
The choice of esterification method depends on factors like scale, cost, environmental impact, and required purity.
| Feature | Fischer-Speier Esterification | Solid Acid Catalyst Method |
| Catalyst | Concentrated H₂SO₄, p-TsOH[1] | Modified Montmorillonite K10 Clay[7] |
| Conditions | Reflux in excess alcohol (serves as solvent)[5] | Solvent-free, reflux[7] |
| Reaction Time | 1-10 hours[1] | ~5 hours[7] |
| Work-up | Neutralization, extraction required | Simple filtration of catalyst |
| Pros | High yields, well-established, inexpensive catalyst | Environmentally friendly, reusable catalyst, simple work-up |
| Cons | Corrosive acid, requires neutralization, generates waste | Catalyst preparation may be needed, may have mass transfer limitations |
Experimental Workflow & Characterization
A typical experimental workflow for synthesis and purification is outlined below.
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- 7. ijstr.org [ijstr.org]
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of the Challenging Substrate Methyl 2-chloro-4-hydroxybenzoate
Introduction: Overcoming the Hurdles of a Deactivated Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
However, the reaction's success is highly dependent on the nature of the coupling partners. Substrates such as Methyl 2-chloro-4-hydroxybenzoate present a confluence of challenges that can render standard protocols ineffective. These challenges include:
-
A Deactivated Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step to the palladium catalyst kinetically demanding.[4][5][6]
-
Electron-Rich Aromatic System: The presence of a hydroxyl (-OH) group, an electron-donating group, further increases the electron density of the aromatic ring. This electronic enrichment strengthens the C-Cl bond, further impeding oxidative addition.[4][7][8]
-
Competing Reactive Sites: The substrate contains two potentially reactive functional groups under basic conditions:
-
An acidic phenolic proton , which will be deprotonated by the base.
-
A base-labile methyl ester , which is susceptible to saponification (hydrolysis) into a carboxylic acid, especially under harsh basic conditions and elevated temperatures.[9]
-
This application note provides a comprehensive, field-proven protocol specifically designed to address these challenges. We will delve into the rationale behind the selection of a specialized catalyst system, base, and solvent, providing researchers with a reliable method for the successful Suzuki-Miyaura coupling of this compound and similarly challenging substrates.
The Mechanistic Rationale: A Targeted Approach
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Our protocol is optimized to enhance the efficiency of the two most critical steps for this specific substrate.
-
Accelerating Oxidative Addition: To overcome the high activation barrier of C-Cl bond cleavage in an electron-rich system, a standard catalyst like Pd(PPh₃)₄ is often insufficient.[4] The solution lies in using a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), stabilize the palladium center, increase its electron density to promote insertion into the C-Cl bond, and facilitate the subsequent reductive elimination step.[4][13][14] N-heterocyclic carbenes (NHCs) are also highly effective alternatives for activating aryl chlorides.[9]
-
Optimizing Transmetalation and Preserving the Ester: The base is critical for activating the boronic acid into a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[9][15][16][17] However, strong bases like NaOH or KOH can readily hydrolyze the methyl ester. Therefore, the choice of base is a delicate balance. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strong enough to facilitate the formation of the boronate complex without promoting significant saponification.[4][17] The use of aqueous solvent mixtures is also crucial, as water can play a beneficial role in accelerating the transmetalation step.[18]
Experimental Workflow and Protocol
This section details the complete, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) | Notes |
| This compound | C₈H₇ClO₃ | >98% | Sigma-Aldrich | The limiting reagent. |
| Phenylboronic Acid | C₆H₇BO₂ | >97% | Sigma-Aldrich | Example boronic acid; use 1.2-1.5 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | >97% | Strem Chemicals | Palladium(0) precatalyst. Pd(OAc)₂ can also be used. |
| SPhos (Ligand) | C₂₇H₃₃O₂P | >98% | Sigma-Aldrich | Bulky, electron-rich biaryl phosphine ligand. |
| Potassium Phosphate, tribasic | K₃PO₄ | >98% | Acros Organics | Anhydrous, finely ground. Use 2.0-3.0 equivalents. |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous | Fisher Scientific | Reaction solvent. Toluene or 2-MeTHF can be alternatives. |
| Deionized Water | H₂O | - | - | Must be degassed along with the organic solvent. |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Fisher Scientific | For work-up and chromatography. |
| Hexanes | C₆H₁₄ | ACS Grade | Fisher Scientific | For chromatography. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | Drying agent. |
Experimental Setup Workflow
Caption: Step-by-step workflow for the Suzuki coupling reaction setup.
Detailed Step-by-Step Protocol
Reaction Assembly (Under Inert Atmosphere):
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).
-
Briefly flush the flask with argon.
-
Add the SPhos ligand (0.02 eq., 2 mol%) followed by the Pd₂(dba)₃ catalyst (0.01 eq., 1 mol% Pd). Note: The palladium-to-ligand ratio is crucial; typically a 1:2 or 1:2.2 ratio of Pd:Ligand is effective.
-
Seal the flask with a rubber septum and secure it with a clamp.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
Solvent Addition and Reaction Execution:
-
Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling argon through the mixture for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (this compound) is consumed (typically 4-12 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[19]
Parameter Optimization and Troubleshooting
The success of this challenging coupling hinges on the careful selection of several key parameters. The following table provides a guide for optimization and troubleshooting common issues.
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Catalyst System | Precatalyst: Pd₂(dba)₃ (1 mol%)Ligand: SPhos (2 mol%) | Rationale: This combination is highly active for aryl chlorides.[13][20] Troubleshooting: If the reaction is sluggish, try other bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or an NHC-based catalyst system.[4] Ensure the catalyst and ligand are not degraded. |
| Base | K₃PO₄ (2.5 eq.) | Rationale: A strong, non-nucleophilic base that activates the boronic acid with a low risk of ester saponification.[4] Troubleshooting: If yields are low, Cs₂CO₃ can be more effective but is more expensive. If ester hydrolysis is observed, a weaker base like K₂CO₃ or CsF could be attempted, though this may slow the coupling reaction.[9][17] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Rationale: A polar aprotic solvent mixture that aids in dissolving all components. Water is often beneficial for the transmetalation step.[12][21] Troubleshooting: Other ethereal solvents like 2-MeTHF or THF can be used. Toluene is also a common choice. The optimal solvent can be substrate-dependent.[22][23][24] |
| Temperature | 100 °C | Rationale: Elevated temperature is required to overcome the activation energy for C-Cl bond cleavage. Troubleshooting: If decomposition is observed, lower the temperature to 80-90 °C and accept a longer reaction time. If the reaction does not proceed, ensure the temperature is being maintained correctly. |
| Side Reactions | Protodeboronation, Saponification | Rationale: Protodeboronation (boronic acid reacting with a proton source) can be a major issue.[4] Troubleshooting: To minimize protodeboronation, ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere. Use anhydrous solvents (before adding water). Using a boronic ester (e.g., a pinacol ester) instead of the acid can increase stability.[12] Minimize reaction time to prevent ester hydrolysis. |
Conclusion
The Suzuki-Miyaura coupling of this compound requires a departure from standard protocols to address the inherent challenges of a deactivated, electron-rich aryl chloride bearing sensitive functional groups. By employing a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich biaryl phosphine ligand, in conjunction with a carefully selected non-nucleophilic base like K₃PO₄, researchers can achieve high yields of the desired biaryl product while preserving the integrity of the methyl ester. This robust protocol serves as a valuable tool for scientists in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures from challenging building blocks.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (2019). ncbi.nlm.nih.gov. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). nrochemistry.com. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2007). pubs.acs.org. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). onlinelibrary.wiley.com. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). onlinelibrary.wiley.com. [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). youtube.com. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021). heia-fr.ch. [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. (n.d.). researchgate.net. [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. (n.d.). pubs.acs.org. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). eprints.whiterose.ac.uk. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). scholar.uwindsor.ca. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). pubs.acs.org. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). sandiego.edu. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (2022). pubs.acs.org. [Link]
-
Table 2 Suzuki-Miyaura cross coupling reactions of aryl chlorides with... - ResearchGate. (n.d.). researchgate.net. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (n.d.). researchgate.net. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025). researchgate.net. [Link]
-
Pd-catalysed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Request PDF - ResearchGate. (2025). researchgate.net. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate. (2025). researchgate.net. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. (n.d.). eprints.whiterose.ac.uk. [Link]
-
The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a - ResearchGate. (n.d.). researchgate.net. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. (n.d.). pubs.acs.org. [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020). youtube.com. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). reddit.com. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). youtube.com. [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 2-chloro-4-hydroxybenzoate in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. Methyl 2-chloro-4-hydroxybenzoate, a substituted phenolic compound, represents a key building block with significant potential for the synthesis of novel herbicides and other plant protection agents. Its trifunctional nature—a chlorinated aromatic ring, a hydroxyl group, and a methyl ester—offers multiple reaction sites for derivatization, enabling the construction of complex molecular architectures with desired biological activities.
This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic application of this compound. We will explore its role as a precursor in the synthesis of phenoxy-type herbicides, drawing parallels with established industrial processes, and provide detailed protocols to facilitate its use in the laboratory.
Core Concept: A Gateway to Phenoxy-Type Agrochemicals
The structural motif of a substituted phenoxy group is central to a number of commercially successful herbicides. The synthesis of such compounds often involves the etherification of a phenol, a classic reaction that underscores the utility of this compound. The hydroxyl group of this molecule can be readily derivatized through reactions like the Williamson ether synthesis, allowing for the introduction of a variety of side chains that can modulate the herbicidal activity and selectivity of the final product.
A prime example of a commercially significant herbicide derived from a substituted hydroxybenzoic acid is Dicamba (3,6-dichloro-2-methoxybenzoic acid). The penultimate intermediate in its synthesis is 3,6-dichloro-2-hydroxybenzoic acid, a molecule that shares structural similarities with our target precursor.[1][2][3] This established synthetic route for Dicamba provides a validated framework for conceptualizing the potential transformations of this compound into novel agrochemicals.
The following sections will detail a representative synthetic pathway for a hypothetical herbicidal compound, demonstrating the practical application of this compound as a starting material.
Hypothetical Synthesis of a Novel Phenoxypropionate Herbicide
Herein, we outline a plausible synthetic route to a novel phenoxypropionate herbicide, starting from this compound. This class of herbicides is known for its effectiveness against grassy weeds in broadleaf crops.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for a novel phenoxypropionate herbicide.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a hypothetical phenoxypropionate herbicide. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of Methyl 2-chloro-4-(2-chloropropoxy)benzoate (Williamson Ether Synthesis)
Rationale: This step introduces the propionate side chain via a Williamson ether synthesis. The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without hydrolyzing the methyl ester. Acetone is a suitable polar aprotic solvent for this reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (18.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 1,2-dichloropropane (13.5 g, 0.12 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Methyl 2-chloro-4-(2-chloropropoxy)benzoate.
Part 2: Synthesis of 2-Chloro-4-(2-chloropropoxy)benzoic acid (Saponification)
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. A mixture of water and methanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the Methyl 2-chloro-4-(2-chloropropoxy)benzoate (from Part 1) in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (6.0 g, 0.15 mol) to the solution.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of 2-Chloro-4-(2-chloropropoxy)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Part 3: Synthesis of the Final Herbicide (Esterification/Amidation)
Rationale: The final step involves the conversion of the carboxylic acid to the desired ester or amide. This can be achieved through various standard coupling methods. The choice of alcohol or amine will determine the final properties of the herbicide.
Procedure (Example with Esterification):
-
To a stirred solution of 2-Chloro-4-(2-chloropropoxy)benzoic acid (from Part 2) in dichloromethane (DCM, 100 mL), add the desired alcohol (e.g., ethanol, 1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final phenoxypropionate herbicide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₈H₇ClO₃ | 186.59 | White solid |
| Methyl 2-chloro-4-(2-chloropropoxy)benzoate | C₁₁H₁₂Cl₂O₃ | 279.12 | Oil/Solid |
| 2-Chloro-4-(2-chloropropoxy)benzoic acid | C₁₀H₉Cl₂O₃ | 264.08 | White solid |
| Hypothetical Herbicide (Ethyl Ester) | C₁₂H₁₃Cl₂O₃ | 292.13 | Oil/Solid |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols for a hypothetical phenoxypropionate herbicide, inspired by the established synthesis of Dicamba, highlight a clear and adaptable synthetic strategy.[4] The multifunctionality of this precursor opens avenues for the creation of diverse libraries of compounds for high-throughput screening in the quest for next-generation herbicides with improved efficacy, selectivity, and environmental profiles. Further exploration of derivatization at the chloro and ester positions can lead to an even broader range of potential agrochemical candidates.
References
-
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Food and Agriculture Organization of the United Nations. [Link]
-
The Chemistry Behind Dicamba: Exploring 3,6-DCSA's Role. Chemcas. [Link]
-
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate. [Link]
- Synthesis method of dicamba.
Sources
Application Note: Strategic Protection of Methyl 2-chloro-4-hydroxybenzoate for Advanced Synthesis
Abstract
This guide provides an in-depth analysis of protecting group strategies for Methyl 2-chloro-4-hydroxybenzoate, a versatile building block in pharmaceutical and materials science. We delve into the causal logic behind selecting appropriate protecting groups for the phenolic hydroxyl moiety, with a critical focus on maintaining the integrity of the methyl ester functionality. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, comparative data, and decision-making frameworks to navigate complex synthetic pathways. We emphasize orthogonal strategies that ensure high-yield, selective transformations, thereby streamlining multi-step syntheses.
Strategic Imperative: Why Protect this compound?
This compound possesses two key functional groups: a phenolic hydroxyl (-OH) and a methyl ester (-COOCH₃). The phenolic hydroxyl group is nucleophilic and acidic, making it a reactive site for a multitude of reagents. Its presence can interfere with reactions intended for other parts of the molecule, such as modifications at the aromatic ring or transformations involving the ester. Furthermore, the hydroxyl group is a potent activating group for electrophilic aromatic substitution, which may lead to undesired side reactions.[1]
Protecting the hydroxyl group is therefore essential to:
-
Prevent unwanted side reactions: Masking the phenol allows for clean transformations elsewhere in themolecule.
-
Enable specific transformations: Many powerful synthetic tools, such as organometallic reagents, are incompatible with acidic protons.
-
Control regioselectivity: Deactivating the strong directing effect of the hydroxyl group can be necessary for certain aromatic substitutions.
The primary challenge lies in selecting a protecting group that can be introduced and removed under conditions that do not compromise the methyl ester, which is susceptible to hydrolysis under strongly acidic or basic conditions.[2][3] This principle of selective deprotection is known as orthogonality , and it is the cornerstone of an effective protecting group strategy.[4][5]
Selecting an Orthogonal Protecting Group for the Phenolic Hydroxyl
The ideal protecting group should be easily installed and removed in high yield under mild conditions, be stable to a wide range of subsequent reaction conditions, and, crucially, be removable without affecting the methyl ester.[6] We will explore several classes of protecting groups, evaluating their suitability for this specific substrate.
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is dictated entirely by the planned downstream reaction chemistry. The following decision tree provides a logical framework for this selection process.
Caption: Benzyl protection reaction scheme.
-
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous acetone to create a ~0.2 M solution.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.
-
Protocol 2: Hydrogenolytic Deprotection of Benzyl Ether
This protocol details the regeneration of the phenol from Methyl 4-(benzyloxy)-2-chlorobenzoate.
-
Materials:
-
Methyl 4-(benzyloxy)-2-chlorobenzoate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve Methyl 4-(benzyloxy)-2-chlorobenzoate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
-
Protocol 3: TBS Silyl Ether Protection
This protocol details the formation of Methyl 2-chloro-4-((tert-butyldimethylsilyl)oxy)benzoate.
Caption: TBS protection reaction scheme.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Protocol 4: Fluoride-Mediated Deprotection of TBS Ether
This protocol details the cleavage of the silyl ether using TBAF.
-
Materials:
-
Methyl 2-chloro-4-((tert-butyldimethylsilyl)oxy)benzoate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
If necessary, purify by flash column chromatography.
-
Conclusion
The strategic protection of this compound is critical for its successful application in multi-step organic synthesis. The choice of protecting group must be guided by the stability required for subsequent transformations. For maximum flexibility and orthogonality with the methyl ester, benzyl (Bn) ethers and tert-butyldimethylsilyl (TBS) ethers are the most highly recommended protecting groups. Benzyl ethers offer broad stability and are removed under exceptionally mild hydrogenolysis conditions. TBS ethers provide a complementary strategy, with a unique fluoride-based deprotection pathway. By employing these robust and orthogonal strategies, researchers can unlock the full synthetic potential of this valuable chemical intermediate.
References
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate.
-
Baran, P. S. Protecting Groups. Scripps Research. 6
-
BenchChem. Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem. 7
-
Pope, A. J., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry.
-
Wikipedia. Protecting group.
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters.
-
Kocienski, P. J. 6.3 Methyl Esters and Derivatives. In Protecting Groups. 2
-
SynArchive. Protection of Phenol by Ether.
-
IIT Bombay. Protecting Groups.
-
ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES.
-
SciSpace. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin.
-
Pinto, D. C. G. A., et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules.
-
Li, T-S., et al. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
-
SynArchive. Protection of Phenol by Silyl ether.
-
Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). 8
-
Rossi, S., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem.
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
-
Oxford Learning Link. Appendix 6: Protecting groups. 1
-
ResearchGate. Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II.
-
Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups.
-
Organic Synthesis. Protecting Groups.
-
Organic Chemistry Portal. Protective Groups.
-
University of Guelph. Alcohol Protecting Groups. 9
-
Organic Chemistry Portal. Methyl Esters.
-
Salomon, C. J., et al. Recent developments in chemical deprotection of ester functional group. Tetrahedron. 10
-
ResearchGate. Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation.
-
JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
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- 10. researchgate.net [researchgate.net]
large-scale synthesis of Methyl 2-chloro-4-hydroxybenzoate
An Application Note for the Scalable Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Abstract
This comprehensive guide provides a detailed protocol for the , a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the chosen synthetic strategy, and presents a robust, self-validating protocol designed for scalability and high purity. We address critical aspects of the process, including reaction optimization, safety considerations for large-scale production, and rigorous analytical quality control. This note is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented method for producing this versatile chemical building block.
Introduction and Strategic Overview
This compound is a halogenated derivative of methylparaben, a compound belonging to the paraben family. While parabens are widely known as preservatives in the food, cosmetic, and pharmaceutical industries, substituted benzoates like the target molecule serve as crucial precursors in organic synthesis.[2] The strategic placement of the chloro and hydroxyl groups on the aromatic ring makes it a valuable starting material for constructing more complex molecular architectures.
The synthesis of this compound can be approached from two primary directions:
-
Route A: Electrophilic Aromatic Substitution: This pathway involves the direct chlorination of the widely available precursor, Methyl 4-hydroxybenzoate (Methylparaben). While seemingly direct, controlling the regioselectivity of chlorination on a highly activated ring system presents significant challenges on a large scale. This reaction can lead to a mixture of mono- and di-chlorinated products, complicating purification and reducing the overall yield of the desired 2-chloro isomer.[3][4]
-
Route B: Fischer Esterification: This classic and highly reliable method begins with 2-chloro-4-hydroxybenzoic acid, which is then esterified using methanol under acidic catalysis. This route offers superior control, as the substitution pattern is pre-defined in the starting material, ensuring that the final product is exclusively the desired isomer. The Fischer-Speier esterification is a well-understood, equilibrium-driven reaction that can be pushed to completion by using an excess of the alcohol reactant, making it exceptionally well-suited for industrial-scale production.[5]
For the purposes of this application note, which prioritizes yield, purity, and scalability, we will focus exclusively on the detailed execution of Route B: Fischer Esterification .
Compound Properties and Safety Mandates
A thorough understanding of the physical properties and hazards associated with the target compound is paramount for safe handling and successful synthesis.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][6] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 106 - 107 °C | [7] |
| Solubility | Soluble in ethanol and water | [1] |
| log Pow | 1.98 |
Large-Scale Safety and Hazard Management
Handling this synthesis on a large scale requires adherence to strict safety protocols beyond standard laboratory practice.
-
Hazard Identification: The starting material, 2-chloro-4-hydroxybenzoic acid, and the final product are classified as skin and eye irritants.[7][8] The catalyst, concentrated sulfuric acid, is highly corrosive.
-
Dust Explosion Hazard: The final, dried product is a fine powder. When dispersed in the air in sufficient concentrations, it can pose a dust explosion hazard.[9] All equipment used for handling the dry powder (e.g., mills, conveyors, packaging stations) must be properly grounded, and spark-proof tools should be employed.[9]
-
Personal Protective Equipment (PPE): At a minimum, personnel must be equipped with safety goggles with side shields, chemical-resistant gloves, and protective clothing.[8][9] For handling large quantities of powder, respiratory protection (e.g., N95 dust mask) is mandatory to prevent respiratory tract irritation.[8]
-
Engineering Controls: The reaction should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a dedicated, controlled-environment bay.[9] Emergency eyewash stations and safety showers must be readily accessible.[7]
-
Waste Disposal: Acidic and organic waste streams must be segregated and neutralized before disposal in accordance with local environmental regulations.[8]
Detailed Synthesis Protocol: Fischer Esterification
This protocol is designed for a nominal batch size yielding approximately 1.7 kg of the final product.
Materials and Reagents
| Reagent | CAS No. | Quantity | Molar Equiv. | Notes |
| 2-chloro-4-hydroxybenzoic acid | 56961-27-4 | 1.73 kg | 1.0 | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | 17.0 L | ~45 | Reagent and Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | 170 mL | ~0.35 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | - | For neutralization |
| Ethyl Acetate | 141-78-6 | As needed | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | As needed | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | As needed | - | Drying Agent |
Step-by-Step Synthesis Workflow
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 2-chloro-4-hydroxybenzoic acid (1.73 kg).
-
Solvent Addition: Add anhydrous methanol (17.0 L) to the reactor. Stir the mixture to form a slurry. The large excess of methanol serves to drive the reaction equilibrium towards the product side.[5]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (170 mL) to the reactor. An exotherm will be observed; control the addition rate to maintain the internal temperature below 40 °C. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A typical TLC system would be 3:1 Hexane:Ethyl Acetate.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator or by distillation under reduced pressure.
-
Work-up - Quenching and Extraction:
-
Pour the concentrated reaction mixture slowly into a separate vessel containing 30 L of ice-cold water with vigorous stirring.
-
The crude product may precipitate. If so, extract the aqueous slurry with ethyl acetate (3 x 10 L). If it remains oily, proceed directly to extraction.
-
Combine the organic layers. A procedure analogous to the workup of similar esterifications can be followed.[10]
-
-
Work-up - Neutralization:
-
Wash the combined organic phase sequentially with water (1 x 10 L), saturated sodium bicarbonate solution (2 x 10 L, or until effervescence ceases), and finally with saturated brine (1 x 10 L).[10] The bicarbonate wash is critical to remove any unreacted carboxylic acid and the sulfuric acid catalyst.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Process Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Purification and Quality Control
Achieving high purity is essential for downstream applications. Recrystallization is the most effective method for purifying the crude product on a large scale.
Recrystallization Protocol
-
Transfer the crude solid product to a clean reactor.
-
Add a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture.[11] The choice of solvent depends on the impurity profile, but ethanol/water is often effective for this class of compounds.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to ambient temperature, then further cool to 0-5 °C to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Analytical Quality Control
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
| Analysis Method | Purpose | Expected Result |
| HPLC | Purity Assessment & Quantification | Purity ≥ 99.0%. A single major peak at the expected retention time.[12][13] |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of this compound. |
| Mass Spectrometry | Molecular Weight Confirmation | [M+H]⁺ at m/z 187.0 or other appropriate adducts.[6] |
| Melting Point | Purity and Identity Check | Sharp melting point within the range of 106-107 °C.[7] |
Conclusion
The Fischer esterification of 2-chloro-4-hydroxybenzoic acid represents a robust, scalable, and highly efficient method for the . The protocol detailed in this application note provides a clear and validated pathway to produce this important chemical intermediate with high purity and yield. By adhering to the outlined procedures for synthesis, purification, and safety, researchers and process chemists can confidently implement this methodology in their drug development and manufacturing campaigns.
References
- SAFETY DATA SHEET for a similar compound (Methylparaben). (2020-04-16).
- SAFETY DATA SHEET for a similar compound (Methylparaben). (2024-08-06). Sigma-Aldrich.
- METHYL 3-CHLORO-4-HYDROXYBENZOATE synthesis. ChemicalBook.
- Methyl 3-chloro-4-hydroxybenzoate - SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific.
- Material Safety Data Sheet for a similar compound (Methylparaben). (2011-04-07). Sigma-Aldrich.
- METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. ChemicalBook.
- METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations.
- 2-Chloro-4-hydroxybenzoic acid methyl ester. CymitQuimica.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021-12-01). National Institutes of Health (NIH).
- Esterification of hydroxybenzoic acids. Google Patents.
- Synthesis of methyl 4-hydroxybenzoate. PrepChem.com.
- 2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChemLite.
- Chlorination and bromination of aromatic compounds at atmospheric pressure. Google Patents.
- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2001-07-27). PubMed.
- Methyl 4-hydroxybenzoate analytical standard. Sigma-Aldrich.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Esterification of 2,4-dihydroxybenzoic acid. ResearchGate.
- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. Google Patents.
- Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways. (2018-09-01). PubMed.
- Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways | Request PDF. ResearchGate.
- Halogenation of para-hydroxybenzoate esters (parabens) in chlorinated and brominated waters under simulated drinking water disinfection conditions. American Chemical Society.
- METHYL-4-HYDROXYBENZOATE Safety Data Sheet. (Version 2.0). SD Fine-Chem.
- METHYL 4-HYDROXYBENZOATE. Ataman Kimya.
- Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.
- Method for preparing methyl p-chloromethyl benzoate. Google Patents.
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023-08-01). ResearchGate.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
- Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap.
- Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. PubChem.
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
- Methyl 4-hydroxy-2-methylbenzoate. PubChem.
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- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. nwabr.org [nwabr.org]
- 9. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Modular Platform for the Synthesis of Novel Quinolone-Triazole Antibacterial Agents via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rapid emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents with new mechanisms of action or improved efficacy.[1][2] This application note details a robust and modular synthetic platform for the rapid generation of novel antibacterial candidates. We leverage the privileged quinolone scaffold, a core component of many successful antibiotics, and combine it with the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This approach allows for the efficient creation of a diverse library of quinolone-triazole conjugates from a common, functionalized intermediate. The protocols provided herein cover the synthesis of an alkyne-modified quinolone core, its subsequent diversification via parallel CuAAC reactions, and the primary biological evaluation of the resulting compounds. This strategy offers a streamlined path from rational design to lead generation in the pursuit of next-generation antibacterial therapies.
Introduction: The Imperative for New Synthetic Strategies
The diminishing effectiveness of our current antibiotic arsenal is a well-documented crisis. Pathogens are evolving resistance mechanisms faster than new drugs are being approved, creating a critical need for innovative discovery and development platforms.[5][6] The chemical synthesis of new molecular entities remains a cornerstone of this effort. However, traditional multi-step synthetic routes can be time-consuming and resource-intensive, creating a bottleneck in the drug discovery pipeline.
Modern synthetic methodologies that offer efficiency, modularity, and high yields are essential for accelerating the exploration of chemical space. Among these, "click chemistry" has emerged as a particularly powerful tool.[7] The CuAAC reaction, the most prominent example of click chemistry, forms a stable 1,2,3-triazole ring from an alkyne and an azide precursor under mild, aqueous conditions with near-perfect fidelity and yield.[4][8] This reaction's tolerance of a wide variety of functional groups makes it ideal for the late-stage diversification of complex molecules.
This guide focuses on applying this methodology to the quinolone scaffold. Quinolones are a class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10] By strategically modifying the quinolone core with an alkyne "handle," we can rapidly attach a diverse array of azide-containing building blocks, each potentially modulating the compound's antibacterial activity, spectrum, or pharmacokinetic properties. The resulting triazole linker is not merely a passive connector; it is a bioisostere for an amide bond and can participate in hydrogen bonding, contributing favorably to target engagement.
Principle of the Method: A Modular Workflow
The overall strategy is a two-stage process designed for modularity and efficiency.
-
Stage 1: Scaffold Synthesis. A known quinolone core, ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is functionalized at the N-1 position with a terminal alkyne. This creates a versatile, "clickable" scaffold that serves as the common precursor for the entire library.
-
Stage 2: Library Generation. The alkyne-functionalized quinolone is reacted with a library of diverse azide-containing building blocks in a parallel format using the CuAAC reaction. This allows for the rapid synthesis of dozens of unique analogs from a single core intermediate.
This workflow enables a systematic exploration of the structure-activity relationship (SAR) around the quinolone core, a critical step in optimizing lead compounds.[11][12]
Caption: High-level workflow for modular antibacterial synthesis.
Part 1: Synthesis of a "Clickable" Quinolone Scaffold
This protocol describes the synthesis of Ethyl 1-(prop-2-yn-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the key intermediate for library synthesis.
Protocol 1: Synthesis of Alkyne-Functionalized Quinolone
| Step | Procedure | Scientist's Note (Rationale) |
| 1 | To a stirred solution of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). | DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ is a mild, inexpensive base used to deprotonate the N-1 position of the quinolone, making it nucleophilic. Anhydrous conditions prevent unwanted side reactions. |
| 2 | Stir the suspension at room temperature for 30 minutes. | This pre-stirring ensures complete activation of the quinolone nitrogen before the electrophile is added, maximizing reaction efficiency. |
| 3 | Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the reaction mixture at 0 °C (ice bath). | Propargyl bromide is the electrophile containing the terminal alkyne "handle". Dropwise addition at low temperature helps to control any potential exotherm and minimizes side reactions. |
| 4 | Allow the reaction to warm to room temperature and stir for 12-16 hours. | The reaction is typically left overnight to ensure it proceeds to completion. |
| 5 | Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). | TLC is a crucial self-validation step. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. |
| 6 | Upon completion, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form. | This step quenches the reaction and precipitates the organic product, which has low solubility in water, while the inorganic salts (like KBr and excess K₂CO₃) remain dissolved. |
| 7 | Filter the solid using a Buchner funnel, wash with cold water (3 x 20 mL), and dry under vacuum. | This isolates the crude product from the aqueous workup. |
| 8 | Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel. | Purification is essential to ensure the scaffold is of high purity for the subsequent click reaction. Recrystallization is often sufficient if the product is highly crystalline. |
| 9 | Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. | This is the final validation step. Expected data includes the appearance of peaks corresponding to the propargyl group protons (~2.5 ppm and ~5.0 ppm) in the ¹H NMR spectrum. |
Part 2: Library Synthesis via CuAAC Reaction
This protocol outlines a general procedure for reacting the alkyne-scaffold with various azides in a parallel format (e.g., in a 24-well plate).
Sources
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of self-stratified antibacterial polymers via click chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents [mdpi.com]
- 12. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group
Abstract
Phenolic compounds are a cornerstone in pharmaceutical, environmental, and biological sciences, valued for their vast range of biological activities. However, their inherent polarity, conferred by the hydroxyl group, presents significant challenges for direct analysis, particularly via Gas Chromatography-Mass Spectrometry (GC-MS).[1] Low volatility and thermal instability often lead to poor chromatographic resolution, peak tailing, and inaccurate quantification. Derivatization, the chemical modification of an analyte, is an essential strategy to overcome these limitations.[2][3] This guide provides an in-depth exploration of the primary strategies for derivatizing the phenolic hydroxyl group: silylation, acylation, and alkylation. We will dissect the underlying chemical mechanisms, compare the strengths and weaknesses of each approach, and provide detailed, field-proven protocols designed for immediate application by researchers, scientists, and drug development professionals. The objective is to empower the user to not only execute these protocols but to make informed, causality-driven decisions in method selection and optimization.
The Rationale for Derivatization: Modifying Phenols for Analysis
The core principle of derivatizing a phenolic compound is to mask the active, polar hydrogen of the hydroxyl (-OH) group by replacing it with a less polar, more stable functional group.[1] This single modification imparts several critical analytical advantages:
-
Increased Volatility: By eliminating the capacity for intermolecular hydrogen bonding, the boiling point of the analyte is significantly lowered, making it amenable to GC analysis.[3]
-
Improved Thermal Stability: The resulting ethers and esters are often more resistant to thermal degradation in the high-temperature environment of a GC injector port.[1][2]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, reducing tailing and improving separation from matrix components.
-
Increased Detection Sensitivity: Certain derivatizing agents can introduce moieties (e.g., halogen atoms) that dramatically enhance the response of specific detectors, such as the Electron Capture Detector (ECD).[4][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your synthesis.
Introduction to the Synthesis
This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, with methanol in the presence of a strong acid catalyst, most commonly sulfuric acid.[1][2][3] The reaction is an equilibrium process, and therefore, strategies to shift the equilibrium towards the product are crucial for achieving high yields.[4][5]
This guide will address common challenges encountered during this synthesis, from suboptimal reaction conditions to difficulties in product isolation and purification.
Troubleshooting Guide: Enhancing Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 2-chloro-4-hydroxybenzoic acid are a common issue, primarily due to the reversible nature of the reaction.[5] Here are the key factors to investigate and optimize:
-
Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is an equilibrium reaction.[1] To drive it towards the formation of the ester, you can:
-
Use a Large Excess of Methanol: Since methanol is one of the reactants and often serves as the solvent, using it in a large excess (e.g., 10-20 fold molar excess relative to the carboxylic acid) can significantly shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[3]
-
Remove Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester).[2] While not always necessary with a large excess of alcohol, for particularly stubborn reactions, water can be removed azeotropically using a Dean-Stark apparatus with a co-solvent like toluene.[1]
-
-
Insufficient Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[6]
-
Ensure you are using a sufficient amount of concentrated sulfuric acid or another strong acid like p-toluenesulfonic acid. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid.
-
-
Suboptimal Reaction Temperature and Time:
-
The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to ensure a reasonable reaction rate without significant side reactions.[7]
-
Reaction times can vary, but a typical duration is 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials:
-
Ensure your 2-chloro-4-hydroxybenzoic acid is of high purity and dry. The presence of water in the starting material will inhibit the reaction.
-
Use anhydrous methanol to minimize the initial concentration of water in the reaction mixture.
-
Question 2: I am observing significant amounts of unreacted 2-chloro-4-hydroxybenzoic acid in my crude product. How can I improve the conversion rate?
Answer:
The presence of a substantial amount of starting material in your final product indicates that the reaction has not gone to completion. Here's a systematic approach to address this:
-
Increase the Molar Ratio of Methanol: This is often the most effective and straightforward solution. Try increasing the volume of methanol used as the solvent.
-
Extend the Reaction Time: As mentioned previously, monitor the reaction by TLC. If you see the starting material spot persisting with little change over time, extending the reaction duration may be necessary.
-
Check Catalyst Activity: If you are using an older bottle of sulfuric acid, its concentration may be lower than stated. Use a fresh bottle of concentrated sulfuric acid.
-
Optimize Reaction Temperature: Ensure the reaction mixture is consistently maintained at the reflux temperature of methanol.
Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I remove them?
Answer:
While the Fischer esterification is generally a clean reaction, side products can form, complicating purification.
-
Potential Side Products:
-
Unreacted Starting Material: As discussed, this is the most common impurity.
-
Products of Dechlorination: While less common under these conditions, reductive dechlorination could theoretically occur, leading to methyl 4-hydroxybenzoate.
-
Products of Sulfonation: At higher temperatures or with prolonged reaction times in the presence of concentrated sulfuric acid, aromatic sulfonation could occur on the benzene ring.
-
-
Purification Strategies:
-
Work-up to Remove Unreacted Acid: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] The basic wash will deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and can thus be separated from the ester in the organic layer.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) is an effective method for purification.
-
Column Chromatography: If recrystallization is insufficient to achieve the desired purity, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical, reliable protocol for the synthesis of this compound?
A1: The following is a representative protocol based on standard Fischer esterification procedures for analogous compounds.[7][8]
Experimental Protocol: Fischer Esterification of 2-chloro-4-hydroxybenzoic acid
-
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-hydroxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 mL per gram of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Q2: Are there any alternative methods for this synthesis?
A2: While Fischer esterification is the most common and direct method, other esterification techniques could be employed, though they may be more expensive or involve more hazardous reagents. These include:
-
Reaction of 2-chloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol.
-
Use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Concentrated Sulfuric Acid: This is a highly corrosive substance. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add it slowly to the methanol, as the dissolution is exothermic.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Refluxing: Ensure the reflux apparatus is set up correctly to avoid pressure buildup.
Data Presentation
The following table summarizes typical reaction parameters for the Fischer esterification of substituted benzoic acids, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Recommended Range | Rationale | Reference |
| Molar Ratio (Acid:Methanol) | 1:10 to 1:30 | A large excess of methanol drives the equilibrium towards the product. | [3] |
| Catalyst (Conc. H₂SO₄) | 3-5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. | [7] |
| Temperature | Reflux (~65 °C) | Provides a good reaction rate for methanol. | [7] |
| Reaction Time | 4-12 hours | Should be optimized by monitoring the reaction progress with TLC. | [8] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
-
Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])
-
Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. (URL: [Link])
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
-
2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (URL: [Link])
- EP0272742B1 - Method for preparation of mercaptobenzoates - Google P
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: not available)
-
2-Chloro-4-hydroxybenzoic acid - AOBChem USA. (URL: [Link])
-
2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem - NIH. (URL: [Link])
-
287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (URL: [Link])
-
Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])
-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (URL: [Link])
- US5302748A - Esterification process - Google P
-
Fischer Esterification - Chemistry Steps. (URL: [Link])
- METHYL p-HYDROXYBENZO
- WO 2014/188453 A2 - Googleapis.com. (URL: )
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
- CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google P
-
Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604 - NIH. (URL: [Link])
-
Fischer Esterification - Chemistry LibreTexts. (URL: [Link])
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: not available)
-
Sucralose - Wikipedia. (URL: [Link])
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- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This guide addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via the Fischer esterification of 2-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 2-chloro-4-hydroxybenzoic acid are most commonly due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, this compound, several strategies can be employed:
-
Excess Methanol: Using a large excess of methanol can shift the equilibrium to favor the formation of the ester product.[1][4]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing this water as it forms is an effective way to increase the yield.[2][4] This can be achieved by:
-
Azeotropic distillation: If a co-solvent that forms an azeotrope with water (like toluene) is used.
-
Dehydrating agents: Adding a dehydrating agent to the reaction mixture.
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature, typically at reflux.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
Experimental Protocol for Yield Improvement:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-chloro-4-hydroxybenzoic acid in a 10-20 fold molar excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress every hour using TLC or HPLC.
-
If the reaction stalls, consider adding a dehydrating agent like molecular sieves.
-
Once the reaction is complete, cool the mixture and proceed with the work-up.
Question 2: My final product shows an unexpected peak in the HPLC analysis. What could this impurity be?
Answer:
An unexpected peak in your HPLC chromatogram could be one of several common impurities. The identity of the impurity will depend on its retention time relative to your product.
-
Early Eluting Peak (More Polar): This is very likely the unreacted starting material, 2-chloro-4-hydroxybenzoic acid . Due to the presence of the free carboxylic acid group, it is more polar than the corresponding methyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.[6][7]
-
Late Eluting Peak (Less Polar): A peak that elutes after your product could be a dichlorinated byproduct , such as Methyl 2,6-dichloro-4-hydroxybenzoate .[8][9] This impurity arises from the over-chlorination of 4-hydroxybenzoic acid during the synthesis of the starting material, 2-chloro-4-hydroxybenzoic acid. The additional chlorine atom increases the hydrophobicity of the molecule, leading to a longer retention time on a reverse-phase column.
-
Peak with a Similar Retention Time: An impurity with a retention time close to your product might be an isomeric impurity , such as Methyl 3-chloro-4-hydroxybenzoate . The formation of this isomer depends on the regioselectivity of the initial chlorination of 4-hydroxybenzoic acid.
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities based on HPLC retention time.
Question 3: I am having difficulty removing the starting material, 2-chloro-4-hydroxybenzoic acid, from my final product. What purification strategies are most effective?
Answer:
The separation of the acidic starting material from the ester product can be effectively achieved by exploiting the difference in their acidity.
-
Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous layer, leaving the desired ester in the organic layer.
Detailed Purification Protocol:
-
After the reaction is complete, neutralize the excess acid catalyst with a suitable base.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2-3 times) to remove unreacted 2-chloro-4-hydroxybenzoic acid.
-
Water to remove any remaining salts.
-
Brine to dry the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
For higher purity, the crude product can be further purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
| Impurity Category | Specific Example(s) | Origin |
| Starting Materials | 2-chloro-4-hydroxybenzoic acid | Incomplete esterification reaction. |
| 4-hydroxybenzoic acid | Incomplete chlorination of the initial starting material. | |
| Over-reaction Products | Methyl 2,6-dichloro-4-hydroxybenzoate | Over-chlorination during the synthesis of 2-chloro-4-hydroxybenzoic acid. |
| Isomeric Impurities | Methyl 3-chloro-4-hydroxybenzoate | Lack of complete regioselectivity in the chlorination of 4-hydroxybenzoic acid. |
| Degradation Products | 2-chloro-4-hydroxybenzoic acid | Hydrolysis of the ester product during work-up or storage. |
Q2: How are these impurities formed?
A2: The formation of these impurities is a direct consequence of the synthetic route.
Caption: Formation pathways for common impurities in the synthesis of this compound.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both monitoring the reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) can effectively separate the starting material, product, and common impurities.[6][7][10][11]
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product during the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information, which is invaluable for identifying unknown impurities.
References
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved from [Link]
- van der Stelt, C., Reiding, D. J., & Nauta, W. Th. (1956). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 75(10), 1213-1219.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Pearson Education. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,6-dichloro-4-hydroxybenzoate. Retrieved from [Link]
-
International Journal for Research & Development in Technology. (2018). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
-
ResearchGate. (2007). Separation of hydroxybenzoic acid isomers using the molecular imprinting technique. Retrieved from [Link]
-
Stellenbosch University. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]
- Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
-
ResearchGate. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
-
Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Retrieved from [Link]
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- 5. prepchem.com [prepchem.com]
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- 10. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this compound via column chromatography. Here, we move beyond simple protocols to address the specific, practical issues encountered in the lab, providing troubleshooting guides and FAQs grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Pre-Chromatography Checklist
Before you even pack your column, a solid strategy is essential. These common questions address the foundational knowledge needed for a successful purification.
Q1: What are the likely impurities in my crude this compound sample?
A: The impurity profile depends heavily on the synthetic route, but for a typical Fischer esterification of 2-chloro-4-hydroxybenzoic acid, you should anticipate:
-
Unreacted Starting Material (2-chloro-4-hydroxybenzoic acid): This is the most common impurity. Due to its free carboxylic acid group, it is significantly more polar than the desired ester product and will have a much lower Retention Factor (Rf) on a silica gel TLC plate.[1]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, toluene, ethyl acetate).
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, which may form colored impurities, especially if exposed to high temperatures or air for extended periods.[1]
Understanding these potential impurities is the first step in designing a separation strategy. The large polarity difference between the starting acid and the product ester makes column chromatography an ideal purification method.
Q2: How do I select the right stationary phase? Is silica gel always the best choice?
A: For a moderately polar compound like this compound, silica gel (SiO₂) of 230-400 mesh is the standard and most effective choice for flash column chromatography.[2] Its surface is rich in acidic silanol groups (Si-OH), which interact strongly with polar functional groups like the hydroxyl (-OH) and ester (-COOCH₃) moieties of your compound.
However, you should consider alternatives if you encounter specific problems:
-
Compound Decomposition: If you suspect your compound is degrading on the column (see Troubleshooting Q8), the acidic nature of silica gel might be the cause.[3] In this case, you could try using deactivated silica gel or a different adsorbent like Florisil® (magnesium silicate) or alumina (Al₂O₃) .[3][4]
-
Tailing: While often a solvent issue, severe tailing of your compound can sometimes be mitigated by switching to a different stationary phase.[5]
Expert Tip: Before committing to a large-scale column, perform a stability test. Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the product spot diminishes, it suggests instability on silica gel.[3]
Q3: What's the most logical way to determine the optimal mobile phase (eluent)?
A: The key is systematic evaluation using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35 .[6] This range provides the best balance for good separation from impurities and a reasonable elution time from the column.
Follow this workflow:
-
Start with a Standard System: A combination of a non-polar solvent like Hexane or Petroleum Ether and a polar solvent like Ethyl Acetate (EtOAc) is the classic starting point for compounds of this polarity.[2][7]
-
Test a Range of Polarities: Prepare small beakers with different ratios of your chosen solvents (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc).[2]
-
Run TLC Plates: Spot your crude material on separate TLC plates and develop them in each solvent system. Visualize the spots under a UV lamp (254 nm).[6][8]
-
Analyze the Results:
-
If your product spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.[9]
-
If all spots travel with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.[9]
-
If you see streaking, your sample spot on the TLC might be too concentrated.
-
This systematic, data-driven approach on a small scale saves significant time and resources compared to guessing on a full-scale column.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~137°C |
| Polarity | Moderately polar, with H-bond donor (hydroxyl) and acceptor (ester, hydroxyl) sites |
Table 1: Key Physicochemical Properties of this compound.[10]
Part 2: Troubleshooting Guide - When Experiments Go Wrong
Even with careful planning, challenges arise. This section addresses specific problems in a Q&A format, providing the cause and a logical, actionable solution.
Q4: My product spot is stuck on the baseline of the TLC plate (Rf ≈ 0). What do I do?
-
The Cause: Your mobile phase is not polar enough to displace the highly polar analyte from the very polar silica gel. The hydroxyl group on your compound is likely hydrogen-bonding very strongly to the stationary phase.
-
The Solution: Increase the polarity of your eluent. Incrementally increase the percentage of the more polar solvent (e.g., move from 10% EtOAc in Hexane to 30%, then 50%). If ethyl acetate is insufficient, consider switching to a more polar solvent like Dichloromethane (DCM) as the base or adding a small amount (1-2%) of Methanol to your EtOAc/Hexane mixture. Caution: High concentrations of methanol can dissolve silica gel, so use it sparingly.
Q5: All my spots are at the top of the TLC plate (Rf ≈ 1). How do I fix this?
-
The Cause: Your mobile phase is too polar. It is dissolving all components so effectively that they spend almost no time adsorbed to the stationary phase, resulting in no separation.
-
The Solution: Decrease the polarity of your eluent. Substantially increase the proportion of the non-polar solvent (e.g., move from 1:1 Hexane:EtOAc to 9:1 Hexane:EtOAc). The goal is to increase the interaction of the compounds with the silica gel.
Q6: My spots are streaking or "tailing" down the TLC plate. Why is this happening and how can I get sharp spots?
-
The Cause: Tailing is a common issue with acidic protons, like the one on your phenolic hydroxyl group. It can be caused by several factors:
-
Sample Overload: The most common cause. Too much material was spotted on the TLC plate, saturating the stationary phase.[11]
-
Strong Analyte-Silica Interaction: The acidic phenol can interact too strongly with the silica, leading to poor equilibration as the solvent moves past.[5][11]
-
Insolubility: The compound may be poorly soluble in the chosen mobile phase.
-
-
The Solution:
-
Dilute Your Sample: First, try spotting a more dilute solution of your crude material on the TLC plate.
-
Add a Modifier: If dilution doesn't help, add a small amount (0.5-1%) of acetic acid to your mobile phase. The acetic acid will preferentially occupy the highly active sites on the silica gel, leading to more symmetrical, less tailed spots for your acidic compound.
-
Q7: My compound is not eluting from the packed column, even with the solvent system that gave a good TLC result.
-
The Cause: This is a classic scaling issue. The dynamics of a thick column bed are different from a thin TLC plate. A common reason is that the amount of silica gel is excessive for the amount of compound, leading to very strong adsorption. Another possibility is that you are using a different batch of solvents with slightly different polarity.[3]
-
The Solution:
-
Increase Polarity Gradually: Begin to slowly increase the polarity of the mobile phase you are running through the column. For example, if you are using 20% EtOAc in Hexane, move to 30%, then 40%.[3] This gradient elution will help push the compound off the column.
-
Check for Precipitation: Ensure your compound hasn't precipitated at the top of the column, which can happen if it's not very soluble in the eluent. If it has, this may require repacking the column and using a dry loading method.[3]
-
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Elution from Column | Eluent not polar enough; compound precipitated on loading. | Gradually increase eluent polarity (gradient elution).[3] If precipitated, consider repacking and using the dry loading method. |
| Product is Impure (Mixed Fractions) | Poor separation; column overloaded; column packed improperly. | Use a shallower solvent gradient or run isocratically with the optimal TLC solvent. Ensure silica-to-crude ratio is at least 30:1.[6] Repack column carefully, avoiding air bubbles.[5] |
| Column Flow is Blocked or Very Slow | Air bubbles in column; silica particles too fine; precipitation of compound. | Ensure proper wet packing to avoid air.[5] If blocked by precipitate, the column may be unrecoverable; pre-purification or using a wider column may be needed for future runs.[3] Apply gentle positive pressure. |
| Suspected Compound Decomposition | Compound is sensitive to the acidic silica gel. | Perform a TLC stability test.[3] If decomposition is confirmed, switch to a neutral stationary phase like deactivated silica, Florisil®, or alumina.[3][4] |
Table 2: Troubleshooting Summary for Column Chromatography.
Part 3: Detailed Experimental Protocol & Workflows
This section provides a validated, step-by-step methodology for the purification.
Workflow 1: Overall Purification Strategy
Caption: Experimental workflow for purification.
Step-by-Step Protocol
1. TLC for Solvent System Selection:
-
Prepare test solutions of your crude product in a volatile solvent like DCM or EtOAc.
-
On a silica TLC plate, spot the crude mixture.
-
Develop plates in a chamber containing various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that gives your product an Rf of ~0.3. This will be your starting mobile phase.[6]
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
In a beaker, mix your silica gel (e.g., 50g for 1g of crude material) with your initial, least polar mobile phase to create a slurry.[5]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[6]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a firm, level bed. Crucially, never let the solvent level drop below the top of the silica bed. [12]
3. Sample Loading (Dry Method - Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., DCM).
-
Add 2-3g of silica gel to this solution.[6]
-
Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin protective layer of sand on top of your sample layer.[12]
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, ensuring you do not disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). Maintain a constant flow rate.
-
If using a gradient, systematically increase the proportion of the polar solvent after a set number of fractions.
5. Analysis and Isolation:
-
Monitor the elution process by spotting alternating fractions on a TLC plate.
-
Develop the TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show only a single spot corresponding to your pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
- University of Rochester, Department of Chemistry.
- CymitQuimica. 2-Chloro-4-hydroxybenzoic acid methyl ester.
- ChemistryViews. (2012).
- Chrom Tech, Inc. (2024).
- BenchChem. (2025).
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Reddit. (2022).
- BenchChem. (2025).
- Biotage. (2023).
- ChemicalBook.
- ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?
- BenchChem. (2025).
- BenchChem. (2025).
Sources
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- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. 2-Chloro-4-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Methyl 2-chloro-4-hydroxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-chloro-4-hydroxybenzoate via recrystallization. It is structured to address common challenges and frequently asked questions, ensuring a robust understanding of the principles and practicalities of this critical purification technique.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to help you navigate and resolve specific experimental hurdles you may encounter while recrystallizing this compound.
Issue 1: The Compound Fails to Dissolve Completely in the Hot Solvent.
Question: I've added what seems like a large volume of hot solvent, but a solid residue remains. What's happening, and how can I fix it?
Answer:
This issue typically points to one of two scenarios: either you are dealing with insoluble impurities, or you have not yet reached the saturation point of this compound in the chosen solvent at its boiling temperature.
Possible Causes & Solutions:
-
Insoluble Impurities: Crude reaction mixtures often contain inorganic salts or other byproducts that are insoluble in the recrystallization solvent.[1][2]
-
Insufficient Solvent: You may not have added enough solvent to dissolve the entirety of your product.
Issue 2: No Crystals Form Upon Cooling.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
Answer:
The failure of crystals to form from a cooled solution is a common problem known as supersaturation.[6][7] This occurs when the concentration of the solute in the solution is higher than its normal solubility at that temperature, but the crystallization process has not been initiated.
Possible Causes & Solutions:
-
Supersaturation: The solution is stable in a supersaturated state and requires a nucleation site to begin crystal formation.[7]
-
Solution 1: Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution.[7][8] This "seed crystal" will act as a template for other molecules to deposit onto, initiating crystallization.
-
-
Excess Solvent: The most frequent reason for no crystal formation is the use of too much solvent during the dissolution step.[7]
Issue 3: The Product "Oils Out" Instead of Forming Crystals.
Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This is more common with impure compounds or when using mixed solvent systems.[7]
Possible Causes & Solutions:
-
Low Melting Point Impurities: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[7][8] This can help the crystals form at a lower temperature.
-
Solution 2: Activated Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. After re-dissolving the oil, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[3][9] Caution: Do not use activated charcoal with phenolic compounds like this compound, as it can react with the phenolic hydroxyl group.[9]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a beaker or watch glass over the top, before transferring it to an ice bath.[10]
-
Issue 4: The Recrystallized Product is Colored.
Question: My final product has a distinct color, but the pure compound should be a white solid. How can I remove the color?
Answer:
Colored impurities are common in crude reaction products. These can often be removed by treatment with activated charcoal.
Possible Causes & Solutions:
-
Colored Impurities: The crude product contains soluble, colored impurities that co-crystallize with the desired compound.
-
Solution: Activated Charcoal Treatment: As mentioned previously, dissolve the impure solid in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.[3] Swirl the flask and gently boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize.[3][9] As noted before, exercise caution when using charcoal with phenolic compounds.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][11] For this compound, which is a moderately polar molecule, common solvents to test would include water, ethanol, methanol, ethyl acetate, or mixtures of these.[12][13] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[1][11]
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent recrystallization is useful when no single solvent has the desired solubility properties.[11] This typically involves a "solvent" in which the compound is very soluble and an "antisolvent" in which it is poorly soluble. The two solvents must be miscible.[9]
General Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to form crystals.
Q3: How can I maximize the yield of my recrystallization?
A3: To maximize your yield, you should:
-
Use the minimum amount of hot solvent required to fully dissolve your compound.[6]
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the amount of product that crystallizes out of solution.[3]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is 137°C.[13] A sharp melting point close to this value is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.
III. Standard Operating Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. For this example, we will use a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.[5]
-
Addition of Antisolvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for drying in a desiccator or a low-temperature oven.
-
Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point.
IV. Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key stages of the recrystallization process.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
V. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
-
St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Basrah. (n.d.). Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. 2-Chloro-4-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Section 1: Synthesis Strategy and Mechanistic Considerations
Q1: What are the viable synthetic routes for this compound, and which is recommended?
There are two primary theoretical approaches to synthesizing this compound:
-
Route A: Fischer-Esterification of 2-chloro-4-hydroxybenzoic acid. This is the most common and recommended laboratory-scale method. It involves the acid-catalyzed esterification of the commercially available chlorinated acid with methanol. This route offers excellent control over regioselectivity, as the chlorine atom is already in the desired position.
-
Route B: Electrophilic Chlorination of Methyl 4-hydroxybenzoate. This route involves the direct chlorination of the parent ester. However, this method presents significant regioselectivity challenges. The hydroxyl (-OH) group is a strong activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful activating nature of the hydroxyl group dominates, directing chlorination to the positions ortho to it (C3 and C5), leading to Methyl 3-chloro-4-hydroxybenzoate as the major product, not the desired 2-chloro isomer.
Therefore, Route A is the superior and recommended strategy for obtaining a pure, targeted product.
Caption: Strategic decision workflow for synthesizing this compound.
Section 2: Troubleshooting Guide for the Fischer-Esterification Route
This section addresses common problems encountered when synthesizing this compound via the esterification of 2-chloro-4-hydroxybenzoic acid.
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield in a Fischer-Esterification is typically traced back to its equilibrium nature. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1]
Causality & Solutions:
-
Equilibrium Limitations: To drive the reaction forward, you must apply Le Châtelier's principle.
-
Use Excess Alcohol: Methanol is often used as the solvent, providing a large molar excess that shifts the equilibrium towards the product side.[2][3] A molar ratio of p-hydroxybenzoic acid to methanol of 1:3 has been shown to result in an 86% yield.[3]
-
Remove Water: As water is a product, its removal will continuously pull the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene) or by adding a dehydrating agent.[3]
-
-
Insufficient Catalyst: A strong acid catalyst, like concentrated sulfuric acid (H₂SO₄), is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic and accelerating the reaction.[1] Ensure a sufficient catalytic amount is used (typically 3-5 mol%).
-
Suboptimal Temperature & Time: The reaction often requires heating to reflux to proceed at a reasonable rate.[4] A typical reaction time is 12-24 hours at reflux.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure completion.
Q3: My final product is contaminated with the unreacted starting carboxylic acid. How can I improve conversion and simplify purification?
This is a direct consequence of an incomplete reaction, as discussed in Q2. Beyond pushing the equilibrium, the work-up procedure is critical for removing acidic impurities.
Causality & Solutions:
-
Incomplete Reaction: First, address the reaction conditions as described above (excess methanol, adequate heating time, sufficient catalyst).
-
Ineffective Work-up: The acidic nature of the starting material allows for its simple removal with a basic wash.
-
After the reaction, quench the mixture in ice water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The bicarbonate will react with the acidic starting material to form its sodium salt, which is highly water-soluble and will be partitioned into the aqueous layer, effectively separating it from your desired ester in the organic layer.
-
Follow with a brine wash to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).[4]
-
Q4: What is the best method for purifying the final product if basic washes are insufficient?
If isomeric impurities or other non-acidic byproducts are present, or if a very high purity is required, further purification is necessary.
Causality & Solutions:
-
Complex Impurity Profile: Side reactions, though minimal in this route, can lead to impurities with similar solubility to the product.
-
Purification Methods:
-
Flash Column Chromatography: This is a highly effective method for separating compounds based on polarity. For this compound, a silica gel column with an eluent system like Heptane/Ethyl Acetate is effective.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., using a good solvent like methanol or acetone and a poor solvent like water or heptane) can significantly enhance purity.[5]
-
Section 3: Optimized Experimental Protocol
This protocol details the recommended synthesis via Fischer-Esterification.
Step-by-Step Methodology
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain this temperature for 12-18 hours.
-
Monitoring: Track the consumption of the starting material using TLC (e.g., with a 7:3 Heptane:Ethyl Acetate mobile phase). The ester product will be less polar (higher Rf) than the carboxylic acid starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[4]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the final product.[4]
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-chloro-4-hydroxybenzoic acid | Ensures correct regiochemistry of the final product. |
| Reagent | Anhydrous Methanol | Acts as both reactant and solvent; excess drives equilibrium. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl, increasing electrophilicity.[1] |
| Molar Ratio (Acid:MeOH) | > 1:10 (when MeOH is solvent) | Pushes equilibrium towards product formation. |
| Temperature | Reflux (~65-70°C) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 12-18 hours | Allows the reaction to proceed to completion. Monitor by TLC. |
| Work-up | NaHCO₃ wash | Removes unreacted acidic starting material.[4] |
| Typical Yield | 80-95% | Dependent on complete reaction and careful purification. |
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setup -> catalyst -> reaction -> monitor -> workup -> isolate -> purify -> product; }
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the dedicated technical support guide for Methyl 2-chloro-4-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent functionalities of this compound—a phenolic hydroxyl group, a methyl ester, and a chloro substituent on an aromatic ring—present a unique set of challenges. This guide will equip you to prevent its decomposition and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with this compound.
Q1: My reaction mixture containing this compound is turning a dark brown/purple color, especially after adding a base. What is happening and how can I prevent it?
A: The discoloration you are observing is likely due to the oxidation of the phenoxide ion. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide. This species is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of colored quinone-type byproducts.
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent this is to run your reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Low Temperature: Performing the reaction at lower temperatures can slow down the rate of oxidation.
Q2: I'm attempting an O-alkylation on the phenolic hydroxyl group, but I'm getting a low yield and a significant amount of a water-soluble byproduct. What's going wrong?
A: The primary issue here is likely the competing hydrolysis of the methyl ester group under the basic conditions typically required for O-alkylation. The water-soluble byproduct is almost certainly the corresponding carboxylate salt, 2-chloro-4-hydroxybenzoic acid.
Troubleshooting Steps:
-
Choice of Base: Switch from strong inorganic bases like sodium hydroxide or potassium hydroxide to milder, non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Carbonate bases like potassium carbonate or cesium carbonate are also excellent choices as they are generally not strong enough to cause significant ester hydrolysis, especially in aprotic solvents.
-
Solvent Selection: Use anhydrous aprotic solvents like DMF, DMSO, or acetonitrile. The absence of water will suppress the hydrolysis reaction.
Q3: Can I perform a reaction that requires a strong base, like a Grignard reaction, on a substrate containing this compound?
A: Directly using a Grignard reagent or other strong organometallic bases with unprotected this compound is not feasible. The acidic phenolic proton will quench the Grignard reagent. Furthermore, the ester group can be attacked by the Grignard reagent. To perform such a reaction, both the hydroxyl and the ester functionalities would need to be appropriately protected.
Q4: What are the best practices for storing this compound to ensure its long-term stability?
A: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can lead to slow hydrolysis of the ester, while exposure to light and air can promote gradual oxidation of the phenolic group.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific problems, their root causes, and actionable solutions.
Problem 1: Ester Hydrolysis Leading to Low Yield of Desired Product
-
Symptoms:
-
Presence of a new, more polar spot on TLC that corresponds to 2-chloro-4-hydroxybenzoic acid.
-
Difficulty in isolating the product from aqueous workup due to the formation of the water-soluble carboxylate salt.
-
A noticeable drop in the pH of the reaction mixture if the reaction is not buffered.
-
-
Underlying Cause (The "Why"): The ester functionality is susceptible to nucleophilic attack, particularly by hydroxide ions. This saponification reaction is often faster than the desired reaction, especially at elevated temperatures.
-
Solutions:
-
Optimize Base and Solvent: As mentioned in the FAQs, using milder bases in anhydrous aprotic solvents is crucial. The table below provides a general guide for base selection.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate.
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider protecting the ester, for example, by converting it to a more robust group like a t-butyl ester, though this adds extra steps to your synthesis.
-
Table 1: Guide to Base Selection for Reactions with this compound
| Base | Solvent Compatibility | Risk of Ester Hydrolysis | Typical Applications |
| NaOH, KOH | Protic (Water, Alcohols) | Very High | Not Recommended |
| K₂CO₃, Cs₂CO₃ | Aprotic (DMF, Acetonitrile) | Low to Moderate | O-alkylation, O-acylation |
| Triethylamine (TEA) | Aprotic (DCM, THF) | Low | Reactions requiring a non-nucleophilic organic base |
| DIPEA | Aprotic (DCM, THF) | Very Low | Similar to TEA, but more sterically hindered |
| Sodium Hydride (NaH) | Aprotic (THF, DMF) | Moderate (if moisture present) | Strong base for complete deprotonation of phenol |
Problem 2: Unwanted Side Reactions at the Phenolic Hydroxyl Group
-
Symptoms:
-
Formation of multiple products, often with similar polarities.
-
Low yield of the product resulting from reaction at the desired site.
-
Mass spectrometry data indicating the addition of multiple alkyl or acyl groups.
-
-
Underlying Cause (The "Why"): The deprotonated phenoxide is a potent nucleophile and can compete with other nucleophilic sites in your molecule or react with your electrophilic reagents.
-
Solutions:
-
Protect the Hydroxyl Group: This is the most robust solution. Converting the hydroxyl group into a protecting group that can be removed later ensures that it does not interfere with your desired reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), benzyl ethers, and acetate esters. The choice of protecting group will depend on the stability of your other functional groups to the deprotection conditions.
-
Control Stoichiometry: In some cases, carefully controlling the stoichiometry of your reagents can favor reaction at one site over another, but this is often less reliable than a protection strategy.
-
Decision Workflow for Protecting the Hydroxyl Group
The following diagram outlines a decision-making process for choosing an appropriate protecting group for the phenolic hydroxyl group.
Caption: Decision tree for selecting a hydroxyl protecting group.
Experimental Protocols
Here are detailed, step-by-step methodologies for common protection strategies.
Protocol 1: Protection of the Phenolic Hydroxyl Group as a TBDMS Ether
This protocol is ideal when you need to protect the hydroxyl group under neutral or basic conditions and deprotect under mild acidic conditions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 2-chloro-4-(tert-butyldimethylsilyloxy)benzoate.
Protocol 2: O-Alkylation with Protection from Ester Hydrolysis
This protocol demonstrates a typical O-alkylation using a base that minimizes the risk of saponification.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension under an inert atmosphere (N₂) for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction to 50-60 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired O-alkylated product.
Diagram of Decomposition Pathways
The following diagram illustrates the main decomposition pathways of this compound under basic conditions.
Caption: Decomposition pathways under basic conditions.
By understanding the inherent reactivity of this compound and employing the appropriate strategies outlined in this guide, you can minimize decomposition and achieve higher yields and purities in your synthetic transformations.
References
Technical Support Center: Challenges in the Regioselective Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the specific challenges associated with the regioselective synthesis of Methyl 2-chloro-4-hydroxybenzoate and its isomers. Here, we move beyond simple protocols to address the mechanistic reasoning behind common experimental hurdles, offering detailed troubleshooting advice and validated methodologies to ensure the success of your work.
The Core Challenge: Overcoming Electronic Directing Effects
The primary difficulty in synthesizing this compound arises from the powerful and conflicting electronic effects of the substituents on the aromatic ring. Understanding this is the first step in troubleshooting any synthesis attempt.
-
The Starting Material: Methyl 4-hydroxybenzoate (Methylparaben).
-
The Substituents:
-
Hydroxyl (-OH) at C4: A strongly activating, ortho, para-directing group. Since the para position is occupied by the ester, it strongly directs incoming electrophiles (like Cl+) to the C3 and C5 positions.
-
Methyl Ester (-COOCH₃) at C1: A deactivating, meta-directing group. It also directs incoming electrophiles to the C3 and C5 positions.
-
Consequently, a direct electrophilic chlorination of Methyl 4-hydroxybenzoate will almost exclusively yield the Methyl 3-chloro-4-hydroxybenzoate isomer, with potential over-chlorination to the 3,5-dichloro derivative.[1][2] The desired C2 position is electronically disfavored, making its selective synthesis a non-trivial challenge that requires strategies beyond simple, direct chlorination.
Visualizing the Electronic Landscape
Caption: Reaction path for direct chlorination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound isomers.
Q1: My reaction produced the wrong isomer! Direct chlorination of methyl 4-hydroxybenzoate gave me the 3-chloro product. How do I obtain the 2-chloro isomer?
Root Cause: As explained above, this is the expected outcome due to the powerful directing effects of the hydroxyl and ester groups. The C3 and C5 positions are far more nucleophilic than the C2 and C6 positions.
Solution: You must employ a strategy that circumvents the natural electronic preferences of the substrate. The most reliable industrial and laboratory approach is to perform the synthesis in a different order: first chlorinate, then esterify .
-
Start with 2-chloro-4-hydroxybenzoic acid. This precursor already has the chlorine atom in the correct position.
-
Perform a Fischer esterification. Reacting the acid with methanol under acidic catalysis will yield the desired product with 100% regioselectivity, as the chlorination step has already been secured.[3]
An alternative, more advanced method involves directed C-H activation . This uses a directing group to physically deliver a metal catalyst (like palladium) to the C2 position, which then facilitates chlorination.[4][5] This is a powerful technique for late-stage functionalization but requires specialized catalysts and conditions.
Q2: I'm getting a significant amount of the 3,5-dichloro byproduct. How can I improve selectivity for monochlorination?
Root Cause: The hydroxyl group strongly activates the ring, making it susceptible to a second chlorination event, especially after the first electron-withdrawing chlorine atom is added.[6]
Solutions:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide).
-
Lower the Temperature: Running the reaction at 0°C or even lower can significantly enhance selectivity by reducing the overall reaction rate, allowing the monochlorinated product to form before it can react again.
-
Slow Addition: Add the chlorinating agent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid first chlorination of the starting material over the slower second chlorination of the product.
-
Choice of Solvent: Less polar solvents can sometimes temper the reactivity of highly electrophilic chlorinating agents.
Q3: My overall yield is disappointingly low. What are the common pitfalls?
Root Cause: Low yields can stem from incomplete reactions, product degradation, or losses during workup and purification.
Troubleshooting Checklist:
-
Reaction Monitoring: Are you monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC? An incomplete reaction is a common cause of low yield. If the starting material persists, consider increasing the reaction time or temperature moderately.
-
Reagent Quality: Ensure your chlorinating agent has not decomposed. For example, sulfuryl chloride can hydrolyze if exposed to moisture.
-
Workup Procedure: Is your product susceptible to hydrolysis? The methyl ester can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[7] Ensure aqueous workups are performed at low temperatures and avoid prolonged exposure to harsh pH.
-
Purification Losses: The target compound is a solid.[8] Are you losing a significant amount during recrystallization or transfer? Is your column chromatography optimized? (See Q4).
Q4: I'm struggling to separate the 2-chloro and 3-chloro isomers. How can I purify my product and confirm its identity?
Root Cause: The isomers have very similar molecular weights and polarities, making them difficult to separate by standard column chromatography.
Solutions:
-
Analytical Confirmation: Before attempting large-scale purification, confirm the identity of your isomers. ¹H NMR spectroscopy is the most definitive method. The aromatic protons will have unique splitting patterns and chemical shifts for each isomer.
-
This compound: Expect three distinct aromatic protons, likely a doublet, a doublet of doublets, and another doublet.
-
Methyl 3-chloro-4-hydroxybenzoate: Expect two distinct aromatic protons, likely a doublet and a singlet (or very narrowly split doublet), due to symmetry relative to the other protons.
-
-
Purification Strategy:
-
High-Performance Flash Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%).
-
Recrystallization: If you have a mixture that is rich in one isomer (>80-90%), fractional recrystallization can be effective. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is the most effective, albeit expensive, method.[9]
-
| Isomer Comparison | This compound | Methyl 3-chloro-4-hydroxybenzoate [10] |
| Expected ¹H NMR | Three distinct aromatic signals | Two distinct aromatic signals |
| Synthesis Strategy | Esterification of 2-chloro-4-hydroxybenzoic acid | Direct chlorination of Methyl 4-hydroxybenzoate |
| Key Challenge | Synthesis requires overcoming directing effects | Is the electronically favored, but often undesired, product |
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis via Fischer Esterification
This two-step method first establishes the correct substitution pattern on the benzoic acid precursor, followed by a robust esterification.
Caption: Workflow for the recommended two-step synthesis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-hydroxybenzoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq).[3]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the more polar starting acid spot and the appearance of the less polar ester product spot.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing cold water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The crude product is typically a white to off-white solid.[8] Purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water). Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
Scribd. (n.d.). Orton Rearrangement 2006. Retrieved from Scribd. [Link]
-
Mao, Q., et al. (2016). Chlorination of parabens: reaction kinetics and transformation product identification. Environmental Science and Pollution Research. Diagram available on ResearchGate. [Link]
-
Walsh Medical Media. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. [Link]
-
Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-2-methylbenzoate. Retrieved from Chemical Synthesis Database. [Link]
-
Le-Min, T., et al. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Request PDF. [Link]
-
Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. [Link]
-
Watson, W. (2017). Regioselective Chlorination of Phenols. Scientific Update. [Link]
-
RSC Publishing. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. [Link]
-
Mahuzier, P. E., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
ResearchGate. (n.d.). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. [Link]
-
Lee, C. F., & Li, S. L. (1965). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
ResearchGate. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Request PDF. [Link]
-
ResearchGate. (n.d.). To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative. Request PDF. [Link]
-
Yoon, Y., et al. (2018). Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways. Water Research. [Link]
-
DrugBank. (n.d.). Methyl parahydroxybenzoate. Retrieved from DrugBank. [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from PubChem. [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from Ataman Kimya. [Link]
- Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
-
PubChem. (n.d.). Methylparaben. Retrieved from PubChem. [Link]
-
PubMed. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]
-
RSC Publishing. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
Sources
- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gfredlee.com [gfredlee.com]
- 3. METHYL 3-CHLORO-4-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 5. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support resource for the synthesis and purification of Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the common challenge of removing unreacted starting material, primarily 4-hydroxybenzoic acid, from the final product.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a spot corresponding to the starting material (4-hydroxybenzoic acid) in my final this compound product. What is the likely cause?
The presence of starting material post-reaction is a common issue and typically points to an incomplete reaction. Several factors can contribute to this:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) to 4-hydroxybenzoic acid might have been inadequate.
-
Suboptimal Reaction Temperature: The reaction may not have reached the optimal temperature required for complete conversion. The chlorination of aromatic rings is highly temperature-dependent.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure all the starting material was consumed.
It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the spot corresponding to the starting material is no longer visible.
Q2: What is the most effective method for removing unreacted 4-hydroxybenzoic acid from my this compound product?
The most effective method for removing the unreacted carboxylic acid starting material is a liquid-liquid extraction using a basic aqueous solution. This technique leverages the difference in acidity between the starting material and the product.
-
4-hydroxybenzoic acid , with its free carboxylic acid group (pKa ≈ 4.5), is readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt.
-
This compound , being an ester, does not have this acidic proton and will remain in the organic phase.
This significant difference in partitioning behavior allows for a clean separation.
Troubleshooting Purification Workflows
Problem: Persistent Starting Material Contamination After Extraction
If you are still observing starting material contamination after performing a basic wash, consider the following troubleshooting steps.
Ensure the pH of the aqueous wash is sufficiently basic to deprotonate the 4-hydroxybenzoic acid. A pH of 8-9 is generally recommended. You can test the pH of the aqueous layer after extraction using pH paper. If the pH is not adequately basic, the acid will not be fully converted to its salt and will remain in the organic layer.
A single extraction may not be sufficient to remove all the unreacted starting material. Performing multiple extractions with fresh basic solution will improve the separation efficiency. A typical protocol involves three to five extractions.
If extraction alone is insufficient, a subsequent recrystallization can significantly enhance the purity of your this compound. The choice of solvent is critical for successful recrystallization.
Table 1: Solubility Data for Recrystallization Solvent Selection
| Compound | Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) |
| This compound | Ethanol | Moderately Soluble | Highly Soluble |
| 4-hydroxybenzoic acid | Ethanol | Soluble | Highly Soluble |
| This compound | Water | Sparingly Soluble | Slightly Soluble |
| 4-hydroxybenzoic acid | Water | Slightly Soluble | Soluble in hot water |
| This compound | Toluene/Heptane | Sparingly Soluble | Soluble |
| 4-hydroxybenzoic acid | Toluene/Heptane | Insoluble | Sparingly Soluble |
Based on this data, a mixed solvent system like Toluene/Heptane or recrystallization from hot water could be effective.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 4-hydroxybenzoic acid
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Prepare the Basic Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform the Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the NaHCO₃ solution.
-
Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
-
Separate the Layers: Drain the lower aqueous layer. The deprotonated 4-hydroxybenzoic acid is now in this layer.
-
Repeat the Wash: Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the starting material.
-
Wash with Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Choose a Suitable Solvent System: Based on the solubility data, select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature. A Toluene/Heptane mixture is a good starting point.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of hot toluene required to dissolve the crude product completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add heptane (a poor solvent) to the hot solution until it becomes slightly cloudy. Then, add a few drops of hot toluene to redissolve the precipitate.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold heptane and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of this compound.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
dealing with poor solubility of Methyl 2-chloro-4-hydroxybenzoate in reactions
Welcome to the technical support center for Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the solubility of this versatile building block in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these common hurdles and ensure the success of your reactions.
Troubleshooting Guide: Reaction Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: My reaction has stalled, and I see solid starting material in the flask.
This is a classic sign that this compound has either failed to dissolve initially or has precipitated out of solution as the reaction proceeds or if the temperature has fluctuated.
Root Cause Analysis: The concentration of your starting material has exceeded its solubility limit in the chosen solvent system under the current reaction conditions.
Recommended Solutions:
-
Increase Solvent Volume: The simplest first step is to add more of the same solvent to decrease the overall concentration. This is often effective but may not be practical for large-scale reactions where it can lead to dilute conditions and slower reaction rates.
-
Employ a Co-Solvent System: Many single-solvent systems are inadequate. Using a co-solvent can significantly enhance solubility by modifying the overall polarity of the medium.[1][2][3] Polar aprotic solvents are often excellent choices.
-
Apply Heat: For many compounds, solubility increases with temperature.[4] Cautiously heat the reaction mixture while monitoring for any signs of degradation. Ensure the chosen temperature is well below the boiling point of the solvent and does not negatively impact your reactants or catalysts.
Issue 2: The reaction is sluggish and incomplete, even though everything appears to be dissolved.
Even if visually clear, the solution may be saturated at a concentration that is too low for an efficient reaction rate. The dissolution rate, not just the solubility limit, can be the bottleneck.
Root Cause Analysis: The effective concentration of the dissolved reactant is insufficient for the reaction to proceed at a reasonable rate. This is common in reactions where one reactant is highly soluble and the other (in this case, this compound) is sparingly soluble.
Recommended Solutions:
-
Sonication: The application of ultrasonic waves can dramatically accelerate dissolution by breaking down intermolecular interactions and reducing particle size.[2][5] This technique is excellent for creating a supersaturated solution or simply speeding up the dissolving process at the start of a reaction.[6][7]
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving an ionic reactant (often a salt or base in an aqueous phase) and an organic-soluble reactant like this compound.[8][9][10] The PTC shuttles the ionic reactant into the organic phase, allowing the reaction to occur.[11] This is particularly effective for O-alkylation reactions.[12]
-
Particle Size Reduction: Before starting the reaction, mechanically grinding the solid this compound can increase its surface area, leading to a faster dissolution rate.[3][13]
Decision-Making Workflow for Solubility Issues
The following diagram outlines a logical path for troubleshooting and resolving solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for this compound?
Based on its structure (a polar phenolic compound) and available data for similar molecules, the best starting points are polar organic solvents.[14]
| Solvent | Type | Boiling Point (°C) | Notes & Recommendations |
| Ethanol | Polar Protic | 78 | Good general solubility.[14] Be cautious in base-catalyzed reactions like O-alkylation, as protic solvents can solvate the phenoxide, potentially reducing nucleophilicity and promoting undesired C-alkylation.[15] |
| Acetone | Polar Aprotic | 56 | Excellent solvent for many organics. Its low boiling point makes it easy to remove but may not be suitable for reactions requiring high temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A good, less polar alternative to acetone. Widely used in organometallic chemistry. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | An excellent high-boiling solvent that can dissolve a wide range of organic compounds. Ideal for reactions that require heating. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | A highly polar aprotic solvent with exceptional solvating power.[11] Use with caution, as it can be difficult to remove and may participate in or complicate certain reactions. |
Q2: I am performing an O-alkylation. How does solvent choice affect my reaction?
Solvent choice is critical for the selectivity of phenol alkylation.[15]
-
Polar Aprotic Solvents (e.g., DMF, Acetone, THF): These are highly recommended. They dissolve the organic starting material well and do not strongly solvate the phenoxide anion formed in the presence of a base. This leaves the oxygen atom more nucleophilic, favoring the desired O-alkylation product.[15]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, reducing its reactivity and potentially allowing for competitive C-alkylation at the aromatic ring, which is generally undesired.[15]
Q3: Can I use heat to improve solubility without degrading the compound?
Yes, in most cases. This compound is a stable crystalline solid.[14] Gentle heating is a standard method to increase solubility. However, it is always best practice to first run a small-scale test or consult stability data if you plan to heat for extended periods or at high temperatures, especially in the presence of strong acids or bases.
Q4: What is a Phase-Transfer Catalyst (PTC) and how does it work in this context?
A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[8] This is ideal for situations where you have an inorganic base (like K₂CO₃ or NaOH), which is soluble in water, and your this compound, which is soluble in an organic solvent.
Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[1][8] The catalyst swaps its bromide anion for the hydroxide or phenoxide anion and, due to its lipophilic alkyl chains, carries it into the organic phase to react.
Caption: Mechanism of Phase-Transfer Catalysis for O-alkylation.
Experimental Protocols
Protocol 1: Using a Co-Solvent System
This protocol is for situations where a single solvent is insufficient.
-
Initial Dissolution: In the reaction vessel, attempt to dissolve the this compound in your primary reaction solvent (e.g., THF or Toluene).
-
Co-solvent Addition: While stirring vigorously, add a highly polar aprotic co-solvent (e.g., DMF or DMSO) dropwise.[2]
-
Monitoring: Continue adding the co-solvent until all the starting material has fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for scaling up the reaction.
-
Proceed with Reaction: Add the other reagents and proceed with your synthetic protocol.
Protocol 2: Using Sonication to Aid Dissolution
This protocol is effective for speeding up dissolution or for reactions that are sluggish due to a low concentration of dissolved starting material.[2]
-
Preparation: Add the solid this compound and the chosen solvent to the reaction vessel.
-
Sonication: Place the reaction vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Operation: Turn on the sonicator. The energy from cavitation will create localized high-pressure and high-temperature zones, accelerating dissolution.[6]
-
Monitoring: Continue sonication until the solid is fully dissolved. This may take anywhere from a few minutes to an hour depending on the scale and solvent.
-
Proceed with Reaction: Once the solution is homogeneous, remove the flask from the bath and begin your reaction by adding other reagents.
References
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved January 8, 2026, from [Link]
-
IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Retrieved January 8, 2026, from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved January 8, 2026, from [Link]
-
Chem-Station Int. Ed. (2016, May 7). Sonication in Organic Synthesis. Retrieved January 8, 2026, from [Link]
-
Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved January 8, 2026, from [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved January 8, 2026, from [Link]
-
Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved January 8, 2026, from [Link]
-
Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 8, 2026, from [Link]
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved January 8, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved January 8, 2026, from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2023). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved January 8, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved January 8, 2026, from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of Methyl 2-chloro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. The following question-and-answer format directly addresses potential challenges, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound during our pilot plant trial. What are the potential causes and how can we rectify this?
Answer: Low yields during scale-up can be attributed to several factors, often related to reaction kinetics, mass transfer limitations, and temperature control. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Incomplete Esterification: The initial esterification of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate is an equilibrium-driven reaction.[1][2] In a larger reactor, inefficient removal of water can shift the equilibrium back towards the reactants.
-
Solution: Ensure your pilot plant reactor is equipped with an efficient Dean-Stark trap or a similar system for azeotropic removal of water, especially if using a solvent like toluene.[2] For larger scale, consider using an excess of methanol to drive the reaction forward.[2] Vigilant monitoring of water removal is critical.
-
-
Inefficient Chlorination: The chlorination step is highly sensitive to reaction conditions. Poor mixing in a large vessel can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction or the formation of side products.
-
Solution: Verify the adequacy of your reactor's agitation system. The agitator design and speed should be sufficient to maintain a homogenous mixture of the reactants and the chlorinating agent. Consider installing baffles in the reactor to improve mixing and prevent vortex formation.[3]
-
-
Suboptimal Temperature Control: Exothermic reactions, like chlorination, can be challenging to control on a larger scale.[4] Hot spots within the reactor can lead to thermal degradation of the product and the formation of unwanted byproducts, including dichlorinated species.[5][6]
-
Solution: The pilot plant reactor must have a robust cooling system. Monitor the internal temperature at multiple points within the reactor if possible. A gradual, controlled addition of the chlorinating agent is crucial to manage the exotherm.[4]
-
-
Side Reactions: The formation of dichlorinated or other isomeric byproducts can significantly reduce the yield of the desired product.
-
Solution: Precise control over the stoichiometry of the chlorinating agent is essential. Use of analytical techniques like HPLC or GC during the reaction (in-process control) can help monitor the consumption of starting material and the formation of products and byproducts, allowing for timely adjustments.
-
Issue 2: Product Purity Issues - Presence of Dichlorinated Impurities
Question: Our final product is contaminated with significant levels of dichlorinated methyl 4-hydroxybenzoate. How can we minimize the formation of this impurity?
Answer: The formation of dichlorinated byproducts is a common challenge in electrophilic aromatic substitution reactions. Minimizing this impurity requires careful control over the reaction parameters.
Potential Causes & Solutions:
-
Excess Chlorinating Agent: The most common cause is the use of an excess of the chlorinating agent.
-
Solution: Carefully calculate and dispense the stoichiometric amount of the chlorinating agent. A slight sub-stoichiometric amount might be preferable, followed by monitoring to drive the reaction to completion without over-chlorination.
-
-
Poor Mass Transfer: Inadequate mixing can lead to localized high concentrations of the chlorinating agent, promoting a second chlorination event on the desired product.
-
Solution: As mentioned previously, ensure efficient agitation throughout the reaction vessel. The addition of the chlorinating agent should occur at a point of high turbulence to ensure rapid dispersion.
-
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second chlorination reaction.
-
Solution: Maintain strict temperature control throughout the addition of the chlorinating agent and the subsequent reaction period. A lower reaction temperature, while potentially slowing the reaction rate, can significantly improve selectivity.
-
Issue 3: Runaway Reaction During Chlorination
Question: We experienced a thermal runaway during the chlorination step in our pilot plant. What are the critical safety measures we need to implement to prevent this from happening again?
Answer: A runaway reaction during chlorination is a severe safety hazard.[7] It is imperative to have robust engineering and administrative controls in place.
Critical Safety Measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.
-
Controlled Reagent Addition: The chlorinating agent must be added slowly and in a controlled manner. The addition rate should be linked to the reactor's cooling capacity to ensure the heat generated can be effectively removed.
-
Emergency Cooling and Quenching: The pilot plant reactor must be equipped with an emergency cooling system (e.g., a cooling coil with a high flow rate of a coolant). A pre-determined and tested emergency quenching procedure should be in place. This involves having a suitable quenching agent readily available to be rapidly introduced into the reactor to stop the reaction.
-
Pressure Relief System: The reactor must be fitted with a properly sized and functioning pressure relief valve or rupture disc to safely vent any rapid pressure increase.[8]
-
Continuous Monitoring and Alarms: Implement a robust monitoring system for temperature and pressure with alarms that trigger at predefined safety limits.[8] Personnel must be trained on the emergency response procedures.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and scale-up of this compound.
1. What is the most common synthetic route for this compound at a laboratory scale?
The most common laboratory synthesis involves a two-step process:
-
Esterification: Fischer-Speier esterification of 4-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid, to form methyl 4-hydroxybenzoate.[1][2]
-
Chlorination: Selective chlorination of the methyl 4-hydroxybenzoate intermediate at the position ortho to the hydroxyl group using a suitable chlorinating agent.
2. What are the key challenges when scaling this synthesis from the lab to a pilot plant?
The primary challenges include:
-
Heat Transfer: Managing the exothermic heat of the chlorination reaction in a larger volume.[4]
-
Mass Transfer and Mixing: Ensuring homogeneity of the reaction mixture to achieve consistent product quality and avoid localized side reactions.
-
Safety: Preventing runaway reactions and ensuring safe handling of corrosive and potentially toxic reagents like chlorine gas or other chlorinating agents.[3][7][8]
-
Process Control: Maintaining precise control over temperature, pressure, and reagent addition rates in a larger, more complex system.
-
Isolation and Purification: Efficiently isolating and purifying the final product on a larger scale, which may require different techniques than those used in the lab (e.g., centrifugation instead of vacuum filtration).
3. What type of reactor materials are recommended for this process?
Due to the corrosive nature of the reagents, particularly the chlorinating agent and the acidic conditions of the esterification, the choice of reactor material is critical.
-
Glass-lined or enameled steel reactors are highly recommended for both the esterification and chlorination steps.[9] These materials offer excellent resistance to a wide range of chemicals.
-
For transfer lines and fittings, corrosion-resistant materials such as Hastelloy or PTFE-lined steel should be used.[8] PVC can also be suitable for certain components, but its compatibility should be verified under the specific process conditions.[3][8]
4. How can we monitor the progress of the reaction in a pilot plant setting?
In-process controls (IPCs) are essential for monitoring the reaction progress and ensuring product quality.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts. Samples can be carefully withdrawn from the reactor at regular intervals for analysis.
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the volatile components of the reaction mixture.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and useful tool for a qualitative assessment of the reaction's progress.[1]
5. What are the recommended purification methods for this compound at the pilot plant scale?
The choice of purification method will depend on the purity of the crude product and the required final specifications.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] The choice of solvent is critical and should be determined at the laboratory scale first.
-
Slurry Washing: Washing the crude solid product with a suitable solvent can remove certain impurities without the need for a full recrystallization.
-
Column Chromatography: While common in the lab, column chromatography is less practical for large-scale purification in a pilot plant due to the large volumes of solvent required. It is typically reserved for high-value products or when other methods fail.[1]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Quantitative Data Summary
The following table provides a general comparison of reaction parameters between laboratory and pilot plant scales. Note that these are illustrative values and will need to be optimized for your specific process.
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Batch Size | 10 g - 100 g | 10 kg - 100 kg | Increased reaction volume necessitates changes in equipment and handling procedures. |
| Esterification Catalyst | Sulfuric Acid | Sulfuric Acid or Solid Acid Catalyst | Solid catalysts can simplify downstream processing but may have different activity.[1] |
| Esterification Temp. | Reflux (approx. 65°C) | Reflux (may vary with pressure) | Ensure uniform heating to prevent side reactions. |
| Chlorination Temp. | 0°C - 25°C | 0°C - 25°C (stricter control needed) | Efficient heat removal is critical to prevent runaway reactions and byproduct formation. |
| Reagent Addition Time | Minutes | Hours | Slower addition rate is necessary to control the exotherm. |
| Mixing | Magnetic Stirrer | Mechanical Agitator (e.g., turbine) | Agitator design and speed must be optimized for efficient mass and heat transfer. |
| Work-up/Isolation | Funnel Filtration | Centrifugation, Nutsche Filter | Equipment must be appropriately sized for the larger volume of material. |
References
- Chlorine Safety- Best Practices & Procedures. (n.d.).
- Custom Synthesis of Functionalized Aromatic Compounds. BOC Sciences. (n.d.).
- SAFETY OF CHLORINATION REACTIONS. IChemE. (n.d.).
- Chlorination safety. (2024, June 7). YouTube.
- Pilot Plant. Moehs Fine Chemicals. (n.d.).
- Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. (n.d.).
- Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. (2025, August 7). ResearchGate.
- 2-Chloro-4-hydroxybenzoic acid methyl ester. CymitQuimica. (n.d.).
- Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem. (n.d.).
- METHYL 3-CHLORO-4-HYDROXYBENZOATE synthesis. ChemicalBook. (n.d.).
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents. (n.d.).
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. (n.d.).
- METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. ChemicalBook. (n.d.).
- Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide. Benchchem. (n.d.).
- METHYL p-HYDROXYBENZOATE. (n.d.).
- METHYL 4-HYDROXYBENZOATE. Ataman Kimya. (n.d.).
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents. (n.d.).
- To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative. (2025, August 8). ResearchGate.
- Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways. (2018, September 1). PubMed.
- Influences of Wastewater Treatment on the Occurrence of Parabens, p-Hydroxybenzoic Acid and Their Chlorinated and Hydroxylated Transformation Products in the Brazos River (Texas, USA). ResearchGate. (n.d.).
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- 8. youtube.com [youtube.com]
- 9. Pilot Plant | Moehs Fine Chemicals [moehs.com]
stability issues of Methyl 2-chloro-4-hydroxybenzoate under different conditions
Welcome to the technical support center for Methyl 2-chloro-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to the Stability of this compound
This compound is a halogenated phenolic ester with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The stability of this compound is a critical factor that can influence the reproducibility of experimental results, the purity of final products, and the overall success of a research endeavor. This guide will delve into the factors affecting its stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding and controlling these parameters is crucial for maintaining the integrity of the compound.[1][2]
Q2: How does pH affect the stability of the ester and phenolic hydroxyl groups?
A2: Both the ester and the phenolic hydroxyl groups are susceptible to pH-dependent degradation. The ester linkage is prone to hydrolysis, a reaction that is typically accelerated under both acidic and, more significantly, alkaline conditions.[2][3] The phenolic hydroxyl group can be deprotonated at higher pH, which may increase its susceptibility to oxidation.[4][5]
Q3: What are the likely degradation products I should be aware of?
A3: The primary degradation product from hydrolysis is 2-chloro-4-hydroxybenzoic acid and methanol.[3] Under oxidative conditions, further degradation of the aromatic ring can occur, potentially leading to a variety of smaller, oxygenated and/or chlorinated molecules. Photodegradation may also lead to dechlorination or other structural modifications.[6]
Q4: What are the recommended storage conditions for solid this compound?
A4: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) can be beneficial to minimize oxidation, although for many applications, this may not be strictly necessary if stored properly.
Q5: I am dissolving this compound in a solvent for my reaction. How does the choice of solvent impact its stability?
A5: The choice of solvent can significantly impact stability. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis. Aprotic solvents are generally preferred if hydrolysis is a concern. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Probable Cause: This is often a sign of degradation of your starting material, this compound. The degradation could be occurring during storage or during the reaction itself.
-
Troubleshooting Steps:
-
Verify the Purity of Your Starting Material: Before starting your experiment, confirm the purity of your this compound using an appropriate analytical technique such as HPLC, GC, or NMR.[7]
-
Evaluate Your Reaction Conditions:
-
pH: If your reaction is conducted in an aqueous or protic solvent, monitor and control the pH. If possible, use a buffered system to maintain a stable pH. Be aware that the hydrolysis rate of esters generally increases in alkaline conditions.[2]
-
Temperature: High temperatures can accelerate degradation. If your reaction allows, consider running it at a lower temperature for a longer duration.
-
Atmosphere: If you suspect oxidative degradation, try running your reaction under an inert atmosphere (nitrogen or argon).
-
-
Analyze for Degradation Products: Use a stability-indicating analytical method, such as a gradient HPLC method, to check for the presence of 2-chloro-4-hydroxybenzoic acid or other potential degradation products in your reaction mixture.[8][9]
-
Issue 2: Discoloration of the this compound solution over time.
-
Probable Cause: Discoloration, often a yellowish or brownish tint, is a common indicator of the formation of colored degradation products, which can arise from oxidation of the phenolic group.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions of this compound in amber vials or protect them from light to prevent photodegradation.
-
Deoxygenate Solvents: If you are preparing a stock solution for long-term storage, consider using a solvent that has been deoxygenated by sparging with nitrogen or argon.
-
Add Antioxidants (with caution): In some formulation studies, small amounts of antioxidants can be used to prevent oxidative degradation. However, you must ensure that the antioxidant does not interfere with your downstream application.
-
Issue 3: Poor solubility or precipitation of the compound from solution.
-
Probable Cause: While this may be a simple solubility issue, it could also be related to the degradation of the compound into less soluble products, such as the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Solubility Limits: First, ensure you are not exceeding the solubility limit of this compound in your chosen solvent.
-
Analyze the Precipitate: If a precipitate forms over time, isolate it and analyze its identity. If it is identified as 2-chloro-4-hydroxybenzoic acid, this confirms that hydrolysis is occurring.
-
Adjust pH: The solubility of both the parent compound and its acidic degradation product is pH-dependent. Adjusting the pH may help to keep all components in solution, but be mindful that this could also affect stability.[2]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][10][11]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often rapid.[2]
-
Neutralize each sample with 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Also, store an aliquot of the stock solution at the same temperature.
-
Sample at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at various time points and analyze by HPLC.
-
-
HPLC Analysis:
-
Develop a gradient reverse-phase HPLC method that can separate the parent compound from any degradation products. A C18 column is a good starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the retention times of the degradation products.
-
If possible, use a mass spectrometer in conjunction with the HPLC (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Routine Stability Check of a this compound Stock Solution
Objective: To quickly assess the integrity of a stock solution before use in an experiment.
Materials:
-
Your stock solution of this compound
-
A previously validated HPLC method or a TLC system
Procedure:
-
HPLC Method:
-
Inject a small aliquot of your stock solution into the HPLC system.
-
Compare the resulting chromatogram to a reference chromatogram of a freshly prepared, pure sample.
-
Look for any new peaks (degradation products) or a decrease in the area of the main peak.
-
-
TLC Method (a quicker, less quantitative alternative):
-
Spot a small amount of your stock solution onto a TLC plate.
-
Also, spot a freshly prepared solution of the compound as a reference.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp. The appearance of any additional spots in the lane of your stock solution indicates the presence of impurities or degradation products.
-
Visualizing Degradation Pathways and Workflows
To further aid in understanding the stability issues, the following diagrams illustrate key concepts.
Caption: Fig. 1: Troubleshooting Workflow for Inconsistent Results
Caption: Fig. 2: Primary Degradation Pathway - Hydrolysis
References
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University of Edinburgh Research Explorer. (2025, November 15). Microbial degradation and bioremediation of chlorinated aromatic emerging contaminants in the water environment: Advances and perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Taylor & Francis eBooks. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Environmental Biotechnology. CRC Press. Retrieved from [Link]
-
ResearchGate. (2012, January 1). Microbial degradation of chlorinated aromatic hydrocarbons. Retrieved from [Link]
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MDPI. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of chlorinated paraben by integrated irradiation and biological treatment process. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PharmTech. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-chloro-2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of Methylparaben. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
GSC Online Press. (2023, July 25). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Retrieved from [Link]
-
NIH. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
NIH. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Retrieved from [Link]
-
University of Iowa. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. Retrieved from [Link]
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Wikipedia. (n.d.). Sucralose. Retrieved from [Link]
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Technical Support Center: Optimization of Catalyst Loading for Reactions Involving Methyl 2-chloro-4-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalytic reactions with Methyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental issues. The structure of this document is fluid, designed to address problems from first principles to reaction-specific nuances, ensuring both scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding catalyst loading that apply across various reaction types involving this compound.
Q1: What is "catalyst loading," and why is its optimization critical?
A1: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed in mole percent (mol %).[1] Optimization is a critical exercise in balancing reaction efficiency with economic and practical constraints.[1][2]
-
Too Little Catalyst: Insufficient loading can lead to slow or incomplete reactions, resulting in low conversion of starting material and poor product yield.[2]
-
Too Much Catalyst: Excessive loading is not only wasteful and increases costs but can also lead to undesired side reactions, complicate product purification by increasing catalyst residue, and in some cases, promote catalyst aggregation or deactivation.[2][3]
The goal is to find the "sweet spot"—the minimum amount of catalyst required to achieve the desired reaction rate and yield in a reasonable timeframe. This is often referred to as maximizing the Turnover Number (TON), which is the moles of product formed per mole of catalyst.
Q2: How does the structure of this compound influence catalyst selection and loading?
A2: The molecule has three key functional groups that dictate reactivity:
-
Aryl Chloride: This group is generally less reactive in cross-coupling reactions than aryl bromides or iodides. This "inertness" often necessitates more active catalyst systems, which typically involve electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[4][5][6] Consequently, initial catalyst loadings for aryl chlorides might be higher (e.g., 1-5 mol %) compared to more reactive halides.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with basic reagents. More importantly, the oxygen's lone pairs can coordinate to and potentially poison metal catalyst centers, especially in cross-coupling reactions.[7] This requires careful selection of bases and ligands to prevent catalyst deactivation. For O-alkylation reactions, this group is the primary site of reactivity.[8][9][10]
-
Methyl Ester: This group is generally stable under many catalytic conditions but can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures, leading to hydrolysis.
Q3: What are the initial signs of catalyst deactivation during a reaction?
A3: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[11][12] Early detection is key. Common signs include:
-
Stalled Reaction: The reaction proceeds initially but then slows down or stops completely before the limiting reagent is consumed, as monitored by techniques like TLC or HPLC.[7][13][14]
-
Color Change: An unexpected color change in the reaction mixture can sometimes indicate a change in the catalyst's oxidation state or the formation of inactive species.
-
Formation of Byproducts: A shift in selectivity, leading to an increase in known or new byproducts, can suggest that the primary catalytic cycle is compromised. For palladium-catalyzed reactions, the formation of black palladium metal (Pd(0)) precipitate can indicate catalyst decomposition.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common synthetic routes involving this compound.
Issue 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond at the C-Cl position. Given the relative inertness of the aryl chloride, achieving high yields can be challenging.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Poor Selectivity in O-Alkylation (C- vs. O-Alkylation)
When alkylating the phenolic hydroxyl group, a common side reaction is C-alkylation at the electron-rich ortho position. Optimizing catalyst loading and reaction conditions is key to maximizing O-alkylation selectivity.
Q&A for O-Alkylation
Q: My O-alkylation reaction is giving a significant amount of the C-alkylated byproduct. How can I improve selectivity?
A: This is a classic problem of ambident nucleophiles. Selectivity is governed by kinetics vs. thermodynamics and is highly dependent on the reaction conditions.[15]
-
Catalyst Choice: For reactions like the Williamson ether synthesis, this is less about a catalyst and more about the base and solvent. However, for reactions using phase-transfer catalysts (PTCs), the catalyst structure is crucial.[15][16] The amount of PTC should be optimized; typically 5-10 mol% is a good starting point. Too much can complicate phase separation and purification.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation. They solvate the cation, leaving a "naked" and highly reactive phenoxide anion, which favors attack by the more electronegative oxygen atom.[15]
-
Counter-ion/Base: A stronger, more dissociating base (e.g., NaH, K2CO3) creates a freer phenoxide ion, which also favors O-alkylation.
-
Leaving Group: Good leaving groups on the alkylating agent promote the desired SN2 reaction.
Q: I am using a heterogeneous acid catalyst for O-alkylation with an alcohol or ether. My conversion is low. Should I just add more catalyst?
A: Not necessarily. While increasing catalyst loading might increase conversion, there's a point of diminishing returns.
-
Mass Transfer Limitations: In a solid-liquid reaction, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Simply adding more catalyst won't help if the mixing is poor. Ensure vigorous stirring.
-
Active Site Saturation: At a certain point, the number of active sites may no longer be the limiting factor.[1]
-
Side Reactions: Higher catalyst loading can increase the rate of side reactions, such as dehydration of the alcohol or C-alkylation.[2]
First, confirm that the catalyst is active and not poisoned by water. Then, try incrementally increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) while carefully monitoring both conversion and selectivity.[9][10]
Part 3: Experimental Protocols & Data
Protocol 1: General Workflow for Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic cross-coupling reaction of this compound (MCHB).
Caption: A systematic workflow for optimizing catalyst loading.
Step-by-Step Methodology (Suzuki-Miyaura Example)
-
Setup: To five separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).[4]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the target loadings: 2.0, 1.0, 0.5, 0.25, and 0.1 mol %.
-
Reaction: Add degassed solvent (e.g., dioxane/water mixture) to each vial, seal, and place the vials in a pre-heated reaction block (e.g., at 100 °C).
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench, and analyze by TLC and/or HPLC to determine the conversion of the starting material.[13][14]
-
Workup & Analysis: Once the reaction with the highest loading is complete, cool all reactions, perform a standard aqueous workup, and isolate the crude product. Determine the isolated yield and purity for each reaction.
Data Presentation: Hypothetical Optimization Results
This table summarizes potential outcomes from the experiment described above.
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (by HPLC, %) |
| 1 | 2.0 | 4 | >99 | 92 | 98 |
| 2 | 1.0 | 6 | >99 | 91 | 99 |
| 3 | 0.5 | 12 | >99 | 90 | 99 |
| 4 | 0.25 | 24 | 85 | 78 | 97 |
| 5 | 0.1 | 24 | 40 | 35 | 95 |
Analysis: In this hypothetical case, reducing the catalyst loading from 2.0 mol % to 0.5 mol % results in only a minor drop in yield while significantly extending the reaction time. The 0.5 mol % loading (Entry 3) appears to be the optimal balance of catalyst cost and throughput. Below this, the reaction becomes impractically slow and incomplete.
Part 4: References
-
Li, G., et al. (2020). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Societe Francaise des Petroles BP. (1984). Etherification of phenols. Google Patents. Available at:
-
Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
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Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Valente, C., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts. Available at: [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Chen, J., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
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Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry and Chemical Sciences. Available at: [Link]
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Velu, M. M., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
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Wikipedia. (n.d.). Phenol ether. Available at: [Link]
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ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction. Available at: [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available at: [Link]
-
Yadav, P., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts. Available at: [Link]
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Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
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Chemistry For Everyone. (2024). What Is Meant By Catalyst Loading? YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). Sonogashira Coupling. Available at: [Link]
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. Available at: [Link]
-
Castro-Vargas, C., et al. (2024). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane. Membranes. Available at: [Link]
-
Sharma, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
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Kaur, N., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available at: [Link]
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Wang, Y., et al. (2020). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Catalysts. Available at: [Link]
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Environmental XPRT. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
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Christensen, M., et al. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. Available at: [Link]
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Stefanidis, S. D., et al. (2023). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. Energies. Available at: [Link]
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Shih, Y. C., et al. (2000). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
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Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling reactions involving Methyl 2-chloro-4-hydroxybenzoate. This guide is designed to provide practical, in-depth advice and troubleshooting strategies to navigate the specific challenges associated with the workup of this compound and its derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a multifunctional compound presenting a unique set of challenges during reaction workup. Its structure contains:
-
An acidic phenolic hydroxyl group (-OH)
-
A saponifiable methyl ester group (-COOCH₃)
-
An electron-withdrawing chlorine atom (-Cl) on an aromatic ring
This combination of functional groups dictates its solubility, reactivity, and potential for side reactions under various pH conditions. A thorough understanding of these properties is critical for designing an effective workup and purification strategy. The phenolic hydroxyl group makes the compound acidic, while the ester can be hydrolyzed under basic or strongly acidic conditions. The chlorinated aromatic ring is generally stable but can influence the molecule's polarity and chromatographic behavior.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound and its reaction mixtures.
Q1: My reaction is complete. What is the first step in the workup?
A1: The initial step is to quench the reaction appropriately. This will depend on the reagents used. For many reactions, carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching method. If your reaction involves strong acids, a slow addition to a cooled, stirred solution of a weak base like sodium bicarbonate (NaHCO₃) is recommended. Conversely, for reactions with strong bases, quenching with a dilute acid like 1M hydrochloric acid (HCl) is typical. The goal is to neutralize any reactive species and bring the mixture to a manageable state for extraction.
Q2: I'm performing a liquid-liquid extraction. Why is a basic wash with sodium bicarbonate sometimes recommended, and are there any risks?
A2: A wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is often used to remove acidic impurities.[1] For instance, if your reaction had incomplete esterification of a carboxylic acid starting material, the NaHCO₃ wash would convert the acidic impurity into its water-soluble sodium salt, which would then partition into the aqueous layer.
However, there is a significant risk. The phenolic hydroxyl group on this compound is acidic (pKa ≈ 8-9) and can be deprotonated by stronger bases like sodium hydroxide or even sodium carbonate, forming a phenoxide salt. This would make your desired product water-soluble and lead to its loss into the aqueous layer. Sodium bicarbonate is generally weak enough to avoid significant deprotonation of the phenol while still neutralizing stronger acid impurities. Always check the pH of the aqueous layer after a basic wash; it should be around 8. If you observe significant product loss, consider alternative purification methods like column chromatography.
Q3: I've formed an emulsion during my extraction. How can I break it?
A3: Emulsion formation is common, especially when dealing with phenolic compounds which can act as surfactants. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
-
Gentle Swirling: Gently swirl the mixture instead of vigorous shaking.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: What are the best practices for drying the organic layer?
A4: After separating the organic layer, it will contain residual water that needs to be removed before solvent evaporation. Common drying agents include anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄).
-
Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity but slower action. It is a good general-purpose choice.
-
Magnesium Sulfate (MgSO₄): A slightly acidic drying agent that works faster and has a higher capacity for water. It is suitable for most applications with this compound.
Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Allow the mixture to stand for 10-15 minutes, then filter or decant the dried solution.
Q5: What should I consider when choosing a solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For this compound and its derivatives, common solvent systems include:
-
Ethanol/Water or Methanol/Water: The compound is often soluble in alcohols and less so in water. A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of hot alcohol, then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Toluene or Xylenes: These are good options for less polar derivatives.
-
Hexanes/Ethyl Acetate: A mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) can be fine-tuned to achieve optimal solubility characteristics.
Always perform small-scale solubility tests before committing to a large-scale recrystallization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the workup procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after extraction | 1. Product is partially soluble in the aqueous phase due to deprotonation of the phenol. 2. Incomplete extraction from the aqueous layer. 3. Hydrolysis (saponification) of the methyl ester. | 1. Avoid using strong bases (e.g., NaOH, K₂CO₃) for washing. Use a weak base like NaHCO₃ and check the pH. If the product is lost, re-acidify the aqueous layer and re-extract. 2. Perform multiple extractions with smaller volumes of organic solvent. 3. Keep the workup conditions neutral or slightly acidic, especially if heating is involved. |
| Product is an oil instead of a solid | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Multiple spots on TLC after workup | 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of the product during workup. | 1. Monitor the reaction progress more closely to ensure completion. 2. Identify the side products (e.g., by NMR or MS) to understand the side reactions and modify reaction conditions accordingly. 3. Use milder workup conditions (e.g., avoid strong acids/bases, high temperatures). |
| Discoloration of the product | 1. Oxidation of the phenolic hydroxyl group.[2] 2. Presence of colored impurities from the reaction. | 1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants is generally not recommended as it introduces another impurity. 2. Consider treating the solution with activated carbon before recrystallization. |
Experimental Protocols
General Workup Procedure for a Neutral or Mildly Acidic Reaction Mixture
This protocol assumes the reaction has been quenched and the desired product is in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add an immiscible organic solvent and water.
-
Aqueous Wash (Water): Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.
-
Aqueous Wash (Brine): Add an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break any emulsions. Shake, separate, and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Workup Involving an Acidic Wash
This is useful for removing basic impurities (e.g., pyridine, triethylamine).
-
Quench and Dilute: Quench the reaction and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Dilute Acid Wash: Wash the organic layer with 1M HCl. This will protonate basic impurities, making them water-soluble. Repeat if necessary.
-
Water and Brine Wash: Wash successively with deionized water and then brine to remove any residual acid.
-
Drying and Concentration: Proceed with drying and concentration as described in the general protocol.
Visualizing the Workup Logic
The following diagrams illustrate the decision-making process during the workup of reactions containing this compound.
Caption: General workup workflow.
Caption: Troubleshooting common extraction problems.
References
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methyl 2-chloro-4-hydroxybenzoate Purity by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-chloro-4-hydroxybenzoate is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and can also act as a preservative.[1] Its molecular structure, featuring a chlorinated phenol ring and a methyl ester group, makes it susceptible to various impurities arising from the manufacturing process or degradation.[1] For researchers, scientists, and drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] The presence of even trace-level impurities can lead to unwanted side reactions, decreased yield, and potentially toxic byproducts in the final drug product.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details a robust, validated Reversed-Phase HPLC (RP-HPLC) method, supported by experimental data and scientific rationale, to serve as a reliable reference for analytical laboratories.[4][5]
A Comparative Overview of Purity Analysis Techniques
While RP-HPLC is often considered the gold standard for its precision and versatility in pharmaceutical analysis, other techniques can also be employed for purity determination.[6] A comparative understanding is essential for selecting the most appropriate method based on the specific analytical need.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution for separating structurally similar impurities; High sensitivity with UV detection; Excellent precision and accuracy for quantification.[7] | Requires more complex instrumentation and skilled operators; Solvent consumption can be significant. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Excellent for analyzing volatile impurities and residual solvents.[6] | This compound has a relatively high boiling point and may require derivatization, adding complexity. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of adsorbent, offering better resolution and quantification than standard TLC. | Cost-effective and high-throughput for screening multiple samples; Good for qualitative impurity profiling. | Lower resolution and sensitivity compared to HPLC; Quantification is less precise. |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for assaying the main component.[8] | Non-specific; cannot distinguish between the main analyte and impurities with similar chromophores.[8] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of highly pure crystalline substances without a reference standard by analyzing the melting peak.[3] | Only effective for eutectic impurities and requires a highly pure (typically >98.5%) sample; not suitable for amorphous or thermally unstable compounds.[3] |
Based on this comparison, RP-HPLC emerges as the most suitable technique for a comprehensive purity analysis of this compound, offering the necessary specificity and quantitative power to meet stringent pharmaceutical quality standards.
In-Depth Analysis: A Validated RP-HPLC Method
The development of a robust and reliable analytical method is a prerequisite for accurate purity determination. This section details the development and validation of an RP-HPLC method for this compound, adhering to the ICH Q2(R1) framework.[9]
Method Development and Optimization
The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention and separation for moderately polar compounds like this compound.[10] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[11]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and acidified water is a common starting point for phenolic compounds.[12][13][14] The acid (e.g., 0.1% phosphoric acid or formic acid) helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a detection wavelength around 254 nm is appropriate for sensitive detection of this compound and related impurities.[15]
-
System Suitability Testing (SST): Before any validation runs, the chromatographic system's performance must be verified.[16] This is achieved by injecting a standard solution multiple times and evaluating key parameters.[17]
| SST Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | T ≤ 2.0[18] | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Repeatability (%RSD) | RSD ≤ 2.0% for peak area (n=5)[18] | Demonstrates the precision of the injection and detection system. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures that adjacent peaks are sufficiently separated for accurate quantification.[19] |
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters are evaluated according to ICH Q2(R1) guidelines.[4]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For an intermediate like this compound, this is demonstrated through forced degradation studies.[20][21]
-
Rationale: By intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products.[20][22] The HPLC method must be able to separate the intact this compound peak from all degradant peaks, thus proving its stability-indicating nature.[23]
Forced Degradation Workflow
Caption: Forced degradation workflow for specificity validation.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]
-
Procedure: A series of solutions of this compound are prepared at different concentrations (e.g., 50% to 150% of the target analytical concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (Trueness)
Accuracy is the closeness of the test results to the true value. It is often assessed by spiking a placebo or blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[24]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate determinations at 100% of the test concentration.[25]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[25]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Determination: Often calculated based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26]
-
Variations to Test:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Mobile phase pH (e.g., ± 0.2 units)[26]
-
-
Acceptance Criteria: System suitability parameters should remain within acceptance criteria, and the results should not be significantly impacted by the variations.
Summary of Validation Data
The table below summarizes typical validation results for the described RP-HPLC method, underscoring its suitability for the purity analysis of this compound.
| Validation Parameter | Typical Result | ICH Acceptance Criteria |
| Specificity | No interference from degradants at the analyte's retention time. Peak purity > 0.999. | Method must be selective for the analyte. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50% - 150% of nominal concentration | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.5% | Typically 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Robustness | Passed (SST criteria met under all varied conditions) | System suitability must be maintained. |
Experimental Protocol: RP-HPLC Purity Method
This protocol provides a step-by-step procedure for the purity determination of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
This compound Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform System Suitability Testing by injecting the Standard Solution five times. Verify that all SST parameters meet the acceptance criteria.
-
Inject the diluent once as a blank to ensure no interfering peaks.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
Overall Validation Workflow
Caption: A structured workflow for HPLC method validation.
Conclusion
For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method stands as the superior choice. Its high resolving power, sensitivity, and quantitative accuracy provide a reliable system for separating and quantifying the main component and any potential process-related or degradation impurities. While techniques like GC or HPTLC may have niche applications, they lack the overall specificity and precision required for rigorous pharmaceutical quality control. The detailed, ICH-compliant validation protocol presented in this guide provides a robust framework for establishing a trustworthy analytical method, ensuring that the purity of this critical intermediate meets the highest standards of safety and quality demanded in drug development.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. American Association of Pharmaceutical Scientists. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]
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Revised USPSystem Suitability Parameters. Scribd. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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Forced degradation studies for preservative assays? ResearchGate. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. ACS Publications. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health (NIH). [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]
-
Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. [Link]
-
An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Biological Science Archive. [Link]
-
Methyl 4-chloro-2-hydroxybenzoate. PubChem. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Methyl 3-chloro-4-hydroxybenzoate. PubChem. [Link]
-
Methyl 2-chloro-4-methylbenzoate. PubChem. [Link]
-
METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]
-
Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology. [Link]
-
A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJPPR. [Link]
-
A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. DARU Journal of Pharmaceutical Sciences. [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid do. Journal of Pharmacognosy and Phytochemistry. [Link]
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A Comparative Analysis of the Biological Activities of Methyl 2-chloro-4-hydroxybenzoate Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be readily modified to generate a diverse array of biologically active compounds is of paramount importance. Methyl 2-chloro-4-hydroxybenzoate, a halogenated derivative of the widely recognized p-hydroxybenzoic acid structure, presents itself as a promising starting point for the development of new therapeutic agents. The presence of the chlorine atom and the free hydroxyl and ester groups offers multiple sites for chemical modification, paving the way for the synthesis of a library of derivatives with potentially enhanced or novel biological activities. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to the Therapeutic Potential of Substituted Benzoates
The benzoate scaffold is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. The substitution pattern on the benzene ring plays a crucial role in defining the pharmacological profile of these compounds. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic character, which can significantly impact its biological activity. The introduction of a chlorine atom at the 2-position of Methyl 4-hydroxybenzoate, coupled with the potential for derivatization at the 4-hydroxy position, creates a versatile platform for generating compounds with a wide spectrum of biological activities, including antimicrobial and anticancer effects.
Synthesis of this compound Derivatives
The primary routes for derivatizing this compound involve the modification of the hydroxyl group to form ethers and esters. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).
General Synthesis Workflow
Caption: General synthetic routes to ether and ester derivatives of this compound.
Comparative Biological Activities
Antimicrobial Activity
Derivatives of chlorobenzoic acid have demonstrated significant potential as antimicrobial agents. For instance, a study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with some compounds showing activity comparable to the standard drug norfloxacin against Escherichia coli[1]. This suggests that converting the ester group of this compound to other functional groups, or modifying the hydroxyl group to introduce moieties that can form Schiff bases, could be a promising strategy for developing new antibacterial agents.
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Test Organism | Activity (MIC/pMIC) | Reference |
| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli | pMIC = 2.27 µM/ml | [1] |
| Esters of 2-chlorobenzoic acid | Gram-positive and Gram-negative bacteria | Generally lower activity than Schiff's bases | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
-
Preparation of Bacterial Inoculum: A 24-hour old culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in sterile nutrient broth to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in nutrient broth in a series of test tubes.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each tube containing the different concentrations of the test compound.
-
Controls: A positive control tube (broth with inoculum but no test compound) and a negative control tube (broth only) are included.
-
Incubation: The tubes are incubated at 37°C for 24 hours.
-
Observation: The MIC is determined as the lowest concentration of the test compound that shows no visible growth (turbidity) of the microorganism.
Anticancer Activity
The anticancer potential of substituted benzoates, particularly those with halogen substitutions, is an active area of research. Studies on new 4-methylbenzamide derivatives containing 2,6-substituted purines have shown that compounds with two chlorine atoms on the purine ring exhibit high activity against various cancer cell lines, with IC50 values in the low micromolar range[2]. While not direct derivatives of this compound, these findings highlight the potential of chlorinated aromatic compounds in cancer therapy. The introduction of diverse heterocyclic moieties at the hydroxyl position of this compound could lead to the discovery of potent anticancer agents.
Table 2: Cytotoxic Activity of Selected Chlorinated Aromatic Compounds
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 4-Methylbenzamide with dichloropurine | K562 (leukemia) | 2.27 µM | [2] |
| 4-Methylbenzamide with dichloropurine | HL-60 (leukemia) | 1.42 µM | [2] |
| Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline | K-562 (leukemia) | GI50 = 0.622 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium. A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, although not on a directly homologous series of this compound derivatives, allows for the formulation of some preliminary SAR hypotheses that can guide future research:
-
Modification of the Ester Group: As seen in the antimicrobial studies of 2-chlorobenzoic acid derivatives, converting the methyl ester to other functional groups, such as amides or hydrazones that can form Schiff bases, may enhance antimicrobial activity[1].
-
Derivatization of the Hydroxyl Group: The introduction of bulky and diverse substituents at the 4-hydroxy position, such as substituted aromatic or heterocyclic rings, appears to be a promising strategy for developing potent anticancer agents, as suggested by the activity of related compounds[2][3].
-
Role of the Chlorine Atom: The presence of the chlorine atom is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Its electron-withdrawing nature can also influence the reactivity and binding interactions of the molecule with its biological targets.
Caption: Key structural features of this compound and their potential impact on biological activity.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. While a direct and comprehensive comparative study of its derivatives is yet to be published, the analysis of structurally related compounds provides valuable insights into the potential biological activities that can be achieved through targeted chemical modifications. The synthesis of ether and ester derivatives, as well as modifications of the ester group, are promising avenues for future research. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the antimicrobial and anticancer potential of a newly synthesized library of this compound derivatives. Further investigation into the structure-activity relationships of these compounds is warranted and could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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A Comparative Guide to the Synthesis of Methyl 2-chloro-4-hydroxybenzoate: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-chloro-4-hydroxybenzoate, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the two most common methods for its synthesis: the direct esterification of 2-chloro-4-hydroxybenzoic acid and the regioselective chlorination of methyl 4-hydroxybenzoate. This analysis, grounded in experimental data and practical considerations, will assist you in selecting the optimal pathway for your specific research and development needs.
Method 1: Fischer Esterification of 2-Chloro-4-hydroxybenzoic Acid
This classical approach involves the acid-catalyzed esterification of 2-chloro-4-hydroxybenzoic acid with methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst such as sulfuric acid.
Mechanistic Insight
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]
Caption: Fischer Esterification Workflow
Experimental Protocol
A representative protocol for the synthesis of a similar compound, methyl 4-bromo-2-hydroxybenzoate, provides a solid foundation for this method.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for a period of 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Method 2: Regioselective Chlorination of Methyl 4-hydroxybenzoate
This alternative pathway involves the direct chlorination of the readily available starting material, methyl 4-hydroxybenzoate. The key challenge in this approach is achieving regioselectivity, as the hydroxyl group activates the aromatic ring for electrophilic substitution at both ortho positions.
Mechanistic Considerations and Regioselectivity
The hydroxyl group of methyl 4-hydroxybenzoate is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methoxycarbonyl group, electrophilic substitution is directed to the ortho positions (C2 and C6). Achieving selective monochlorination at the C2 position requires careful control of reaction conditions to prevent the formation of the dichlorinated byproduct, methyl 2,6-dichloro-4-hydroxybenzoate.[3][4] The choice of chlorinating agent, solvent, and temperature are critical factors in maximizing the yield of the desired product. Sulfuryl chloride (SO2Cl2) is a common and effective chlorinating agent for this transformation.
Caption: Chlorination Synthesis Workflow
Experimental Protocol
-
Reaction Setup: In a fume hood, dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by TLC to maximize the formation of the monochlorinated product and minimize the dichlorinated byproduct.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Workup and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product will likely be a mixture of the starting material, the desired product, and the dichlorinated byproduct. Purification by column chromatography is typically necessary to isolate the pure this compound.
Cost-Benefit Analysis
A thorough evaluation of these two synthetic routes requires a comparison of several key factors:
| Feature | Method 1: Fischer Esterification | Method 2: Chlorination |
| Starting Material Cost | 2-Chloro-4-hydroxybenzoic acid can be relatively expensive.[5][6][7] | Methyl 4-hydroxybenzoate is a readily available and more affordable starting material.[8][9] |
| Reagent Cost | Methanol and sulfuric acid are inexpensive bulk chemicals. | Sulfuryl chloride is a moderately priced reagent. |
| Yield & Purity | Typically provides good to high yields of a relatively pure product after a straightforward workup. | Yield of the desired product is highly dependent on achieving regioselectivity. The formation of byproducts often necessitates challenging purification, potentially lowering the isolated yield.[3] |
| Process Simplicity | A one-step reaction with a simple workup. | A one-step reaction, but the purification can be complex due to the presence of isomers and over-chlorinated products. |
| Safety & Handling | Sulfuric acid is corrosive and requires careful handling. Methanol is flammable and toxic. | Sulfuryl chloride is highly toxic, corrosive, and reacts violently with water, requiring specialized handling in a well-ventilated fume hood.[3][4] |
| Environmental Impact | Generates less hazardous waste. The primary byproduct is water. | Can generate chlorinated organic waste, which requires specialized disposal. |
Conclusion and Recommendation
For most laboratory-scale syntheses where cost is a significant factor and the starting material is readily available, the chlorination of methyl 4-hydroxybenzoate (Method 2) presents a more economical option due to the lower cost of the initial substrate. However, this route necessitates careful optimization to control regioselectivity and requires more demanding purification steps to isolate the desired product from byproducts. The handling of sulfuryl chloride also poses greater safety risks.
Conversely, the Fischer esterification of 2-chloro-4-hydroxybenzoic acid (Method 1) offers a more straightforward and often higher-yielding process with a simpler purification profile. While the starting material is more expensive, this method may be preferable when a high purity of the final product is critical and when minimizing complex purification procedures is a priority. The safety hazards associated with this method, while still present, are generally less severe than those associated with the use of sulfuryl chloride.
Ultimately, the choice between these two methods will depend on the specific priorities of the researcher, including budget, available equipment, safety protocols, and the desired scale of the synthesis.
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The Definitive Guide to the Structural Characterization of Methyl 2-chloro-4-hydroxybenzoate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
Methyl 2-chloro-4-hydroxybenzoate is a versatile organic compound with potential applications in the pharmaceutical and fine chemical industries.[1] Its precise three-dimensional structure is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. This guide will walk you through the definitive method for elucidating this structure—single-crystal X-ray diffraction—and compare its utility against other common analytical techniques.
Unveiling the Molecular Architecture: The Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[2][3] It provides unambiguous data on bond lengths, bond angles, and the overall molecular conformation, which are critical parameters in drug design and materials science.[4]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystal growth and diffraction.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[5][6] For this compound, a common synthetic route involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzoic acid in an excess of methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify the crude this compound by column chromatography on silica gel.
Experimental Protocol: Crystallization
The key to successful X-ray diffraction is the slow growth of well-ordered crystals.[6] Vapor diffusion is a highly effective method for small organic molecules.
-
Solvent Selection: Dissolve the purified compound in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethanol).
-
Vapor Diffusion Setup: Place this solution in a small, open vial. Position this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is sparingly soluble (e.g., hexane, heptane).
-
Slow Evaporation: The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the formation of single crystals over several days to weeks.
The X-ray Crystallography Workflow: From Crystal to Structure
The following workflow outlines the critical stages of a single-crystal X-ray diffraction experiment.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Data Collection and Structure Refinement: Deciphering the Diffraction Pattern
Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam.[3] The resulting diffraction pattern is collected by a detector as the crystal is rotated.[2] This raw data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice.
The phases of the diffracted X-rays are then determined using computational methods, leading to an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.[8]
While a crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, Methyl 2-(4-hydroxybenzoyl)benzoate, provides a representative example of the expected outcomes.[9]
Table 1: Representative Crystallographic Data for a Substituted Methyl Benzoate Derivative [9]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.9017 (12) |
| b (Å) | 13.9940 (17) |
| c (Å) | 10.0473 (12) |
| β (°) | 94.687 (12) |
| Volume (ų) | 1247.4 (3) |
| Z | 4 |
| R-factor | 0.042 |
This level of detail allows for the precise determination of molecular geometry, including the planarity of the benzene ring, the conformation of the ester group, and any intermolecular interactions such as hydrogen bonding.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and can be more suitable for certain applications, especially when single crystals are not obtainable.[10][11]
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2][3] | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to grow.[6] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, determination of crystallinity.[12][13] | Useful for bulk sample analysis and does not require single crystals. | Provides limited information on the molecular structure itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative number of protons.[4][14] | Provides detailed information about the molecular structure in solution; non-destructive. | Does not provide information on the solid-state packing or precise bond lengths and angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.[15] | High sensitivity, requires very small sample amounts. | Does not provide information on the 3D structure or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., O-H, C=O, C-Cl).[16][17] | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
In-depth Look at Spectroscopic Alternatives
-
NMR Spectroscopy: For this compound, ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. ¹³C NMR would provide information on the number and types of carbon atoms present.[18][19]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns can also provide clues about the structure.[20][21][22]
-
FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong peak around 1700 cm⁻¹), and C-Cl stretching vibrations.[23][24][25]
Conclusion: An Integrated Approach to Structural Elucidation
In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Single-crystal X-ray crystallography remains the gold standard for achieving this, providing a level of detail that is unmatched by other techniques.[26] However, a comprehensive characterization of a novel compound like this compound benefits from an integrated analytical approach.
While the pursuit of high-quality single crystals for X-ray diffraction is paramount for definitive structural elucidation, techniques such as NMR, MS, and FTIR provide crucial and complementary data. They confirm the chemical identity and functional groups present, and NMR, in particular, reveals the structure in solution. For routine analysis and quality control where the solid-state form is important, powder X-ray diffraction is an invaluable tool.[12][27]
Ultimately, the choice of analytical technique will depend on the specific research question. However, for the definitive and complete characterization of a new chemical entity, the detailed and unambiguous insights provided by single-crystal X-ray crystallography are indispensable.
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A Comparative Guide to the Structural Confirmation of Methyl 2-chloro-4-hydroxybenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques used to elucidate and confirm the structure of Methyl 2-chloro-4-hydroxybenzoate and its derivatives. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just procedural steps but the causal reasoning behind their application and interpretation in the context of this specific class of molecules.
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds and fine chemicals.[1] Its structure, characterized by a substituted benzene ring containing a chlorine atom, a hydroxyl group, and a methyl ester, presents a unique spectroscopic fingerprint. This guide will use this molecule as a case study to demonstrate how a multi-technique approach leads to unequivocal structural verification.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. Instead, we rely on the synergy of multiple methods, each offering a unique piece of the puzzle. The workflow for structural confirmation is a self-validating system where the results from each technique must be congruent with the others.
Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the number of chemically non-equivalent nuclei, their electronic environment, and their connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of these protons. For this compound, we would expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.
Expected ¹H NMR Spectral Features:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom. They have no adjacent protons to couple with. |
| Aromatic (H-3) | ~6.9 | Doublet (d) | 1H | This proton is ortho to the hydroxyl group and meta to the ester and chloro groups. It will be split by the H-5 proton. |
| Aromatic (H-5) | ~7.2 | Doublet of doublets (dd) or Doublet (d) | 1H | This proton is ortho to the chloro group and meta to the hydroxyl and ester groups. It will be split by the H-3 and H-6 protons. The coupling to H-3 will be a larger ortho coupling, while the coupling to H-6 will be a smaller meta coupling. |
| Aromatic (H-6) | ~7.8 | Doublet (d) | 1H | This proton is ortho to the ester group and meta to the hydroxyl and chloro groups, leading to significant deshielding. It will be split by the H-5 proton. |
| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. |
Note: Predicted chemical shifts are based on data from similar substituted benzoates.[2][3]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Methyl (-OC H₃) | ~52 | The methyl carbon is shielded compared to the aromatic carbons. |
| Aromatic (C-4, C-OH) | ~160 | The carbon attached to the hydroxyl group is significantly deshielded. |
| Aromatic (C-2, C-Cl) | ~130 | The carbon attached to the chlorine atom is deshielded due to the electronegativity of chlorine. |
| Aromatic (C-6) | ~132 | This carbon is ortho to the electron-withdrawing ester group. |
| Aromatic (C-1, C-COOCH₃) | ~125 | The carbon bearing the ester group. |
| Aromatic (C-5) | ~118 | This carbon is influenced by both the ortho chloro and meta hydroxyl and ester groups. |
| Aromatic (C-3) | ~115 | This carbon is ortho to the electron-donating hydroxyl group, leading to some shielding. |
| Carbonyl (-C =O) | ~168 | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |
Note: Predicted chemical shifts are based on data from similar substituted benzoates.[2][3][4]
2D NMR Techniques (COSY and HSQC): Confirming Connectivity
To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons. For our target molecule, we would expect to see cross-peaks between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
Caption: A systematic workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. The fragmentation pattern can also offer valuable structural information.
Molecular Ion Peak and Isotopic Distribution
For this compound (C₈H₇ClO₃), the nominal molecular weight is approximately 186.59 g/mol .[1] In the mass spectrum, we expect to see a molecular ion peak (M⁺) at m/z 186. A key confirmatory feature will be the presence of an M+2 peak at m/z 188 with a relative intensity of about one-third of the M⁺ peak. This characteristic 3:1 ratio is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Fragmentation Pattern
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragments provide clues about the molecule's structure.
Expected Fragmentation Pattern:
| m/z | Fragment | Rationale |
| 186/188 | [C₈H₇ClO₃]⁺ | Molecular ion (M⁺) and M+2 peak. |
| 155/157 | [C₇H₄ClO₂]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |
| 127/129 | [C₆H₄ClO]⁺ | Loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment. |
| 99 | [C₅H₄ClO]⁺ | Further fragmentation of the aromatic ring. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl group |
| ~3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1100 | C-O stretch | Ester and phenol C-O |
| ~850 | C-Cl stretch | Aryl chloride |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group, while a strong, sharp peak around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[5][6]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides detailed structural information and stereochemistry. | Requires soluble samples; complex spectra can be difficult to interpret. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Complements ¹H NMR; provides a count of non-equivalent carbons. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-resolution), and fragmentation patterns. | High sensitivity; provides definitive molecular weight. | Isomers may have identical molecular weights; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[7]
-
To a solution of 2-chloro-4-hydroxybenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization.
-
Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.
FTIR Sample Preparation and Analysis
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample with minimal preparation.
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the IR spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[5]
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the convergence of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, Mass Spectrometry confirms the molecular weight and elemental composition, and Infrared Spectroscopy rapidly identifies the key functional groups. By employing this integrated analytical approach, researchers can confidently and unequivocally verify the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
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PubChem. Methyl 4-chloro-2-hydroxybenzoate. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. [Link]
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17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]
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Supporting Information 4. The Royal Society of Chemistry. [Link]
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Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]
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NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. [Link]
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13C nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Advanced Organic Chemistry. [Link]
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Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. CABI Digital Library. [Link]
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Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. [Link]
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- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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literature review of the applications of substituted hydroxybenzoates
An In-Depth Technical Guide to the Applications of Substituted Hydroxybenzoates
Introduction: The Enduring Utility of Substituted Hydroxybenzoates
Substituted hydroxybenzoates, commonly known as parabens, are a class of alkyl esters of p-hydroxybenzoic acid that have been mainstays in the pharmaceutical, cosmetic, and food industries for over half a century.[1] Their broad-spectrum antimicrobial properties, stability over a wide pH range, and cost-effectiveness have made them one of the most widely used groups of preservatives globally.[2][3][4] The most common members of this class include methylparaben, ethylparaben, propylparaben, and butylparaben, which are often used in combination to achieve a synergistic preservative effect against a wide variety of microorganisms.[2]
Despite their long history of use, the safety of parabens has been a subject of public and scientific debate, primarily concerning their potential for endocrine disruption.[2][5] This guide provides a comprehensive literature review and comparative analysis of the applications of substituted hydroxybenzoates. It is designed for researchers, scientists, and drug development professionals, offering an objective look at their performance, supported by experimental data and protocols, to inform formulation and development decisions. We will delve into their mechanisms of action, comparative efficacy, analytical quantification methods, and the scientific data underpinning their use and safety.
Section 1: Preservative Applications in Pharmaceuticals and Cosmetics
The primary application of substituted hydroxybenzoates is as antimicrobial preservatives. Their efficacy is rooted in their ability to inhibit the growth of fungi, yeasts, and gram-positive bacteria, although they are less effective against gram-negative bacteria.[3]
Mechanism of Antimicrobial Action
The precise mechanism of action for parabens is not fully elucidated but is believed to be multifaceted. A leading theory suggests that they disrupt membrane transport processes, leading to the leakage of intracellular components. More recent studies propose that their action may be linked to the inhibition of ATP and DNA/RNA synthesis or to mitochondrial failure.[1] The antimicrobial activity is directly dependent on the length of the alkyl chain; for instance, butylparaben is more potent than methylparaben.[6] This increased potency, however, is coupled with decreased water solubility.
Comparative Performance of Common Parabens
The choice of paraben is dictated by the specific requirements of the formulation, including its pH, the nature of the active ingredients, and the expected microbial challenge. Often, a combination of parabens is used to leverage the higher water solubility of short-chain esters (like methylparaben) with the enhanced antimicrobial potency of long-chain esters (like propyl or butylparaben).
| Paraben | Chemical Structure | Water Solubility ( g/100g ) | Antimicrobial Spectrum | Typical Concentration Range (%) [2] | Key Characteristics |
| Methylparaben | C₈H₈O₃ | ~0.25 | Most effective against molds | 0.01 - 0.3 | Highest water solubility, commonly used in aqueous formulations. |
| Ethylparaben | C₉H₁₀O₃ | ~0.17 | Effective against yeasts and molds | 0.01 - 0.3 | Properties are intermediate between methyl and propyl parabens.[7] |
| Propylparaben | C₁₀H₁₂O₃ | ~0.05 | More effective against yeasts than methylparaben | 0.01 - 0.3 | Often used in combination with methylparaben for broader coverage.[1] |
| Butylparaben | C₁₁H₁₄O₃ | ~0.02 | Broadest spectrum, most effective against bacteria | 0.01 - 0.3 | Limited use due to low water solubility and greater estrogenic concern.[2][5] |
Logical Relationship: Paraben Properties
The following diagram illustrates the inverse relationship between water solubility and antimicrobial activity as the alkyl chain length of the paraben increases.
Caption: Relationship between paraben alkyl chain length, water solubility, and antimicrobial activity.
Section 2: Application in Food Preservation
Substituted hydroxybenzoates are utilized as preservatives in a wide array of food products, including beverages, jams, jellies, and dairy products, to prevent spoilage from bacteria, molds, and yeasts.[7][8][9] Their stability and effectiveness over a pH range of 4 to 8 make them versatile for various food matrices.[3] In the food industry, they are identified by E numbers: E218 for methylparaben, E214 for ethylparaben, and E216 for propylparaben.[7][10]
The U.S. Food and Drug Administration (FDA) classifies parabens as "Generally Recognized as Safe" (GRAS) for use in food, with typical concentrations up to 0.1%.[11] Upon ingestion, parabens are rapidly absorbed, metabolized into p-hydroxybenzoic acid, and excreted in the urine, showing no evidence of accumulation in the body.[1][10]
Section 3: Synthesis and Analysis
Chemical Synthesis Workflow
The industrial synthesis of parabens is typically achieved through the esterification of p-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol for methylparaben) in the presence of an acid catalyst like sulfuric acid.[12] The reaction is often driven to completion by removing the water formed using an azeotropic distillation technique.[12]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 2-chloro-4-hydroxybenzoate Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-chloro-4-hydroxybenzoate, a key intermediate in the pharmaceutical and fine chemical industries, presents a classic yet nuanced challenge in organic chemistry. The efficiency of its production via the esterification of 2-chloro-4-hydroxybenzoic acid is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data from the literature, to empower researchers in selecting the optimal catalyst for their specific needs.
The Synthetic Challenge: Balancing Reactivity and Selectivity
The esterification of 2-chloro-4-hydroxybenzoic acid with methanol is a reversible reaction. The primary challenge lies in driving the equilibrium towards the product, this compound, while minimizing side reactions. The presence of both a deactivating chloro group and a potentially reactive hydroxyl group on the aromatic ring adds a layer of complexity to catalyst selection. An ideal catalyst should not only accelerate the esterification of the carboxylic acid but also avoid unwanted etherification of the phenolic hydroxyl group.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalysts for the synthesis of methyl esters of benzoic acid and its substituted analogues. While direct comparative data for this compound is scarce, the data presented for structurally similar substrates provides valuable insights into expected catalyst performance.
| Catalyst System | Type | Substrate | Methanol:Acid (Molar Ratio) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion (%) | Key Observations & References |
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Benzoic Acid | 30:1 | 1.5% (w/w of acid) | 65 (Reflux) | 2 | ~61% (Yield) | Traditional, effective but corrosive and difficult to separate.[1] |
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Heterogeneous Solid Acid | p-Chlorobenzoic Acid | 1:1 | 10 wt% | Reflux | 5 | High | Solvent-free conditions; catalyst is reusable.[2] |
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Heterogeneous Solid Acid | p-Hydroxybenzoic Acid | 1:1 | 10 wt% | Reflux | 5 | High | Demonstrates efficacy with hydroxylated substrates.[2] |
| Zr/Ti Solid Acid (ZT10) | Heterogeneous Lewis/Brønsted Acid | Benzoic Acid | - | - | - | - | High | Effective for a range of substituted benzoic acids.[3] |
| Amberlyst-15 | Heterogeneous Solid Acid (Resin) | Benzoic Acid | 10:1 | 15% (w/w of acid) | 60 | 6 | >95% (Conversion) | Mild conditions, easy separation, and reusability.[1][4][5] |
| Zeolite H-ZSM-5 | Heterogeneous Solid Acid (Zeolite) | Benzoic Acid | 10:1 | 10% (w/w of acid) | 120 | 8 | 85% (Conversion) | Shape selectivity can be advantageous; higher temperatures may be required.[1][6] |
| Novozym® 435 (Immobilized Lipase B from Candida antarctica) | Biocatalyst (Enzyme) | 4-Hydroxybenzoic Acid | - | - | 40-60 | 24-72 | High | Green, highly selective, mild conditions, but longer reaction times.[7] |
Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst dictates the entire process, from reaction setup to workup.
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): The proton from the strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[8] The primary drawback is the cumbersome workup required to neutralize the acid and separate it from the product, along with its corrosive nature.[9]
-
Heterogeneous Solid Acid Catalysts (e.g., Montmorillonite, Zeolites, Resins): These catalysts offer a significant advantage in terms of separation and reusability.[2][3][9] They possess both Brønsted and Lewis acid sites on their surface, which facilitate the esterification reaction.[2] The porous structure of materials like zeolites can also impart shape selectivity, potentially minimizing side reactions.[6] However, mass transfer limitations can sometimes lead to slower reaction rates compared to homogeneous catalysts.
-
Biocatalysts (e.g., Lipases): Enzymes like Candida antarctica lipase B (Novozym® 435) offer unparalleled selectivity under mild conditions (lower temperature and neutral pH), which is particularly beneficial for substrates with sensitive functional groups like the phenolic hydroxyl in our target molecule.[7] The enzymatic reaction proceeds through a different mechanism, involving the formation of an acyl-enzyme intermediate. The main trade-offs are typically longer reaction times and the cost of the enzyme, although immobilization allows for reuse.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide a clear basis for comparison.
Protocol 1: Fischer Esterification using Sulfuric Acid
This classic method serves as a baseline for comparison.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol showcases a more environmentally friendly approach with simplified workup.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask, add 2-chloro-4-hydroxybenzoic acid (1.0 eq), methanol (10-15 eq), and Amberlyst-15 (15% w/w of the carboxylic acid).[1]
-
Stir the mixture at 60°C for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by simple filtration and wash it with methanol for reuse.
-
Evaporate the excess methanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a small amount of water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Protocol 3: Enzymatic Synthesis using Novozym® 435
This protocol highlights a green chemistry approach for high selectivity.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Methanol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (3Å or 4Å)
-
Tert-butyl alcohol or another suitable organic solvent
Procedure:
-
In a screw-capped vial, combine 2-chloro-4-hydroxybenzoic acid (1.0 eq), methanol (3-5 eq), and an appropriate organic solvent (e.g., tert-butyl alcohol) to aid dissolution.
-
Add Novozym® 435 (typically 10-20% w/w of the acid) and activated molecular sieves (to remove the water byproduct).[7]
-
Seal the vial and place it in a shaking incubator at 40-60°C for 24-72 hours.[7]
-
Monitor the conversion by HPLC or GC.
-
Once the reaction reaches equilibrium, filter off the enzyme and molecular sieves. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the desired ester.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction pathway and a logical workflow for catalyst selection.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Caption: Decision Workflow for Catalyst Selection in Esterification.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods. While traditional homogeneous catalysts like sulfuric acid offer high reactivity, the modern emphasis on sustainable chemistry makes heterogeneous solid acids and biocatalysts increasingly attractive alternatives. Solid acids like Amberlyst-15 and modified clays provide a balance of good activity with the significant advantages of easy separation and reusability. For applications demanding the highest selectivity and mildest conditions, enzymatic catalysis stands out as a superior, albeit slower, option.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the specific project goals, including desired yield, purity requirements, process scalability, economic constraints, and environmental impact. This guide provides the foundational data and experimental frameworks to make an informed and scientifically sound decision.
References
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2). [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. (2019). MDPI. [Link]
-
Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. (2004). ResearchGate. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023). MDPI. [Link]
-
Methyl benzoate – Knowledge and References. (2023). Taylor & Francis Online. [Link]
-
Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. (1996). Arizona State University. [Link]
-
Amberlyst-15 in organic synthesis. (2012). Arkivoc. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. (2023). National Center for Biotechnology Information. [Link]
-
Esterification of Benzoic Acid Over Zinc Incorporated Solid Acid Catalyst. (2020). ResearchGate. [Link]
-
(PDF) Amberlyst-15 in Organic Synthesis. (2012). ResearchGate. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2017). DergiPark. [Link]
- Cationic ion exchange resin catalysts and process for their production and use. (1969).
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. [Link]
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (2018). CABI Digital Library. [Link]
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 2-chloro-4-hydroxybenzoate
This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of Methyl 2-chloro-4-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with existing analytical alternatives, supported by detailed experimental data and protocols. Our focus is on demonstrating the method's fitness for purpose through a rigorous validation process, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its quantification is paramount for quality control and regulatory compliance. This guide introduces a novel, optimized HPLC-UV method and benchmarks its performance against established techniques for related hydroxybenzoate compounds, providing a clear rationale for its adoption.
Comparative Analysis of Analytical Methodologies
While specific methods for this compound are not extensively published, methods for related parabens and hydroxybenzoic acid derivatives offer a baseline for comparison.[2][3][4][5] These typically include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods.
| Method | Principle | Common Application | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile and semi-volatile compounds. | High resolution and sensitivity. | Requires derivatization for non-volatile compounds, high temperatures can cause degradation. |
| Spectroscopy (UV-Vis) | Measurement of light absorption by the analyte. | Quick estimation of concentration. | Simple, fast, and inexpensive. | Prone to interference from other UV-absorbing compounds, less specific. |
| Existing HPLC Methods for Parabens | Separation based on polarity using a reversed-phase column. | Widely used for the analysis of preservatives in pharmaceuticals and cosmetics.[3][6] | Good specificity and sensitivity. | May require gradient elution for complex mixtures, longer run times. |
| Novel HPLC-UV Method (Proposed) | Optimized reversed-phase HPLC with isocratic elution for targeted analysis. | Routine quality control of this compound. | Rapid analysis time, high specificity, and reduced solvent consumption. | Optimized for a specific analyte and may not be suitable for a broad range of compounds without modification. |
The Novel HPLC-UV Method: Protocol and Rationale
This method is designed for optimal resolution, speed, and sensitivity for the specific quantification of this compound.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a variable wavelength UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. The choice of an organic modifier like acetonitrile and an acidic additive is to ensure good peak shape and retention of the acidic analyte.
-
Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and column efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength was selected based on the UV absorbance maximum of this compound, providing optimal sensitivity.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Deep Dive into the Experimental Data
The validation of this analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Experimental Protocol: A solution of a placebo (matrix without the analyte) and a spiked sample were injected into the HPLC system. The chromatograms were compared to ensure no interference from excipients at the retention time of this compound.
-
Results: The chromatogram of the placebo showed no significant peaks at the retention time of the analyte. The peak for this compound in the spiked sample was well-resolved from other components.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Experimental Protocol: Six concentrations of this compound (5, 10, 25, 50, 75, and 100 µg/mL) were prepared and injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Linearity Range | 5 - 100 µg/mL | - |
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Experimental Protocol: Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
-
Results:
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 101.1% | 0.7% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
-
-
Results:
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 0.6% | RSD ≤ 2.0% |
| Intermediate Precision | 1.2% | RSD ≤ 2.0% |
Detection and Quantitation Limits
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Results:
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.
-
Results: No significant changes in retention time, peak area, or peak shape were observed, demonstrating the method's robustness.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the key stages of the analytical method validation process.
Caption: Workflow for the validation of the HPLC-UV method.
Conclusion: A Validated Method Fit for Purpose
The novel HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. Its rapid run time and use of a common isocratic mobile phase also offer advantages in terms of sample throughput and cost-effectiveness compared to more complex chromatographic methods. This validated method provides a reliable tool for ensuring the quality and consistency of products containing this compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
GMP Compliance. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]
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PubChem. (n.d.). Methyl 4-chloro-2-hydroxybenzoate. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. [Link]
-
Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]
-
Perry, D., Boucher, J., Posey, K., Cordova, S., Smith, L., Son, H. J., Pandey, R., & Biris, A. S. (2009). Surface-enhanced spectroscopic investigation of the adsorption properties of hydroxybenzoic acid isomers onto metallic surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 104–112. [Link]
-
Li, W., Luo, X., Liu, Y., Wang, Y., & Tang, F. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949-950, 107–115. [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
-
Bajaj, A., & John, C. (2018). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 10(3), 205-211. [Link]
-
El-Din, M. S., Eid, M. I., & Aboutaleb, A. E. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 73(1), 128–131. [Link]
-
PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. [Link]
-
Popa, D. S., Farcas, C. G., & Loghin, F. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Farmacia, 59(6), 836-844. [Link]
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A Senior Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Methyl 2-chloro-4-hydroxybenzoate Derivatives
Authored by: A Senior Application Scientist
In the landscape of targeted therapeutics and diagnostics, the specificity of an antibody is paramount. For small molecule targets, such as derivatives of Methyl 2-chloro-4-hydroxybenzoate—a key intermediate in the synthesis of various pharmaceuticals and agrochemicals—the risk of off-target binding is a critical concern. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for polyclonal or monoclonal antibodies raised against these haptens. We will delve into the rationale behind experimental design, present detailed protocols for robust validation, and offer a template for data interpretation, ensuring your antibody's specificity is rigorously defined.
The Imperative of Specificity: Why Cross-Reactivity Matters
An antibody raised against a specific this compound (MCHB) derivative is designed to recognize a unique epitope, typically involving the spatial arrangement of the chloro, hydroxyl, and methyl ester groups on the benzene ring. However, minor structural modifications in related compounds can lead to unintended binding, or cross-reactivity. This can have significant consequences:
-
In Diagnostics: Cross-reactivity can lead to false-positive results, overestimation of the target analyte, and reduced assay accuracy.
-
In Therapeutics: Off-target binding of an antibody-drug conjugate (ADC) can result in toxicity and diminished therapeutic index.
Therefore, a systematic cross-reactivity assessment against a panel of structurally analogous compounds is not merely a quality control step but a foundational component of antibody validation.
Experimental Design: A Structure-Activity Approach
A robust cross-reactivity study begins with the careful selection of challenging compounds. The goal is to test the antibody against molecules that are structurally similar to the original immunogen but differ in key functional groups. For an antibody raised against this compound, a logical panel would include compounds where the chloro, hydroxyl, or ester groups are modified or repositioned.
A typical workflow for assessing cross-reactivity is outlined below:
Caption: Workflow for a competitive ELISA-based cross-reactivity study.
Core Methodology: Competitive Inhibition ELISA
The gold standard for quantifying antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). This format directly measures the ability of a free analyte (the potential cross-reactant) to compete with the immobilized target antigen for binding to the antibody. A lower signal indicates stronger competition and, therefore, higher cross-reactivity.
Step-by-Step Protocol for Competitive ELISA
-
Antigen Coating:
-
Dilute the MCHB-protein conjugate (e.g., MCHB-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times as described above.
-
-
Competitive Reaction:
-
Prepare a serial dilution of the MCHB standard and each test analog in Assay Buffer (e.g., 1% BSA in PBST). A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Prepare the primary antibody at a fixed, non-saturating concentration (this concentration, often the EC50, should be determined in a preliminary direct ELISA).
-
In a separate dilution plate, mix 50 µL of each standard/analog concentration with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the antigen-coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The raw absorbance data is used to generate inhibition curves by plotting the percentage of binding against the logarithm of the analyte concentration. The key metric derived from these curves is the IC50 value , which is the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of MCHB / IC50 of Test Analog) x 100
Hypothetical Cross-Reactivity Data
Below is a table summarizing hypothetical results for an antibody raised against this compound.
| Compound ID | Compound Name | Structural Modification from MCHB | IC50 (ng/mL) | % Cross-Reactivity |
| Target | This compound | - | 15.2 | 100% |
| Analog-01 | Methyl 4-hydroxybenzoate | Lacks 2-chloro group | 350.5 | 4.3% |
| Analog-02 | Methyl 2,6-dichloro-4-hydroxybenzoate | Additional 6-chloro group | 85.1 | 17.9% |
| Analog-03 | 2-Chloro-4-hydroxybenzoic acid | Hydrolyzed methyl ester (COOH) | 1250.0 | 1.2% |
| Analog-04 | Methyl 2-chloro-4-methoxybenzoate | Methylated 4-hydroxyl group | > 2000 | < 0.8% |
| Analog-05 | Methyl 3-chloro-4-hydroxybenzoate | Isomeric shift of chloro group | 488.2 | 3.1% |
Interpretation of Results:
-
The antibody exhibits high specificity for the target immunogen, this compound.
-
The presence and position of the 2-chloro group are critical for recognition, as its removal (Analog-01) or shift (Analog-05) dramatically reduces binding.
-
Modification of the 4-hydroxyl group (Analog-04) or the methyl ester (Analog-03) virtually abolishes binding, indicating these are also key components of the epitope.
-
The addition of a second chloro group at the 6-position (Analog-02) is tolerated to some extent, suggesting the antibody binding pocket can accommodate some steric bulk near the original chloro group.
The structural relationships between these test compounds can be visualized as follows:
Caption: Structural relationships between the target and test analogs.
Concluding Remarks
The rigorous characterization of antibody specificity is a non-negotiable step in the development of reliable immunoassays and targeted therapies. By employing a systematic approach using competitive ELISA with a well-chosen panel of analogs, researchers can quantify cross-reactivity and gain confidence in their antibody's performance. The data generated from these studies are essential for defining the limitations and applications of the antibody, ensuring data integrity and the safety and efficacy of downstream products.
References
-
General Principles of Immunoassays: This reference provides a foundational understanding of ELISA principles and assay development.
- Title: Immunoassay and Other Bioanalytical Techniques
- Source: CRC Press
-
URL: [Link]
-
Antibody Validation Guidelines: This resource from the Journal of Biological Chemistry outlines best practices for antibody valid
- Title: Antibody Valid
- Source: Journal of Biological Chemistry
-
URL: [Link]
-
Hapten-Carrier Conjugation: This article discusses the chemical strategies for conjugating small molecules (haptens) like MCHB to carrier proteins to make them immunogenic.
- Title: Bioconjugation: An overview of labeling strategies and their applic
- Source: Bioconjug
-
URL: [Link]
A Comparative Benchmarking Guide to Methyl 2-chloro-4-hydroxybenzoate and Its Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation and comparative analysis. Methyl 2-chloro-4-hydroxybenzoate, a halogenated derivative of the ubiquitous 4-hydroxybenzoic acid scaffold, represents a class of compounds with significant potential in antimicrobial and anticancer research. This guide provides an in-depth technical comparison of the performance of this compound-derived compounds against relevant alternatives, supported by established experimental protocols and data from structurally similar molecules. Our objective is to equip researchers with the necessary framework to benchmark these compounds effectively, fostering informed decisions in early-stage drug discovery.
Section 1: Antimicrobial Performance Benchmarking
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Halogenated phenolic compounds have long been recognized for their antimicrobial properties. This section delves into the comparative antimicrobial efficacy of this compound derivatives against other relevant antimicrobial agents.
Comparative Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, we can infer its potential by examining structurally related compounds. The following table presents MIC values for various benzoic acid derivatives against common bacterial and fungal strains, providing a benchmark for performance. It is important to note that direct testing of this compound and its derivatives is crucial to ascertain their specific activity.
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivative (Hypothetical) | Staphylococcus aureus | Data Not Available | |
| This compound Derivative (Hypothetical) | Escherichia coli | Data Not Available | |
| 2-Chlorobenzoic acid derivative (Schiff's base) | Escherichia coli | Comparable to Norfloxacin | [1][2] |
| Methylparaben | Staphylococcus aureus | >500 (3.28 mM) | [3] |
| Propylparaben | Staphylococcus aureus | 500 ppm (2.78 mM) | [3] |
| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Comparable to commercial parabens at lower concentrations | [4] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L |
Expert Insights: The presence of a chlorine atom on the benzene ring is known to enhance the antimicrobial activity of phenolic compounds. This is attributed to increased lipophilicity, which facilitates penetration of the microbial cell membrane. The comparison with parabens (esters of p-hydroxybenzoic acid) is particularly relevant. While parabens are widely used as preservatives, their efficacy can be limited.[5][6] The introduction of a chloro- group in this compound may offer a significant advantage in terms of antimicrobial potency.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 2: Anticancer Performance Benchmarking
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Benzoic acid derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity
Direct in vitro cytotoxicity data for this compound is limited in publicly accessible literature. However, by examining the performance of structurally analogous compounds, we can establish a preliminary benchmark. The following table summarizes the half-maximal inhibitory concentration (IC50) values of related benzoate and other halogenated derivatives against several human cancer cell lines.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | MCF-7 (Breast) | Data Not Available | |
| This compound Derivative (Hypothetical) | A549 (Lung) | Data Not Available | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [9] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [9] |
| 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivative | HOP-62 (Non-small cell lung) | 0.05 | |
| 2-Mercaptobenzoxazole derivative | MDA-MB-231 (Breast) | 2.14 | [10][11] |
| Methyl dihydroxybenzoate | HepG2 (Liver) | 25.66 µg/ml | [12] |
| Heptadecyl benzoate | HepG2 (Liver) | 8.92 µg/ml | [12] |
Expert Insights: The inclusion of halogens, such as chlorine, in a molecular scaffold can significantly enhance its anticancer activity.[9] This is often attributed to altered electronic properties and the ability to form halogen bonds with biological targets. The data on the benzofuran and benzoxazole derivatives suggest that heterocyclic structures incorporating a halogenated phenyl ring can exhibit potent cytotoxicity. Therefore, it is plausible that this compound derivatives could demonstrate significant anticancer effects, a hypothesis that warrants experimental validation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value using the MTT assay.
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. While the precise signaling pathways affected by this compound are yet to be fully elucidated, we can propose potential mechanisms based on the activities of related compounds.
Potential Antimicrobial Mechanism of Action
Many phenolic compounds exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. The increased lipophilicity of chlorinated phenols enhances their ability to partition into the lipid bilayer of the cell membrane.
Caption: Proposed antimicrobial mechanism of action.
Potential Anticancer Mechanism of Action
The anticancer activity of many small molecules, including halogenated compounds, often involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival. For instance, some benzofuran derivatives have been shown to induce apoptosis through the activation of caspases.[9]
Caption: Hypothetical apoptotic pathway induced by the compound.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, area for the discovery of novel antimicrobial and anticancer agents. This guide provides a comprehensive framework for benchmarking their performance by leveraging data from structurally related compounds and detailing standardized experimental protocols. While direct experimental data for the title compound is currently sparse, the provided comparisons and methodologies offer a robust starting point for researchers. Future studies should focus on synthesizing a library of this compound derivatives and systematically evaluating their biological activities to fully unlock their therapeutic potential. The insights gained from such investigations will be invaluable for the rational design of next-generation therapeutic agents.
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Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2013). ResearchGate. [Link]
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Charnock, C., & Finsrud, V. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. ResearchGate. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Alanazi, M. M., Aldawas, S., & Alsaif, N. A. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. (2012). ResearchGate. [Link]
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The Unseen Arsenal: A Comparative Analysis of the Antimicrobial Spectrum of Methyl 2-chloro-4-hydroxybenzoate Analogs
In the relentless pursuit of novel antimicrobial agents, the scientific community continually returns to foundational chemical scaffolds, seeking to unlock new potential through targeted modification. One such scaffold of significant interest is the halogenated phenolic compound, a class of molecules known for its diverse biological activities. This guide delves into a comparative analysis of the antimicrobial spectrum of analogs related to methyl 2-chloro-4-hydroxybenzoate, a compound that marries the structural features of a paraben with the reactivity of a chlorinated aromatic ring.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth, objective comparison of the performance of these analogs, supported by experimental data, and to elucidate the structure-activity relationships that govern their antimicrobial efficacy. We will explore the nuances of experimental design for antimicrobial screening and provide detailed protocols to ensure the reproducibility and validity of findings.
The Core Scaffold: Understanding the Antimicrobial Potential of Chlorinated Hydroxybenzoates
This compound belongs to the family of parabens, which are esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. Their efficacy generally increases with the length of the alkyl chain of the ester group. The introduction of a chlorine atom to the benzene ring, as seen in the core topic, is a strategic modification. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. Halogens can alter the electronic and lipophilic properties of a molecule, potentially leading to improved membrane penetration and target interaction.
While direct, comprehensive comparative studies on a series of this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally related compounds, such as derivatives of 2-chlorobenzoic acid and other halogenated hydroxybenzoates.
Comparative Antimicrobial Spectrum: Insights from Structurally Related Analogs
To understand the potential antimicrobial spectrum of this compound analogs, we will examine the reported activities of closely related chemical series. The following data, compiled from various studies, provides a comparative overview of the minimum inhibitory concentrations (MICs) of these compounds against a panel of clinically relevant microorganisms.
Table 1: Antimicrobial Spectrum of 2-Chlorobenzoic Acid and 5-Chloro-2-hydroxybenzoic Acid Derivatives
| Compound/Analog | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) | Reference |
| 2-Chlorobenzoic Acid Derivatives | [1] | |||||
| Schiff's Base of 2-Chlorobenzoic Acid (Compound 6) | pMIC = 1.91 µM/ml | - | pMIC = 2.27 µM/ml | - | - | [1] |
| 5-Chloro-2-hydroxybenzoic Acid Derivatives | [2] | |||||
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MIC = 15.62-31.25 µmol/L | - | - | Almost none | Almost none | [2] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | - | - | - | Almost none | Almost none | [2] |
Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration. A higher pMIC value indicates greater potency.
Analysis of Antimicrobial Activity:
The data presented in Table 1, though not a direct comparison of this compound analogs, offers crucial insights into the antimicrobial potential of the chlorinated hydroxybenzoic acid scaffold.
-
Potency against Gram-Negative Bacteria: A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases of this compound exhibited greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria.[1] This is a noteworthy finding, as the outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents.
-
Activity against Resistant Strains: A derivative of 5-chloro-2-hydroxybenzoic acid, specifically 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 15.62-31.25 µmol/L.[2] This highlights the potential of this scaffold in combating antibiotic-resistant pathogens.
-
Limited Antifungal Activity: The sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid exhibited almost no antifungal potency against the tested strains.[2] This suggests that the antimicrobial spectrum of these particular analogs is more focused on bacteria.
Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications
The antimicrobial activity of these compounds is intrinsically linked to their chemical structure. By analyzing the available data, we can deduce key structure-activity relationships that can guide the design of more potent analogs.
The Role of the Chloro Substituent:
The presence and position of the chlorine atom on the aromatic ring are critical determinants of antimicrobial activity. Halogenation can increase the lipophilicity of a molecule, which may enhance its ability to penetrate the lipid-rich cell membranes of microorganisms.[3] Furthermore, the electron-withdrawing nature of chlorine can influence the acidity of the hydroxyl group and the overall electronic distribution of the molecule, which can affect its interaction with biological targets.
Impact of Modifications at Other Positions:
The derivatization of the carboxylic acid or hydroxyl group significantly modulates the antimicrobial spectrum and potency.
-
Schiff's Bases: The formation of Schiff's bases from 2-chlorobenzoic acid was shown to produce more potent antimicrobial agents compared to its ester derivatives.[1] This suggests that the imine linkage is a crucial pharmacophore for the observed activity.
-
Sulfonamide Conjugates: The synthesis of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold has yielded compounds with promising activity against MRSA.[2] This indicates that hybridization of this scaffold with other known antimicrobial pharmacophores can lead to synergistic effects.
The following diagram illustrates the key structural features influencing the antimicrobial activity of these analogs.
Caption: Key structural determinants of antimicrobial activity in chlorinated hydroxybenzoate analogs.
Experimental Protocols for Antimicrobial Spectrum Analysis
To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following section outlines the methodologies for determining the antimicrobial spectrum of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for MIC determination.
Workflow for Broth Microdilution Assay:
Caption: Standard workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Reading: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Future Directions and Concluding Remarks
The exploration of this compound analogs and related chlorinated phenolic compounds represents a promising avenue for the discovery of new antimicrobial agents. The available data, while not exhaustive for the specific parent compound, strongly suggests that this chemical scaffold possesses significant antibacterial activity, particularly when appropriately modified.
Future research should focus on the systematic synthesis and screening of a library of this compound analogs with variations in:
-
The position and number of halogen substituents on the aromatic ring.
-
The nature of the alkyl ester group.
-
The introduction of diverse functional groups at other positions of the benzene ring.
Such a systematic approach, coupled with robust antimicrobial testing and quantitative structure-activity relationship (QSAR) studies, will be instrumental in elucidating the full potential of this chemical class and in the rational design of novel, potent, and selective antimicrobial agents to combat the growing threat of antimicrobial resistance.
References
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Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 55, 364-373. [Link]
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Onyeji, C. O., & Oladipupo, A. R. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1180. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-4-hydroxybenzoate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl 2-chloro-4-hydroxybenzoate, a chlorinated aromatic compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory principles.
Hazard Assessment and Regulatory Context
Understanding the hazard profile of this compound is the foundation of its safe management. While specific data for this exact isomer may be limited, its chemical structure—a chlorinated phenol derivative—allows for an expert assessment based on analogous compounds and regulatory classifications.
Inferred Hazard Profile:
Based on data from closely related compounds such as Methyl 3-chloro-4-hydroxybenzoate and the parent compound Methyl 4-hydroxybenzoate, we can anticipate a similar hazard profile. The presence of the chloro- group on the phenolic ring is a key structural alert for both human and environmental toxicity.
| Hazard Class | Anticipated Effect | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Analogous chlorinated compounds are classified as skin irritants.[1] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes is likely to cause significant irritation and potential damage.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | The parent compound, Methyl 4-hydroxybenzoate, is classified as an aquatic hazard.[3][4] Chlorinated aromatics are often persistent and toxic in aquatic environments. |
| Respiratory Irritation | May cause respiratory tract irritation, particularly as a dust.[2] | Inhalation of the solid powder should be minimized.[2] |
Regulatory Causality: Why This is Hazardous Waste
The U.S. Environmental Protection Agency (EPA) specifically lists wastes generated from the production of tri- and tetrachlorophenols as acutely hazardous wastes (e.g., F020, F023).[5][6][7] This classification underscores the significant potential hazard of chlorinated phenols. By extension, this compound and materials contaminated with it must be managed as hazardous waste to prevent environmental release and ensure regulatory compliance.[5] Disposal down the drain is strictly prohibited.[8][9]
Safe Handling & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to establish a safe working environment. This involves both engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and dissolution of this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[1][10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][11]
-
Hand Protection: Wear chemically resistant gloves. Based on protocols for handling phenols, butyl, neoprene, or doubled nitrile gloves are recommended.[9][12] Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[3][12]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with a particle filter is required.[3][12]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical for a safe and compliant disposal pathway. Never mix this waste stream with non-hazardous trash.
Protocol 1: Unused or Surplus Solid Chemical
-
Designation: The original container holding the pure, unused, or expired this compound must be designated for disposal.
-
Labeling: If the original label is not clear, affix a "HAZARDOUS WASTE" label to the container. Clearly write the full chemical name: "this compound."
-
Containment: Ensure the container cap is tightly sealed.[9] Place the primary container in secondary containment, such as a sealable plastic bag or a small bin, to prevent contamination in case of a leak.
-
Storage: Store in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[3][12]
Protocol 2: Contaminated Solid Waste This category includes items such as gloves, weigh boats, pipette tips, and paper towels.
-
Collection Container: Designate a specific, puncture-proof container with a secure lid for this waste stream.[8] A plastic pail or a sealable drum is ideal.
-
Labeling: Affix a "HAZARDOUS WASTE" label. List the contents as "Debris contaminated with this compound."
-
Accumulation: Collect all contaminated solid materials directly into this container. Do not allow them to mix with regular lab trash.
-
Closure: Keep the container closed at all times except when actively adding waste.[8]
-
Storage: Store alongside other solid chemical waste in the satellite accumulation area.
Protocol 3: Contaminated Liquid Waste This includes solutions containing dissolved this compound.
-
Collection Container: Use a shatter-proof, chemically compatible (e.g., polyethylene) container with a screw-top lid.[13]
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents by their full name, including solvents, and their approximate concentrations.
-
Segregation: Do not mix chlorinated waste with non-halogenated solvent waste unless instructed by your institution's EHS department.[14]
-
Closure and Storage: Keep the container tightly sealed and stored in secondary containment in the designated liquid waste accumulation area.
Spill Management Procedures
Accidental spills must be managed immediately and safely.
Protocol for Solid Spills:
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear all PPE as specified in Section 2, including respiratory protection.
-
Contain Dust: Do not use a dry brush or create airborne dust.[15]
-
Clean-up: Gently cover the spill with an absorbent material like vermiculite or sand.[13] Carefully sweep or scoop the mixture into a designated hazardous waste container.[10][15]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as contaminated solid waste.
-
Dispose: Seal and label the container as "Spill debris with this compound" and manage for disposal.
Final Disposal Pathway Decision Workflow
The ultimate disposal of this compound is not accomplished by the researcher but facilitated through institutional and licensed professionals. The researcher's role is to ensure safe and compliant collection, segregation, and labeling. The final step is to contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2][4]
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Personal protective equipment for handling Methyl 2-chloro-4-hydroxybenzoate
Essential Safety & Handling Guide: Methyl 2-chloro-4-hydroxybenzoate
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to be your trusted partner in the laboratory, ensuring that your research is conducted safely and effectively. This guide provides essential, field-tested procedures for the safe handling and disposal of this compound. The protocols herein are designed to be self-validating, integrating established safety principles with practical, operational steps.
At-a-Glance Hazard Assessment
This compound is a substituted phenol and a chlorinated aromatic compound. While specific toxicological data for this exact isomer may be limited, the hazards can be inferred from structurally similar compounds and its functional groups. Analogous compounds like Methyl 4-chloro-2-hydroxybenzoate are classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation[1].
The primary hazards are associated with the phenolic group. Phenols are known for their ability to be rapidly absorbed through the skin, often with an anesthetic effect that can mask the initial exposure and delay the sensation of a chemical burn[2][3][4]. This dermal absorption can lead to systemic toxicity, potentially affecting the liver and kidneys[2]. Therefore, preventing skin and eye contact is of paramount importance.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation/Corrosion: Causes skin irritation. Can be readily absorbed through the skin, potentially causing severe burns and systemic toxicity[1][3].
-
Serious Eye Damage: Poses a significant risk of serious eye damage[1][3].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1][5].
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific experimental procedure and the associated risk of exposure. Always assume any new or unknown compound is hazardous[6].
| Laboratory Task | Hand/Arm Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double-layered nitrile gloves | Standard lab coat | ANSI Z87.1-compliant safety glasses with side shields[2] | Recommended: N95/FFP2 dust mask, especially if weighing >1g |
| Preparing Solutions | Double-layered nitrile gloves | Chemical-resistant apron over a lab coat | Chemical splash goggles[7] | Work within a certified chemical fume hood |
| Running Reactions | Double-layered nitrile gloves or thicker neoprene/butyl rubber gloves for extended operations[6][7] | Chemical-resistant apron over a lab coat | Chemical splash goggles and a face shield when splashing is possible[2][7] | Work within a certified chemical fume hood |
| Waste Disposal | Double-layered nitrile gloves or thicker utility gloves | Chemical-resistant apron over a lab coat | Chemical splash goggles | Work within a certified chemical fume hood or well-ventilated area |
Procedural Guidance: From Preparation to Disposal
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
-
Inspection: Before starting any work, inspect all PPE for damage such as cracks, holes, or degradation. Do not use damaged equipment[8].
-
Hand Hygiene: Wash hands thoroughly before donning PPE.
-
Donning Sequence:
-
Put on the lab coat or apron.
-
Put on respiratory protection, if required by your risk assessment.
-
Put on eye and face protection (safety glasses, goggles, face shield).
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the lab coat and apron, turning it inside out as you remove it.
-
Remove face and eye protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Operations and Disposal
-
Skin Contact: Speed is critical. Immediately remove contaminated clothing[3]. Flush the affected area with copious amounts of water for at least 15 minutes while using a safety shower[9]. For phenol-type compounds, gently wiping the area with gauze soaked in Polyethylene Glycol 300 or 400 (PEG-300/400) is highly recommended as it can be more effective than water alone[4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[3][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11][12].
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Don appropriate PPE before cleaning the spill, including respiratory protection, chemical splash goggles, a lab coat/apron, and double nitrile or neoprene gloves[13].
-
Contain: For small solid spills, gently sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste[11]. For small liquid spills, absorb with an inert material like vermiculite or commercial absorbent pads[13].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous chemical waste according to your institution's guidelines[12]. Never wash chemical waste down the sink[8].
All waste containing this compound, whether solid, in solution, or as contaminated lab materials, must be treated as hazardous waste.
-
Container: Use a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The label must include the chemical name, concentration, and associated hazards.
-
Segregation: Do not mix with incompatible waste streams. Halogenated organic waste should often be segregated[14].
-
Collection: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office[12][14].
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.
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PubChem. Methyl 4-chloro-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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Yale University. PHENOL. Yale Environmental Health & Safety. [Link]
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Protocols.io. PHENOL FIRST AID and personal protective equipment.[Link]
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Princeton University. Phenol. Princeton Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
